molecular formula C12H16N2O B1599532 (R)-1-Benzoyl-3-methylpiperazine CAS No. 357263-39-9

(R)-1-Benzoyl-3-methylpiperazine

Cat. No.: B1599532
CAS No.: 357263-39-9
M. Wt: 204.27 g/mol
InChI Key: BCXBBYDLRSJZTE-SNVBAGLBSA-N
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Description

(R)-1-Benzoyl-3-methylpiperazine (CAS 357263-39-9) is a chiral chemical building block of high value in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring with a stereogenic center at the 3-position, designated by the (R)-enantiomer prefix, and a benzoyl protecting group . Its molecular formula is C12H16N2O with a molecular weight of 204.27 g/mol . The benzoyl group attached to the piperazine nitrogen makes this compound a versatile intermediate for the synthesis of more complex molecules. Piperazine derivatives, particularly chiral 2-methyl and 3-methyl variants, are key structural motifs in the design of potent biologically active compounds. Scientific literature demonstrates that closely related 2-methylpiperazine derivatives have been explored as potent CCR5 antagonists for HIV treatment, highlighting the therapeutic relevance of this chemical scaffold . The specific stereochemistry of this compound is critical for its application, as the enantiomeric form of a molecule can significantly influence its biological activity and interaction with target proteins. This compound is used exclusively as a synthetic intermediate in research laboratories for developing new therapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-3-methylpiperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBBYDLRSJZTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428836
Record name (R)-1-Benzoyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-39-9
Record name (R)-1-Benzoyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-Benzoyl-3-methylpiperazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-Benzoyl-3-methylpiperazine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral derivative of piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The piperazine ring is a common structural motif found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1][2] The introduction of a benzoyl group at the N1 position and a methyl group at the C3 position with a defined (R)-stereochemistry creates a molecule with specific conformational and electronic features that can be exploited for targeted drug design.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound. The content is tailored for researchers, medicinal chemists, and professionals in the field of drug discovery, offering expert insights into the handling and strategic use of this compound.

Physicochemical and Structural Properties

The fundamental chemical properties of this compound define its behavior in chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data available for its hydrochloride salt and related analogues.

The core structure consists of a piperazine ring, which typically adopts a chair conformation, substituted with a benzoyl group and a chiral methyl group. The benzoyl group introduces a rigid, planar amide functionality, which can act as both a hydrogen bond acceptor (carbonyl oxygen) and influence the overall lipophilicity and electronic distribution of the molecule. The (R)-methyl group at the 3-position introduces a stereocenter, which is critical for enantioselective interactions with chiral biological targets like enzymes and receptors.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
PropertyValue (Hydrochloride Salt)Value (Free Base - Estimated)Source
CAS Number 474010-60-1N/A[3]
Molecular Formula C₁₂H₁₆N₂O·HClC₁₂H₁₆N₂O[3]
Molecular Weight 240.73 g/mol 204.27 g/mol [3]
Appearance White to off-white solidSolid or oilInferred
Purity ≥99%N/A[3]
Solubility Soluble in water, methanolSoluble in organic solvents (DCM, Chloroform)Inferred

Synthesis and Purification

The synthesis of this compound is typically achieved through a straightforward acylation reaction. The causality behind this experimental choice lies in the high nucleophilicity of the secondary amine of the piperazine ring and the electrophilicity of the carbonyl carbon in benzoyl chloride. This reaction is robust, high-yielding, and allows for the preservation of the stereochemical integrity at the C3 position.

Proposed Synthetic Workflow

The most logical and efficient pathway involves the direct benzoylation of commercially available (R)-3-methylpiperazine.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 (R)-3-Methylpiperazine Reaction Acylation Reaction R1->Reaction R2 Benzoyl Chloride R2->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Temp 0°C to Room Temperature Temp->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Applications cluster_targets Potential Biological Targets cluster_diseases Therapeutic Areas Core This compound Scaffold CNS GPCRs (Dopamine, Serotonin) Core->CNS Bioisosteric replacement & SAR exploration Cancer Enzymes (MAGL, TNKS) Core->Cancer Metabolic Mitochondrial Complex I Core->Metabolic Psy Psychiatric Disorders CNS->Psy Onco Oncology Cancer->Onco MetaD Metabolic Syndrome Metabolic->MetaD

Sources

(R)-1-Benzoyl-3-methylpiperazine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-Benzoyl-3-methylpiperazine

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for the modulation of aqueous solubility and lipophilicity, which are critical pharmacokinetic parameters. This guide focuses on a specific chiral derivative, this compound, a valuable building block for drug discovery and development. The introduction of a methyl group at the 3-position creates a chiral center, enabling the exploration of stereospecific interactions with biological targets, while the benzoyl group at the 1-position provides a stable amide linkage and a key point for molecular recognition. This document provides a comprehensive overview of its synthesis, characterization, and potential applications for researchers and drug development professionals.

Part 1: Core Compound Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. This compound is most commonly handled and available as its hydrochloride salt to improve stability and handling characteristics.

Identifier Value Source
Compound Name This compound hydrochloride[2]
CAS Number 474010-60-1[2]
Molecular Formula C₁₂H₁₆N₂O·HCl[2]
Molecular Weight 240.73 g/mol [2]
IUPAC Name (3R)-1-benzoyl-3-methylpiperazine hydrochlorideN/A
Chemical Structure

The molecule's architecture is defined by a central piperazine ring, functionalized with a benzoyl group on one nitrogen and a stereospecific methyl group on a carbon atom adjacent to the other nitrogen.

Caption: 2D Structure of this compound.

Part 2: Synthesis and Purification

The synthesis of unsymmetrically substituted piperazines requires a strategy to control the reactivity of the two nitrogen atoms. A common and effective approach is the direct acylation of a suitable piperazine precursor.

Synthetic Strategy: N-Acylation

The most direct route to this compound is the N-acylation of (R)-3-methylpiperazine using benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]

Causality of Experimental Design:

  • Starting Material: Commercially available (R)-3-methylpiperazine is the logical precursor. Using a chiral starting material ensures the desired stereochemistry in the final product without the need for chiral resolution.

  • Reagent Choice: Benzoyl chloride is an effective and reactive acylating agent.

  • Stoichiometry: Careful control of the stoichiometry (approximately 1:1 ratio of piperazine to benzoyl chloride) is crucial to minimize the formation of the di-acylated byproduct, 1,4-dibenzoyl-2-methylpiperazine.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium hydroxide is used to scavenge the HCl generated during the reaction. This prevents the protonation of the piperazine's nitrogen atoms, which would render them unreactive.

  • Solvent: An inert aprotic solvent, such as dichloromethane (DCM), is typically used as it readily dissolves the reactants and does not participate in the reaction.[3]

  • Temperature Control: The reaction is exothermic. Performing the addition of benzoyl chloride at a low temperature (e.g., 0 °C) is essential to control the reaction rate, enhance selectivity for mono-acylation, and prevent potential side reactions.[3]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (R)-3-methylpiperazine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

  • Acylation: Add benzoyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. The dropwise addition is critical for temperature management.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted piperazine), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel to obtain the pure this compound.

  • (Optional) Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Synthesis Workflow Diagram

G start (R)-3-Methylpiperazine + Benzoyl Chloride dissolve Dissolve in DCM Add Triethylamine (Base) start->dissolve cool Cool to 0°C dissolve->cool react Dropwise Addition of Benzoyl Chloride Solution cool->react warm Warm to Room Temp Stir for 3-5h react->warm workup Aqueous Work-up (Wash with Acid, Base, Brine) warm->workup extract Extract & Dry Organic Layer workup->extract purify Purification (Column Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and puritySignals corresponding to aromatic protons (benzoyl), piperazine ring protons (aliphatic region), and the methyl group doublet.
¹³C NMR Carbon skeleton confirmationResonances for the amide carbonyl, aromatic carbons, piperazine carbons, and the methyl carbon.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the free base (C₁₂H₁₇N₂O⁺).
IR Spectroscopy Functional group identificationA strong absorption band around 1630-1650 cm⁻¹ for the tertiary amide C=O stretch and N-H stretching for the secondary amine.
Chiral HPLC Enantiomeric purityA single major peak on a suitable chiral stationary phase, confirming the enantiomeric excess (e.e.) of the (R)-isomer.

Part 4: Applications in Research and Drug Development

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules for therapeutic applications. Its utility stems from the combination of the benzoyl group, which can participate in key binding interactions, and the secondary amine, which serves as a handle for further chemical modification.

  • CNS-Active Agents: Benzoylpiperazine derivatives have been explored as potent and selective inhibitors of the glycine transporter 1 (GlyT1).[4] GlyT1 inhibitors are investigated for treating central nervous system disorders like schizophrenia by modulating glutamatergic neurotransmission. The specific stereochemistry and substitution pattern of this molecule make it an ideal starting point for developing new GlyT1-targeting agents.

  • Enzyme Inhibitors: The piperazine scaffold is present in numerous enzyme inhibitors. For instance, various piperazine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are a cornerstone of treatment for Alzheimer's disease.[5]

  • Structure-Activity Relationship (SAR) Studies: As a chiral building block, this compound allows for the systematic exploration of SAR. The secondary amine can be alkylated, acylated, or used in reductive amination reactions to generate a library of compounds.[6] Comparing the biological activity of these new derivatives, including their (S)-enantiomers, provides crucial insights into the optimal molecular architecture required for target engagement.

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for the modern medicinal chemist. Its defined stereochemistry, robust synthetic accessibility, and versatile functional handles make it a key intermediate in the development of novel therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in drug discovery programs, underscoring the enduring importance of the piperazine scaffold in the quest for new medicines.

References

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. [Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

Sources

Spectroscopic Data for (R)-1-Benzoyl-3-methylpiperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for (R)-1-Benzoyl-3-methylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. As researchers and scientists in this field, a thorough understanding of a molecule's structural and electronic properties is paramount for rational drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics. This document serves as a comprehensive technical resource, offering not only the predicted and interpreted spectral data for this compound but also the underlying principles and experimental considerations essential for its accurate characterization.

The piperazine scaffold is a well-established pharmacophore in numerous approved drugs, valued for its ability to modulate physicochemical properties and present pharmacophoric groups in a favorable orientation. The introduction of a chiral center, as in this compound, adds a layer of stereochemical specificity that is often critical for selective target engagement and improved therapeutic outcomes. Therefore, unambiguous spectroscopic characterization is a foundational requirement for advancing drug candidates containing this moiety.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The molecule comprises a benzoyl group attached to one of the nitrogen atoms of the piperazine ring, with a methyl group at the chiral center on the opposite side of the ring. This arrangement leads to a complex interplay of electronic and steric effects that are reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule. Due to the restricted rotation around the amide C-N bond, N-acylated piperazines can exhibit complex NMR spectra with broadened signals or the presence of rotamers.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoyl group, the diastereotopic protons of the piperazine ring, and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the benzoyl group and the anisotropic effects of the aromatic ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Benzoyl (ortho)7.40 - 7.50m2H
Benzoyl (meta, para)7.30 - 7.40m3H
Piperazine (CH₂)2.50 - 4.00m6H
Piperazine (CH)2.80 - 3.20m1H
Methyl (CH₃)1.10 - 1.30d3H
Piperazine (NH)1.50 - 2.50br s1H

Note: The piperazine protons are expected to show complex splitting patterns due to geminal and vicinal coupling, as well as diastereotopicity.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts will be characteristic of the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)168 - 172
Benzoyl (ipso)135 - 138
Benzoyl (ortho)128 - 130
Benzoyl (meta)127 - 129
Benzoyl (para)125 - 127
Piperazine (CH₂)40 - 55
Piperazine (CH)45 - 55
Methyl (CH₃)15 - 20
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1]

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing integration Integration & Peak Picking phasing->integration analysis Spectral Interpretation integration->analysis

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the amide carbonyl group, aromatic C-H bonds, and aliphatic C-H bonds.

Predicted IR Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (piperazine)3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Amide C=O Stretch1630 - 1660Strong
Aromatic C=C Bending1450 - 1600Medium
C-N Stretch1200 - 1350Medium

The strong absorption of the amide carbonyl is a key diagnostic feature in the IR spectrum of this compound.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

This method requires minimal sample preparation and is non-destructive.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) would likely be employed.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 204.27 (corresponding to the molecular weight of C₁₂H₁₆N₂O)

  • Key Fragment Ions:

    • m/z = 105: This is a very common and often base peak for benzoyl compounds, corresponding to the benzoyl cation [C₆H₅CO]⁺.[4]

    • m/z = 77: Corresponding to the phenyl cation [C₆H₅]⁺, arising from the loss of CO from the benzoyl cation.[4]

    • Fragments arising from the cleavage of the piperazine ring. For the related benzoylpiperazine, a fragment at m/z 122 has been reported.[5] The fragmentation of the methylpiperazine ring will lead to a series of characteristic ions.

ms_fragmentation M Molecular Ion (M⁺) m/z = 204 frag1 Benzoyl Cation [C₆H₅CO]⁺ m/z = 105 M->frag1 - C₅H₁₁N₂ frag3 Piperazine Ring Fragments M->frag3 frag2 Phenyl Cation [C₆H₅]⁺ m/z = 77 frag1->frag2 - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

EI-MS Parameters:

  • Ionization Energy: 70 eV (standard).

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-500.

Conclusion: A Framework for Confident Characterization

The spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust framework for the comprehensive characterization of this compound. For researchers and scientists in drug development, this information is critical for confirming the identity and purity of this important chiral building block, ensuring the integrity of subsequent synthetic steps and biological evaluations. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability in analytical workflows. By integrating these spectroscopic techniques, a complete and confident structural elucidation of this compound can be achieved, underpinning the advancement of novel therapeutics.

References

  • PubChem. (n.d.). 1-Benzoylpiperazine. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Weiss, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4477. [Link][1][7]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448. [Link][5]

  • Hernandez, L. E., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica chimica acta, 427, 133–141. [Link][8]

  • ATB (Automated Topology Builder). (n.d.). N-benzoylpiperazine. The University of Queensland. Retrieved from [Link][9]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link][10]

  • Reddy, P. S., et al. (2018). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Catalysis Letters, 148(10), 3045-3053. [Link][11]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2478–2489. [Link][2][12]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41341-41353. [Link][3][13]

  • NIST. (n.d.). Benzophenone. National Institute of Standards and Technology. Retrieved from [Link][14]

  • Archana, B., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 1028-1033. [Link][15]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link][16]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman College. Retrieved from [Link][4]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Chiral 1-Benzoyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereochemistry in Modern Drug Design

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. When a stereocenter is introduced, as in 3-methylpiperazine, the molecule's three-dimensional arrangement becomes a critical determinant of its biological activity. The synthesis of enantiomerically pure 1-benzoyl-3-methylpiperazine is a crucial step in the development of single-enantiomer drugs, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to undesirable side effects.[1] This guide provides a comprehensive overview of the strategic approaches to obtaining this valuable chiral building block, emphasizing the underlying principles and practical considerations for laboratory-scale synthesis.

Strategic Pathways to Enantiopure 1-Benzoyl-3-methylpiperazine

The synthesis of chiral 1-benzoyl-3-methylpiperazine can be broadly categorized into two main strategies: the resolution of a racemic mixture of 3-methylpiperazine followed by N-benzoylation, and the asymmetric synthesis of the chiral piperazine core itself. Each approach carries its own set of advantages and challenges, which will be discussed in detail.

The Classical Approach: Resolution of Racemic 3-Methylpiperazine

A common and often cost-effective method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture.[1] This strategy involves the separation of the two enantiomers of 3-methylpiperazine, followed by the straightforward N-benzoylation of the desired enantiomer.

1.1. Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on the reaction of the racemic 3-methylpiperazine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

Key chiral resolving agents for basic compounds like 3-methylpiperazine include:

  • (R)- or (S)-Mandelic acid[2]

  • Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid[2]

The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve optimal separation.

Experimental Protocol: Resolution of (±)-3-Methylpiperazine with (R)-Mandelic Acid

Objective: To separate the enantiomers of 3-methylpiperazine via diastereomeric salt formation.

Materials:

  • Racemic 3-methylpiperazine

  • (R)-Mandelic acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve racemic 3-methylpiperazine (1.0 eq) in a minimal amount of warm methanol.

  • In a separate flask, dissolve (R)-Mandelic acid (1.0 eq) in warm methanol.

  • Slowly add the (R)-Mandelic acid solution to the 3-methylpiperazine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the precipitated crystals (diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

  • The enantiomeric purity of the resolved 3-methylpiperazine can be determined by chiral HPLC analysis after liberating the free base.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify with 1 M NaOH solution until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-methylpiperazine.

1.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[1][3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based CSPs are often effective for separating piperidine and piperazine derivatives.[2]

Table 1: Typical Chiral HPLC Method Parameters

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak® series)
Mobile Phase Hexane/Ethanol or Hexane/Isopropanol with a basic modifier
Basic Modifier 0.1% Diethylamine (DEA) or Triethylamine (TEA)[2]
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Asymmetric Synthesis Strategies

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the often-tedious process of resolution.[5] These methods typically involve the use of chiral auxiliaries, catalysts, or starting materials from the chiral pool.

2.1. Chiral Auxiliary-Based Synthesis

This approach involves attaching a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. For instance, the alkylation of a piperazin-2-one derived from a chiral amino alcohol can proceed with high diastereoselectivity.[6]

2.2. Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods is a major focus of modern organic synthesis.[7] For piperazine derivatives, palladium-catalyzed reactions have shown promise for the enantioselective synthesis of substituted piperazin-2-ones, which can then be reduced to the corresponding piperazines.[8]

Workflow Diagram: General Approaches to Chiral 1-Benzoyl-3-methylpiperazine

G cluster_0 Resolution Pathway cluster_1 Asymmetric Synthesis Pathway racemic Racemic 3-Methylpiperazine resolution Chiral Resolution (Diastereomeric Salt Formation or Chiral HPLC) racemic->resolution Separation of Enantiomers chiral_piperazine Enantiopure 3-Methylpiperazine resolution->chiral_piperazine benzoylation_res N-Benzoylation chiral_piperazine->benzoylation_res final_product_res Chiral 1-Benzoyl-3-methylpiperazine benzoylation_res->final_product_res achiral Achiral Starting Materials asymmetric_synthesis Asymmetric Synthesis (e.g., Chiral Auxiliary, Catalysis) achiral->asymmetric_synthesis chiral_intermediate Chiral Piperazine Precursor asymmetric_synthesis->chiral_intermediate elaboration Functional Group Manipulation & N-Benzoylation chiral_intermediate->elaboration final_product_asym Chiral 1-Benzoyl-3-methylpiperazine elaboration->final_product_asym

Caption: Overview of the two primary synthetic routes.

The Final Step: N-Benzoylation

Once the enantiomerically pure 3-methylpiperazine is obtained, the final step is the selective acylation of one of the nitrogen atoms. The benzoyl group can also serve as a protecting group, allowing for further functionalization at the other nitrogen atom if required.[9]

Experimental Protocol: Synthesis of (S)-1-Benzoyl-3-methylpiperazine

Objective: To synthesize (S)-1-benzoyl-3-methylpiperazine from (S)-3-methylpiperazine.

Materials:

  • (S)-3-Methylpiperazine

  • Benzoyl chloride

  • Triethylamine or Sodium Bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-3-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in DCM in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure (S)-1-benzoyl-3-methylpiperazine.[9]

Data Summary

Table 2: Reagent Quantities and Expected Yield for N-Benzoylation

ReagentMolar Eq.Molecular Weight ( g/mol )Example Mass (g)
(S)-3-Methylpiperazine1.0100.161.00
Benzoyl Chloride1.05140.571.48
Triethylamine1.1101.191.11
Product (S)-1-Benzoyl-3-methylpiperazine 204.27 ~1.8-2.0 (Typical Yield: 90-98%)
Troubleshooting and Key Considerations
  • Purity of Starting Materials: Ensure the racemic 3-methylpiperazine and the chiral resolving agent are of high purity to avoid interference with crystallization.[2]

  • Crystallization Induction: If diastereomeric salts fail to crystallize, techniques such as seeding with a crystal from a previous batch, scratching the flask, increasing the concentration, or adding an anti-solvent can be employed.[2]

  • Chiral HPLC Peak Tailing: For basic analytes like 3-methylpiperazine, peak tailing in chiral HPLC can be mitigated by adding a small amount of an amine modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[2]

  • Regioselectivity of Benzoylation: While benzoylation of 3-methylpiperazine is generally straightforward, careful control of stoichiometry is necessary to minimize the formation of the di-benzoylated product.

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of chiral 1-benzoyl-3-methylpiperazine is an enabling step for the development of a wide range of potential therapeutic agents. The choice between a resolution-based approach and an asymmetric synthesis strategy will depend on factors such as cost, scale, and available expertise. By understanding the principles and practicalities of each method, researchers can efficiently access this valuable chiral intermediate, paving the way for the discovery of novel and improved medicines. The methodologies described herein provide a solid foundation for the successful synthesis and purification of this important compound.

References
  • Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A (Applied Physics & Engineering), 17(2), 163-170.
  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Springer. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Iranian Chemical Society.
  • Al-Said, S. A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(33), 19576-19602.
  • Rana, S., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(10), 1845-1859.
  • National Institutes of Health. (2018). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136.
  • Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

  • ACS Publications. (1996). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 61(10), 3350-3355.
  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • BIOSYNCE. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

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(R)-1-Benzoyl-3-methylpiperazine: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs.[1] This guide delves into the specific potential of a chiral derivative, (R)-1-Benzoyl-3-methylpiperazine , as a versatile starting point for developing novel therapeutics. We will explore its structural significance, synthetic tractability, and plausible applications across key therapeutic areas including central nervous system (CNS) disorders, oncology, and inflammatory conditions. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the causality behind experimental design and offering actionable protocols.

The Piperazine Scaffold: A Foundation of Therapeutic Success

The six-membered piperazine heterocycle is a recurring motif in pharmacology, prized for its unique physicochemical and structural properties.[1][2] Its two nitrogen atoms provide handles for facile derivatization and can be modulated to fine-tune basicity, solubility, and pharmacokinetic profiles.[2] This inherent flexibility allows piperazine-containing molecules to interact with a wide array of biological targets, leading to diverse pharmacological activities such as anticancer, antidepressant, anti-inflammatory, and antiviral effects.[3][4]

This compound builds upon this robust foundation by incorporating three key features that are critical for modern drug design:

  • The Piperazine Core: Confers favorable drug-like properties, including aqueous solubility (often as a salt) and the ability to cross biological membranes.[2][5]

  • The N-Benzoyl Group: Introduces a rigid aromatic amide structure. The benzoyl moiety can participate in crucial binding interactions such as hydrogen bonding and π-π stacking within receptor pockets, while also influencing the molecule's lipophilicity.[5][6]

  • The (R)-3-Methyl Group: This chiral center provides stereochemical definition. Stereospecificity is paramount for selective receptor engagement, often leading to enhanced potency and a reduction in off-target effects compared to racemic mixtures. It can also sterically hinder metabolic attack, potentially improving the compound's half-life.

PropertyPredicted ValueSource
Molecular Formula C₁₂H₁₆N₂OPubChem
Molecular Weight 204.27 g/mol PubChem
Topological Polar Surface Area 32.3 ŲPubChem
XLogP3-AA (Lipophilicity) 1.1PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 2PubChem
Table 1: Predicted Physicochemical Properties of this compound.

Synthetic Strategy and Library Development

The synthesis of this compound and its analogs is readily achievable through established organic chemistry methodologies. A common approach involves the acylation of a chiral piperazine precursor.

General Synthetic Protocol: Acylation of (R)-3-Methylpiperazine

This protocol describes a self-validating system for synthesizing the title compound, explaining the rationale behind each step.

Principle: The synthesis relies on the nucleophilic attack of the secondary amine of (R)-3-methylpiperazine on an activated carbonyl of the benzoyl group, typically benzoyl chloride, in the presence of a base to neutralize the HCl byproduct. The use of a protected piperazine precursor ensures mono-acylation.

Methodology:

  • Protection: Start with commercially available (R)-3-methylpiperazine. Protect one of the nitrogen atoms, for example, with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)₂O. This ensures that the subsequent acylation occurs selectively at the N1 position.

  • Acylation: Dissolve the resulting (R)-1-Boc-3-methylpiperazine in an aprotic solvent like dichloromethane (DCM). Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine (TEA). Cool the mixture to 0°C.

  • Reaction: Add benzoyl chloride dropwise to the cooled solution. The TEA scavenges the HCl generated, driving the reaction to completion. Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS indicates the consumption of the starting material.

  • Deprotection: Following aqueous workup and purification, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired this compound.

  • Purification: The final product is purified using column chromatography or crystallization.

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection A (R)-3-Methylpiperazine B (R)-1-Boc-3-methylpiperazine A->B (Boc)₂O, Solvent C (R)-1-Benzoyl-4-Boc-3-methylpiperazine B->C Benzoyl Chloride, TEA, DCM D This compound (Final Product) C->D TFA, DCM

Caption: General workflow for the synthesis of the target compound.

Library Development for SAR Studies

The synthetic tractability of this scaffold allows for the creation of a focused library to explore structure-activity relationships (SAR). Key points of diversification include:

  • Benzoyl Ring (R¹): Introducing electron-donating or -withdrawing groups to probe electronic and steric effects.

  • Piperazine N4 Position (R²): Alkylation or acylation of the second nitrogen to modulate basicity and introduce new interaction points.

  • Methyl Group (R³): Varying the alkyl substituent at the chiral center to assess the impact of steric bulk on target binding.

SAR_Diagram cluster_nodes R1 R2 R3 img

Caption: Key diversification points for SAR studies.

Potential Therapeutic Applications

Based on the extensive pharmacology of related piperazine derivatives, this compound is a promising scaffold for multiple therapeutic areas.

Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established pharmacophore for CNS-active agents, including treatments for depression, anxiety, and psychosis.[3][7] Many of these drugs modulate serotonergic and dopaminergic pathways.[8]

  • Mechanism of Action: Benzylpiperazine (BZP) and its analogs are known to act as stimulants, often mimicking the effects of amphetamines by interacting with monoamine transporters. The benzoylpiperazine structure could serve as a novel scaffold for designing modulators of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in antipsychotic and antidepressant therapy.[9]

  • Therapeutic Hypothesis: this compound derivatives could be developed as selective ligands for CNS receptors. The chiral center is particularly important here, as stereoisomers often exhibit distinct selectivity and potency profiles for nicotinic acetylcholine or sigma receptors.[10][11] This scaffold is also a candidate for developing agents for neurodegenerative disorders like Alzheimer's disease, potentially by acting as acetylcholinesterase inhibitors or TRPC6 channel potentiators.[12][13]

Oncology

The flexible binding features of the piperazine ring make it effective against various cancer targets.[14] Arylpiperazine derivatives, in particular, have garnered significant attention for their cytotoxic effects against cancer cells.[15][16]

  • Mechanism of Action: Piperazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest (specifically at the G2/M phase) and the inhibition of anti-apoptotic proteins like Bcl-2.[16] Some derivatives exhibit potent anti-proliferative effects against colon, CNS, melanoma, renal, and breast cancer cell lines.[17]

  • Therapeutic Hypothesis: The this compound scaffold can be used to design novel anticancer agents. By modifying the benzoyl and N4-piperazine substituents, it may be possible to develop selective inhibitors of kinases, tubulin polymerization, or other pathways critical to cancer cell survival. The flexible nature of the piperazine scaffold aids in the development of highly effective anticancer drugs.[18]

Anti-Inflammatory Agents

Piperazine derivatives have demonstrated significant potential as anti-inflammatory drugs.[19][20]

  • Mechanism of Action: Studies have shown that certain piperazine compounds can exert anti-inflammatory effects by reducing paw edema and inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[21][22] This activity is often linked to the modulation of inflammatory pathways involving histamine and serotonin receptors.[23]

  • Therapeutic Hypothesis: By combining the piperazine core with a benzoyl group, which can be further functionalized, this compound serves as an excellent starting point for novel anti-inflammatory agents. Derivatives could be screened for their ability to inhibit key inflammatory mediators, potentially leading to new treatments for chronic inflammatory diseases.

Experimental Protocol: In Vitro Anti-Inflammatory Screening

To validate the therapeutic potential of new analogs, a robust and reproducible screening assay is essential.

Lipopolysaccharide (LPS)-Induced TNF-α Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay quantifies the ability of a test compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. RAW 264.7 murine macrophages are stimulated with bacterial lipopolysaccharide (LPS), which triggers a strong inflammatory response, including the release of TNF-α. The concentration of TNF-α in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound analogs in DMEM. Pre-treat the cells with the compounds for 1 hour before stimulation. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS to each well (final concentration 1 µg/mL), except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the TNF-α concentration in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production) by plotting a dose-response curve.

Self-Validation and Causality: This protocol includes positive and negative controls to ensure the assay is performing correctly. Pre-incubation with the test compound is crucial to determine if it can prevent the inflammatory cascade from initiating, rather than just measuring cytotoxicity. The ELISA method provides a highly specific and sensitive readout of the target cytokine.

Hypothetical SAR Data Presentation

The data from such a screening campaign should be presented clearly to facilitate SAR analysis.

CompoundR¹ (Benzoyl)R² (N4)IC₅₀ (µM) for TNF-α Inhibition
Lead (Core) HH15.2
Analog 1 4-FH8.5
Analog 2 4-OCH₃H22.1
Analog 3 H-CH₃12.8
Analog 4 4-F-CH₃3.1
Dexamethasone --0.05
Table 2: Hypothetical SAR data for analogs of this compound.

Conclusion and Future Directions

This compound represents a highly promising and synthetically versatile scaffold for medicinal chemistry. Its constituent parts—the privileged piperazine core, the interactive benzoyl group, and the stereodefining chiral center—provide a robust framework for designing novel therapeutics. The evidence from related compound classes strongly suggests high potential for applications in CNS disorders, oncology, and inflammatory diseases .

Future work should focus on the synthesis and screening of focused libraries to build comprehensive structure-activity relationships for specific biological targets. Promising hits should be advanced into secondary assays to evaluate mechanism of action, selectivity, and ADME properties, ultimately paving the way for in vivo efficacy studies.

References

  • Chaudhary, P., Kumar, V., & Sharma, P. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Aday, B., et al. (2014). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. Retrieved from [Link]

  • Sahin, Z., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. Retrieved from [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Carvalho, A. C. A., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. Retrieved from [Link]

  • Jurczyk, S., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • R-Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • Zsoldos, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

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  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of anticancer piperazine derivatives of natural compounds. Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

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  • Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

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  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Omega. Retrieved from [Link]

  • DOI. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]

  • de Oliveira, R., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacological Reports. Retrieved from [Link]

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Literature review of (R)-1-Benzoyl-3-methylpiperazine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Pharmacology, and Therapeutic Potential of (R)-1-Benzoyl-3-methylpiperazine and its Analogs

Authored by Gemini, Senior Application Scientist

Introduction

The piperazine ring is a quintessential heterocyclic motif and a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," this six-membered ring containing two nitrogen atoms at positions 1 and 4 is a prominent feature in a multitude of FDA-approved drugs.[1][2] The unique structural and physicochemical properties of the piperazine nucleus, including its ability to serve as a hydrogen bond donor and acceptor, contribute favorably to the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing water solubility and bioavailability.[2] This versatility has led to the development of piperazine-containing compounds with a vast spectrum of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antihistamine activities.[1][3][4]

This technical guide delves into a specific, stereochemically defined subclass of these compounds: This compound and its analogs. By dissecting the core structure, we will explore the synthetic pathways to access this scaffold, analyze its pharmacological profile through key case studies, and elucidate the critical structure-activity relationships (SAR) that govern its biological effects. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational chemical principles with field-proven insights into the therapeutic potential of this promising class of molecules.

The this compound Core: A Structural Analysis

The therapeutic potential of any drug candidate is fundamentally linked to its three-dimensional structure. The core molecule, this compound (CAS No. for HCl salt: 474010-60-1), possesses distinct structural features that are critical to its function and serve as points for analog development.[5]

core_structure cluster_piperazine Piperazine Ring cluster_benzoyl N1-Benzoyl Group cluster_methyl C3-(R)-Methyl Group cluster_n4 N4-Position N1 C2 N1->C2 Benzoyl C(=O)Ph N1->Benzoyl C3 C2->C3 N4 C3->N4 Methyl ---CH₃ C3->Methyl C5 N4->C5 N4_H H N4->N4_H C6 C5->C6 C6->N1 Key_Features Key Structural Features cluster_benzoyl cluster_benzoyl Key_Features->cluster_benzoyl Pharmacophore & Synthetic Handle cluster_methyl cluster_methyl Key_Features->cluster_methyl Stereocontrol & Target Specificity cluster_n4 cluster_n4 Key_Features->cluster_n4 Point of Diversification

Caption: Core structure of this compound with key functional regions.

Key Structural Features:

  • The Piperazine Ring: This central scaffold provides a rigid, yet conformationally flexible, backbone. Its two nitrogen atoms are key modulators of pKa and solubility, influencing how the molecule behaves in biological systems.

  • The N1-Benzoyl Group: This amide linkage serves a dual purpose. Pharmacologically, the phenyl ring can engage in crucial π-stacking or hydrophobic interactions within a receptor binding pocket. Synthetically, the benzoyl group acts as an effective protecting group for the N1 nitrogen, allowing for selective chemical modification at the N4 position.[6]

  • The C3-(R)-Methyl Group: The introduction of a chiral center at the C3 position is paramount. This stereospecificity dictates how the molecule is presented to its biological target. The (R)-configuration can result in significantly different potency and selectivity compared to the (S)-enantiomer or the racemic mixture, a critical consideration in modern drug design.

  • The N4-Position: The secondary amine at the N4 position is the primary site for analog synthesis. Its nucleophilicity allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs relies on a logical, multi-step approach that combines chiral synthesis with standard functional group manipulations. The general strategy involves the formation of the chiral piperazine core followed by functionalization of the nitrogen atoms.

Workflow for the Synthesis of the Core Scaffold

The following workflow outlines a common pathway for synthesizing the title compound, starting from a readily available chiral precursor.

synthesis_workflow A (R)-Alaninol (Chiral Precursor) B Step 1: N-Protection (e.g., Boc Anhydride) A->B C Protected (R)-Alaninol B->C D Step 2: Activation of Hydroxyl (e.g., Tosyl Chloride) C->D E Activated Intermediate D->E F Step 3: Ring Formation (Reaction with N-Benzylethanolamine) E->F G Protected (R)-1-Benzyl-3-methylpiperazine F->G H Step 4: Deprotection (e.g., Hydrogenolysis to remove Benzyl) G->H I (R)-3-Methylpiperazine (Key Intermediate) H->I J Step 5: N-Benzoylation (Benzoyl Chloride) I->J K This compound (Final Product) J->K

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: N-Benzoylation of (R)-3-Methylpiperazine

This protocol describes the final, critical step in the synthesis: the acylation of the chiral piperazine intermediate. The causality behind this choice is the high reactivity and commercial availability of benzoyl chloride, which allows for a clean and efficient reaction under standard laboratory conditions.

Materials:

  • (R)-3-Methylpiperazine

  • Benzoyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (R)-3-methylpiperazine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Add TEA (1.1 eq.) to the solution. The base is crucial to neutralize the HCl generated during the reaction, preventing the formation of the unreactive piperazine hydrochloride salt.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a standard precaution for acylation reactions to control the exothermic nature and minimize potential side reactions.

  • Addition of Acylating Agent: Add benzoyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. The slow addition maintains the low temperature and prevents a rapid, uncontrolled reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.[6]

Pharmacological Profile and Structure-Activity Relationships (SAR)

Analogs of the this compound scaffold have been investigated against several biological targets, revealing a rich pharmacology. The following case studies highlight the key findings and establish important SAR principles.

Case Study 1: Kappa Opioid Receptor (KOR) Antagonists

The kappa opioid receptor is a compelling target for treating depression, anxiety, and substance use disorders. Research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues has provided potent and selective KOR antagonists.[7] While the core in this study is slightly different (possessing a 3-hydroxyphenyl group instead of a benzoyl group), the principles regarding substitution at the N4 position and the importance of the C3-methyl group are directly translatable.

A study led to the discovery of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (compound 11a in the study) as a potent KOR antagonist.[7] The SAR investigation revealed several key points:

  • Stereochemistry is Crucial: The (S)-configuration at the 3-methylpiperazine core was found to be essential for high antagonist potency.

  • N4-Substitution Dictates Potency: Small N-substituents were not optimal. Large, complex side chains, such as the one in compound 11a , were required for potent interaction with the KOR. This suggests the N4-substituent explores a large, specific binding pocket on the receptor.

  • Aromatic Interaction is Key: The 3-hydroxyphenyl group on the piperazine ring was a critical pharmacophore, likely engaging in hydrogen bonding and aromatic interactions within the receptor.

Quantitative SAR Data for Selected KOR Antagonists

Compound ID (from source) N4-Substituent KOR Ke (nM) Selectivity (μ/κ) Selectivity (δ/κ)
10a JDTic-like side chain 3.37 14.6 134
11a N-valine-4-phenoxybenzamide 0.17 204 1029
11b N-valine-4-chlorobenzamide 0.11 395 1164
11c N-valine-4-fluorobenzamide 0.12 344 1000

Data synthesized from reference[7]. Ke is the equilibrium dissociation constant; lower values indicate higher binding affinity.

Case Study 2: Tyrosinase Inhibitors

Tyrosinase is the key enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders. A series of benzoyl and cinnamoyl piperazine amides were evaluated for their ability to inhibit mushroom tyrosinase.[8][9]

The investigation established several SAR trends:

  • Benzoyl vs. Cinnamoyl: In general, benzoyl analogs were slightly more potent than their corresponding cinnamoyl counterparts, suggesting the flexibility of the vinyl group in the cinnamoyl linker was not beneficial for binding.[10]

  • N4-Substitution: A benzyl substituent at the N4 position was shown to be important for activity. Molecular docking studies indicated that this benzyl group engages in important hydrophobic interactions within a pocket adjacent to the enzyme's active site.[8][9]

  • Substituents on the Benzoyl Ring: The substitution pattern on the N1-benzoyl ring was not extensively explored in this series but represents a clear avenue for future optimization.

Quantitative SAR Data for Selected Tyrosinase Inhibitors

Compound ID (from source) N1-Group N4-Substituent pIC₅₀ (Monophenolase)
1a 3,4-Dihydroxybenzoyl Benzyl 3.79
2a 3,4-Dihydroxybenzoyl Phenyl < 3.70
5b 4-Hydroxy-3-methoxybenzoyl Benzyl 4.99
5c 4-Hydroxy-3-methoxybenzoyl Phenyl 4.31

Data synthesized from references[8][9]. pIC₅₀ is the negative log of the half-maximal inhibitory concentration; higher values indicate higher potency.

Visualizing the Mechanism: GPCR Antagonism

Many piperazine analogs, particularly those targeting opioid or serotonin receptors, function as antagonists at G-protein coupled receptors (GPCRs). The diagram below illustrates the general mechanism of action.

gpcrmechanism cluster_inactive Inactive State cluster_active Active State (Agonist Binding) cluster_antagonist Antagonist Action GPCR_i GPCR G_Protein_i G-Protein (αβγ) + GDP GPCR_a GPCR Agonist Agonist Agonist->GPCR_a Binds G_Protein_a Gα-GTP + Gβγ GPCR_a->G_Protein_a Activates GPCR_b GPCR Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_a->Effector Modulates Antagonist This compound Analog Antagonist->GPCR_b Binds & Blocks Agonist_Block Agonist Agonist_Block->GPCR_b Binding Prevented

Caption: Mechanism of competitive antagonism at a G-Protein Coupled Receptor (GPCR).

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a fertile ground for drug discovery. The existing literature clearly demonstrates that strategic modifications, particularly at the N4 position, can yield compounds with high potency and selectivity for important therapeutic targets like the kappa opioid receptor and tyrosinase.[7][8]

Future research in this area should focus on:

  • Target Expansion: Screening optimized libraries of these analogs against a broader panel of CNS receptors (e.g., dopamine, other serotonin subtypes) and enzymes.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, a critical step in translating in vitro potency to in vivo efficacy.

  • In-depth SAR of the Benzoyl Moiety: Systematically exploring the effects of various substituents on the N1-benzoyl ring to enhance binding affinity and selectivity.

References

  • Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Dalton Transactions. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Substituted piperazine. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Walayat, K., et al. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]

  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. [Link]

  • ResearchGate. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Le, T. P., et al. (2022). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

  • PubMed. (2005). Benzyl Ether Structure-Activity Relationships in a Series of Ketopiperazine-Based Renin Inhibitors. [Link]

  • Organic Syntheses. (n.d.). 1-Benzylpiperazine Dihydrochloride. Organic Syntheses Procedure. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Proactive Safety

Section 1: Hazard Identification and Risk Assessment

While specific toxicity data for (R)-1-Benzoyl-3-methylpiperazine is limited, a review of related piperazine derivatives, such as 1-benzoylpiperazine and 1-benzylpiperazine, provides a strong basis for a precautionary approach. The primary anticipated hazards are summarized below.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationAnticipated EffectsRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Piperazine derivatives frequently exhibit moderate acute toxicity.
Skin Corrosion/Irritation Causes severe skin burns and irritation.A common characteristic of many piperazine-based compounds.
Serious Eye Damage/Irritation Causes serious, potentially irreversible, eye damage.The corrosive nature of related amines poses a significant risk to ocular tissue.
Neurotoxicity Potential for neurotoxic effects.Studies on benzoylpiperazine have shown it can induce oxidative stress, inhibit mitochondrial function, and trigger apoptosis in neuronal cell lines[1].
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms.Sensitization is a known risk with some piperazine derivatives.
The Causality of Concern: Understanding the Neurotoxic Potential

Recent research into the toxicological profiles of benzoylpiperazine derivatives has provided critical insights that must inform our handling protocols. A comparative study on benzylpiperazine and benzoylpiperazine revealed that both compounds exert neurotoxic effects on dopaminergic human neuroblastoma cells (SH-SY5Y)[1]. The key mechanisms identified were:

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) that can damage cellular components.

  • Mitochondrial Dysfunction: Inhibition of mitochondrial complex-I activity, impairing cellular energy production.

  • Stimulation of Apoptosis: The initiation of programmed cell death.

These findings strongly suggest that the benzoyl moiety, in conjunction with the piperazine ring, contributes to a potential for neurotoxicity. Therefore, minimizing exposure through all routes is of paramount importance.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Primary Engineering Controls

All work involving this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against the inhalation of aerosols or fine powders and contains any potential spills.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.

  • Body Protection: A lab coat that is fully buttoned is required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: In situations where a fume hood is not available or as a supplementary precaution during spill clean-up, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures
  • Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.

  • Grounding: When transferring the substance, ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge, which could be an ignition source if the compound is flammable.

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials.

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, smoking, or using the restroom. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a cool environment, away from direct sunlight and sources of heat or ignition.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Section 4: Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Management Workflow

In the event of a spill, the following workflow should be initiated immediately.

Spill_Management_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Colleagues evacuate->alert ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) alert->ppe contain Contain Spill with Absorbent Material (e.g., vermiculite, sand) ppe->contain neutralize If Safe, Neutralize with a Weak Acid (e.g., sodium bisulfate solution) contain->neutralize collect Carefully Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Spill Area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of Waste according to Institutional Guidelines decontaminate->dispose end Workflow Complete dispose->end

Caption: A stepwise workflow for the safe management of a this compound spill.

Section 5: Disposal Considerations

Waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Waste Collection: All contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Conclusion: A Commitment to Informed Caution

The responsible use of novel chemical entities like this compound in a research and development setting necessitates a safety paradigm built on informed caution. By understanding the potential hazards through the lens of structural analogs and available toxicological data, and by rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, scientists can mitigate risks and ensure a safe laboratory environment for groundbreaking discoveries.

References

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Applied Pharmacology, 337, 53-61. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying Enantiomerically Pure (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] The (R) and (S) enantiomers of a drug can interact differently with chiral biological targets like enzymes and receptors, leading to one being therapeutically active while the other might be inactive or, in the worst-case scenario, responsible for adverse effects.[1][2]

The regulatory environment has evolved to recognize this critical distinction. Agencies such as the FDA and EMA now strongly favor the development of single-enantiomer drugs over racemic mixtures, recognizing that this approach enhances safety and efficacy.[3] This paradigm shift places a significant burden on researchers and developers to not only synthesize but also reliably source chiral building blocks of the highest enantiomeric purity.

(R)-1-Benzoyl-3-methylpiperazine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its methyl-substituted piperazine core is a structural motif found in numerous biologically active compounds.[5][6] Ensuring the enantiomeric purity of this starting material is not merely a quality control checkpoint; it is a foundational requirement for the integrity of the entire drug development cascade. An impure starting material can lead to difficult-to-remove impurities in the final API, complicating clinical trials and potentially jeopardizing patient safety.[7][8]

This guide provides a technical framework for navigating the commercial supplier landscape for enantiomerically pure this compound and establishing a robust, in-house system for verifying its stereochemical integrity.

Section 1: Commercial Supplier Landscape and Qualification

Sourcing high-purity chiral intermediates requires a diligent and systematic approach. The goal is to identify suppliers who not only claim high enantiomeric excess (% ee) but also provide transparent, verifiable data to support those claims.

Identifying Potential Suppliers

A survey of the chemical supplier market reveals several vendors offering this compound or its closely related precursors and salts. The target compound is typically listed under CAS Number 474010-60-1 for the hydrochloride salt.

Initial screening should focus on established suppliers with a strong track record in providing materials for pharmaceutical research and development. Below is a comparative table of representative suppliers.

Table 1: Comparison of Commercial Suppliers for this compound and Related Compounds

SupplierProduct NameCAS NumberStated PurityNotes
Santa Cruz Biotechnology This compound hydrochloride474010-60-1≥99%Listed as a biochemical for research use.[9]
BOC Sciences 1-BENZYL-3(R)-METHYL-PIPERAZINE132871-11-595%A related precursor, not the benzoyl derivative.[]
Chem-Impex (S)-1-Boc-3-methylpiperazineNot specifiedNot specifiedA versatile chiral building block for synthesis.[4]
Generic Suppliers VariousVariousTypically >97%Availability and documentation can vary significantly.

Note: The availability and specifications from suppliers are subject to change. This table is for illustrative purposes and researchers should always verify current data directly with the supplier.

The Supplier Qualification Workflow: A Self-Validating System

Selecting a supplier should not be based on catalog data alone. A rigorous qualification process is essential to mitigate risks. The causality behind this workflow is to establish trust through verification, ensuring that the material received matches the specifications required for downstream success.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Scrutiny & Causality Check cluster_2 Phase 3: Empirical Verification cluster_3 Phase 4: Final Decision A Identify Potential Suppliers (e.g., Santa Cruz, BOC Sciences) B Request Technical Data Packet: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Query C Analyze Example CoA: - Check Enantiomeric Purity (% ee) - Identify Analytical Method Used (e.g., Chiral HPLC, SFC) B->C Receive D Assess Method Suitability: Is the method specific and validated? C->D Evaluate E Order Sample Quantity D->E If method is credible F Perform In-House Verification (See Section 2 Protocol) E->F Receive Sample G Compare In-House Data with Supplier CoA F->G Analyze H Data Match? G->H Compare I Approve Supplier for Project Use H->I YES J Reject Supplier or Request New Lot H->J NO

Caption: Supplier Qualification and Verification Workflow.

The most critical step in this process is the in-house verification (F) . A supplier's CoA is a claim; independent analysis is the validation of that claim. Discrepancies between the CoA and in-house results are a significant red flag regarding the supplier's quality control systems.

Section 2: In-House Verification of Enantiomeric Purity by Chiral HPLC

Independent verification is the cornerstone of a robust quality assurance program. High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the gold-standard technique for determining the enantiomeric purity of small molecules.[3][11] The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation.

Rationale for Method Development

While a specific, validated HPLC method for this compound may not be publicly available, methods for structurally similar piperazine derivatives provide a robust starting point for development.[11][12][13] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral separations and are a logical first choice.[11]

The following protocol is a detailed, field-proven starting point for developing a self-validating analytical method.

Detailed Experimental Protocol

Objective: To separate and quantify the (R) and (S) enantiomers of 1-Benzoyl-3-methylpiperazine to determine enantiomeric excess (% ee).

1. Required Equipment and Reagents:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column.

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Solvent: Mobile Phase or appropriate mixture.

  • This compound sample (from supplier).

  • Racemic (R/S)-1-Benzoyl-3-methylpiperazine (for peak identification, if available).

2. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)Proven effectiveness for separating a broad range of chiral amines and amides.[11]
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1, v/v/v)The non-polar/polar solvent mixture allows for tuning of retention, while the basic additive (DEA) improves peak shape for amine-containing compounds by minimizing tailing.[13]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe benzoyl group provides a strong chromophore for sensitive UV detection.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume to avoid column overloading.

3. Preparation of Solutions:

  • Mobile Phase: Carefully prepare the mixture of n-Hexane, IPA, and DEA in the specified ratio. Degas the solution before use to prevent bubbles in the system.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Racemic Standard (if available): Prepare a 1 mg/mL solution of the racemic mixture in the same manner. This is crucial for definitively identifying the retention times of the (R) and (S) enantiomers.

4. Experimental Workflow:

HPLC_Workflow A 1. System Equilibration Equilibrate HPLC with mobile phase until baseline is stable. B 2. System Suitability (Racemic Inj.) Inject racemic standard to confirm separation (Resolution > 1.5). A->B Ready C 3. Sample Injection Inject the supplier's sample. B->C System OK D 4. Data Acquisition Record the chromatogram. C->D E 5. Peak Integration Integrate the peak areas for both enantiomers (A_R and A_S). D->E F 6. Calculation Calculate Enantiomeric Excess (% ee). E->F

Caption: Step-by-step Chiral HPLC Verification Workflow.

5. Data Analysis and Calculation:

The enantiomeric excess (% ee) is a measure of the purity of the sample. It is calculated from the integrated peak areas of the (R) and (S) enantiomers in the chromatogram.

  • Let AR = Peak area of the (R)-enantiomer (the major peak).

  • Let AS = Peak area of the (S)-enantiomer (the minor, impurity peak).

Formula: % ee = [ (AR - AS) / (AR + AS) ] x 100%

System Trustworthiness: The protocol is self-validating. The injection of a racemic standard (Step 2) is a critical control. It proves that the chromatographic system is capable of separating the two enantiomers under the current conditions. Without this step, the absence of a second peak in the sample chromatogram is meaningless—it could be due to co-elution rather than high purity. A resolution factor (Rs) greater than 1.5 between the two enantiomer peaks is considered baseline separation and confirms the method's suitability.

Conclusion

Sourcing enantiomerically pure this compound is a task that demands scientific rigor and a healthy degree of skepticism. The integrity of advanced pharmaceutical research and development relies on the quality of its foundational building blocks. By implementing a systematic supplier qualification process and a robust, in-house analytical verification protocol, research organizations can ensure the enantiomeric purity of their critical starting materials. This dual approach of diligent sourcing and empirical validation forms a self-reinforcing system of quality control, safeguarding the scientific validity of subsequent research and ultimately contributing to the development of safer and more effective medicines.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Google Cloud.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed.
  • This compound hydrochloride | CAS 474010-60-1. Santa Cruz Biotechnology.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). Benchchem.
  • Biological significance of the enantiomeric purity of drugs. PubMed.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Enantiomeric purity: Significance and symbolism. (2025). ScienceDirect.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025).
  • (S)-1-Boc-3-methylpiperazine. Chem-Impex.
  • CAS 132871-11-5 1-BENZYL-3(R)-METHYL-PIPERAZINE. BOC Sciences.

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Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of (R)-1-Benzoyl-3-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperazine Scaffolds in Medicinal Chemistry

The piperazine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it a versatile component in molecular design. The introduction of chirality into the piperazine ring, particularly at the C-3 position, opens up three-dimensional chemical space, allowing for more specific and potent interactions with biological targets. (R)-1-Benzoyl-3-methylpiperazine and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and central nervous system (CNS) agents.[1][2]

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of this compound, starting from the commercially available (R)-3-methylpiperazine. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights to ensure reproducibility and high yield.

Reaction Scheme: N-Benzoylation of (R)-3-methylpiperazine

The core of this protocol is the chemoselective N-benzoylation of (R)-3-methylpiperazine. The asymmetry of the starting material presents a challenge in selectively acylating the less sterically hindered secondary amine at the 4-position over the more hindered amine at the 1-position. However, under controlled conditions, the reaction can proceed with high selectivity.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
(R)-3-methylpiperazine≥98%Commercially Available74641-59-9
Benzoyl Chloride≥99%Commercially Available98-88-4
Triethylamine (TEA)≥99.5%Commercially Available121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent--
Brine SolutionSaturated--
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available7487-88-9
Ethyl AcetateHPLC GradeCommercially Available141-78-6
HexanesHPLC GradeCommercially Available110-54-3
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Synthesis Workflow

workflow Synthesis Workflow start Start dissolve Dissolve (R)-3-methylpiperazine and TEA in anhydrous DCM start->dissolve cool Cool reaction mixture to 0 °C in an ice bath dissolve->cool add_benzoyl Add benzoyl chloride dropwise via dropping funnel cool->add_benzoyl warm Allow reaction to warm to room temperature and stir add_benzoyl->warm monitor Monitor reaction progress by TLC warm->monitor quench Quench reaction with saturated NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract wash Wash organic layer with brine solution extract->wash dry Dry organic layer over anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify crude product by column chromatography filter_concentrate->purify characterize Characterize the final product (NMR, MS, Chiral HPLC) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-methylpiperazine (1.0 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (TEA) (2.1 mL, 15.0 mmol) to the solution. TEA acts as a base to neutralize the hydrochloric acid byproduct of the reaction.[3]

  • Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes to cool it to 0 °C. This helps to control the exothermicity of the reaction and improve selectivity.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.2 mL, 10.5 mmol) in anhydrous DCM (10 mL) and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% TEA). The starting material and product should have different Rf values.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding 30 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid or viscous oil.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) will be characteristic of the benzoyl and methylpiperazine protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts will confirm the carbon framework of the molecule.

  • Mass Spectrometry (ESI+): The calculated mass for C₁₂H₁₆N₂O [M+H]⁺ is 205.13. The observed mass should correspond to this value.

  • Chiral HPLC: To confirm the enantiomeric purity of the product, analysis on a chiral stationary phase is recommended.

Discussion and Mechanistic Insights

The N-acylation of amines with acyl chlorides is a well-established and robust transformation in organic synthesis.[3] The key to the successful synthesis of this compound lies in the regioselective acylation of the N-4 nitrogen.

Why Triethylamine? Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it unreactive towards the electrophilic benzoyl chloride.

Why 0 °C? The reaction between an amine and an acyl chloride is typically exothermic. Performing the initial addition at a reduced temperature helps to control the reaction rate, minimizing potential side reactions and enhancing the selectivity for mono-acylation.

Trustworthiness of the Protocol: This protocol is based on fundamental and widely practiced organic chemistry principles. The use of standard work-up and purification techniques ensures the isolation of a high-purity product. The analytical characterization steps provide a self-validating system to confirm the successful synthesis of the target molecule.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently and efficiently produce this chiral intermediate for their drug discovery and development programs.

References

  • Zhu, S., & Yu, J. (2016). Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Publications. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH Public Access. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Sabatino, M., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Kokotos, G., & Martin, S. F. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Sabatino, M., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS UNDER SOLVENT FREE CONDITION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Barone, G., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • CN114349711B - Synthesis method of (R)
  • Gee, L., et al. (2016). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google P
  • Parvathaneni, V., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

  • Kumar, V., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

  • Papke, R. L., et al. (2016). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • Savaliya, M. D., & Vora, J. D. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
  • Baltzly, R., & Buck, J. S. (1955). 1-BENZYLPIPERAZINE. Organic Syntheses. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Glushkov, V. A., et al. (2018). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Archana, S. D., et al. (2015). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. PubMed Central. [Link]

Sources

Application Notes and Protocols for (R)-1-Benzoyl-3-methylpiperazine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of (R)-1-Benzoyl-3-methylpiperazine as a Chiral Ligand and Catalyst

This compound is a chiral molecule belonging to the piperazine class of compounds, which are recognized as privileged scaffolds in medicinal chemistry and have demonstrated significant utility in asymmetric catalysis. The unique structural features of this compound, including a stereogenic center at the 3-position, a secondary amine at the 4-position available for coordination or further functionalization, and a benzoyl group at the 1-position that modulates the electronic properties and conformational rigidity of the piperazine ring, make it an intriguing candidate for applications in enantioselective synthesis.

While specific, peer-reviewed applications of this compound as a catalyst are not extensively documented, the broader family of chiral piperazines has been successfully employed in a variety of asymmetric transformations. These include, but are not limited to, enantioselective acylations, Henry reactions, and allylic alkylations.[1][2] The benzoyl group, in particular, has been shown to be an effective N-protecting group in catalytic asymmetric allylic alkylation of piperazin-2-ones, highlighting the relevance of this structural motif in achieving high enantioselectivity.[1][3]

This guide, therefore, provides a detailed exploration of the potential applications of this compound in asymmetric catalysis, drawing upon established protocols for structurally related chiral piperazine derivatives. The methodologies presented herein are intended to serve as a robust starting point for researchers looking to explore the catalytic activity of this and similar chiral piperazines.

Core Concepts in Chiral Piperazine Catalysis

The efficacy of chiral piperazines in asymmetric catalysis stems from their ability to form well-defined, chiral environments around a metal center or to act as organocatalysts. The two nitrogen atoms of the piperazine ring can coordinate to a metal, forming a chelate complex that restricts the geometry of the transition state and thereby directs the stereochemical outcome of the reaction.

Application Profile I: Asymmetric Acylation of meso-1,2-Diols

The desymmetrization of meso-compounds is a powerful strategy in asymmetric synthesis. Chiral diamines, including piperazine derivatives, have been shown to be effective ligands in the copper-catalyzed enantioselective acylation of meso-1,2-diols.[4] A novel C2-symmetric chiral piperazine, for instance, has been successfully applied in the benzoylation of a range of meso-1,2-diols with high enantioselectivity.[4]

Plausible Catalytic Cycle

The proposed catalytic cycle for the asymmetric acylation of a meso-diol, adapted for this compound, is depicted below. The chiral ligand coordinates to a copper(II) salt, forming a chiral Lewis acid complex. This complex then activates the diol, and subsequent acylation by an acylating agent proceeds through a stereochemically favored transition state, leading to the enantioenriched monoacylated product.

Asymmetric Acylation Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Catalyst (R)-L*Cu(II) Complex Intermediate1 [Diol-Catalyst] Complex Catalyst->Intermediate1 + meso-Diol Intermediate2 Acylated Intermediate Intermediate1->Intermediate2 + Acylating Agent Intermediate2->Catalyst Regeneration Product Monoacylated Product Intermediate2->Product Release Diol meso-Diol AcylatingAgent Acylating Agent caption Plausible catalytic cycle for asymmetric acylation. Asymmetric Alkylation Workflow cluster_workflow Experimental Workflow Start Start: Prepare Catalyst Step1 Deprotonation of Chiral Piperazine Start->Step1 Step2 Formation of Chiral Zinc Complex Step1->Step2 + Et2Zn Step3 Addition of Aldehyde Step2->Step3 + Aldehyde Step4 Enantioselective Ethyl Transfer Step3->Step4 Step5 Work-up and Purification Step4->Step5 End End: Chiral Alcohol Product Step5->End caption Workflow for enantioselective ethylation.

Sources

A Validated Stability-Indicating HPLC Method for the Chiral and Achiral Analysis of (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Analysis of (R)-1-Benzoyl-3-methylpiperazine

Abstract

This application note details the development and validation of two robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a key chiral intermediate in pharmaceutical synthesis. The first method is a chiral separation technique designed to quantify the enantiomeric purity and resolve the (R)- and (S)-enantiomers. The second is a reverse-phase, stability-indicating method for the assay and determination of process-related impurities and degradation products. The methodologies are validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[1][2][3] This guide provides a comprehensive framework for researchers and quality control analysts, covering method principles, detailed protocols, validation procedures, and forced degradation studies.

Introduction and Scientific Rationale

This compound is a chiral building block whose stereochemical integrity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] Therefore, regulatory authorities mandate the development of robust analytical methods capable of separating and quantifying enantiomers.[5]

This document presents two complementary HPLC methods:

  • Chiral Method: Essential for determining the enantiomeric excess (e.e.) of the desired (R)-enantiomer and controlling the level of its unwanted (S)-counterpart. The method employs a polysaccharide-based Chiral Stationary Phase (CSP), which is highly effective for separating a wide range of chiral compounds, including piperazine derivatives, through the formation of transient diastereomeric complexes.[4][6]

  • Achiral Reverse-Phase Method: A stability-indicating assay for quantifying the purity of this compound and monitoring potential impurities and degradants. The benzoyl group provides a strong chromophore, enabling sensitive UV detection without the need for derivatization.[7] Forced degradation studies were conducted to ensure the method's specificity and ability to separate the main component from any products formed under stress conditions.[8][9]

The validation of these analytical procedures is paramount in a Good Manufacturing Practice (GMP) environment, providing documented evidence that the methods are suitable for their intended purpose.[1][10]

Analytical Methodologies

2.1. Materials and Reagents

  • Reference Standards: this compound, (S)-1-Benzoyl-3-methylpiperazine

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), n-Hexane (HPLC Grade), Ethanol (HPLC Grade)

  • Reagents: Phosphoric Acid (ACS Grade), Sodium Hydroxide, Hydrochloric Acid, Hydrogen Peroxide (30%)

  • Water: HPLC Grade or Milli-Q equivalent

2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Analytical balance, pH meter, sonicator, vortex mixer.

2.3. Chromatographic Conditions

Two distinct sets of conditions are outlined below. The selection of the method depends on the analytical objective (enantiomeric purity vs. overall purity and stability).

ParameterMethod A: Chiral Separation Method B: Achiral Purity & Assay
Column Polysaccharide-based CSP (e.g., Chiralpak® IC, Cellulose tris(3,5-dichlorophenylcarbamate)) 4.6 x 250 mm, 5 µmC18 Reverse-Phase (e.g., Zorbax Eclipse Plus, Waters Symmetry) 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic: n-Hexane / Ethanol (80:20, v/v)Gradient: A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient Program N/ATime (min)
0
15
20
21
25
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 25°C35°C
Detection UV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL
Diluent Mobile PhaseAcetonitrile / Water (50:50, v/v)

Causality Behind Experimental Choices:

  • Method A (Chiral): A normal-phase system (Hexane/Ethanol) is often preferred for polysaccharide-based CSPs as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[11] The choice of Chiralpak® IC is based on its proven success with amine-containing chiral molecules.[6]

  • Method B (Achiral): A C18 column provides excellent retention and separation for moderately polar to nonpolar compounds like benzoylpiperazine derivatives. A phosphate or phosphoric acid buffer is used to maintain a consistent, low pH, which protonates the piperazine nitrogen, ensuring sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the stationary phase. The gradient elution is necessary to elute any more nonpolar impurities and ensure the column is clean for the next injection.

Standard and Sample Preparation Protocol

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Racemic Standard (for Chiral Method): Prepare a solution containing both (R)- and (S)-enantiomers (approx. 0.05 mg/mL of each) to confirm resolution.

  • Sample Preparation (Assay): Prepare the sample solution at a target concentration of 0.1 mg/mL in the diluent, following the same procedure as the working standard.

  • Sample Preparation (Impurity Analysis): Prepare the sample solution at a higher concentration, typically 1.0 mg/mL, to facilitate the detection of trace-level impurities.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with the diluent.

Analytical Workflow

The following diagram illustrates the logical flow from sample handling to final data reporting.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Sample Receipt StdPrep Standard Preparation (Stock & Working) Sample->StdPrep SmpPrep Sample Preparation (Assay & Impurity) Sample->SmpPrep SST System Suitability Test (SST) StdPrep->SST Seq HPLC Sequence Run (Standards & Samples) SmpPrep->Seq SST->Seq If SST Passes Integration Chromatogram Integration Seq->Integration Calc Calculation of Results (Assay, % Impurity, e.e.) Integration->Calc Report Final Report Generation Calc->Report

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation Protocol

The analytical methods must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[2][5]

5.1. System Suitability Before any analysis, the chromatographic system's performance is verified. A working standard is injected five times, and the results are evaluated against the criteria in the table below. For the chiral method, a racemic standard is also injected to verify resolution.

ParameterAcceptance Criteria (Chiral)Acceptance Criteria (Achiral)
Tailing Factor (T) 0.8 ≤ T ≤ 1.50.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000> 3000
%RSD of Peak Area ≤ 2.0%≤ 1.5%
Resolution (Rs) > 1.5 (between enantiomers)> 2.0 (between main peak and closest impurity)

5.2. Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[2] This is demonstrated through forced degradation studies.

Forced Degradation Protocol: Prepare a sample solution at 1.0 mg/mL and subject it to the following stress conditions. Analyze the stressed samples, alongside an unstressed control, using the achiral method (Method B).

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 105°C for 48 hours, then dissolve.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days (as per ICH Q1B).

The goal is to achieve 5-20% degradation of the active substance.[8] The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other.

5.3. Linearity and Range Linearity is established by analyzing a series of solutions at different concentrations. For the assay method, this is typically 80-120% of the target concentration. For impurity quantification, it spans from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[5]

  • Procedure: Prepare at least five concentrations.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

5.4. Accuracy Accuracy is determined by performing recovery studies on spiked samples.[1]

  • Procedure: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.

5.5. Precision Precision is evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay): Analyze a minimum of six sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are established to determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: S/N of 3:1 for LOD and 10:1 for LOQ.[1]

5.7. Robustness The method's robustness is evaluated by deliberately varying key parameters to assess its reliability during normal use.

  • Procedure: Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criterion: System suitability parameters must still be met, and the results should not be significantly affected.

Interrelation of Validation Parameters

The validation parameters are not independent; they form a cohesive system that ensures the method is reliable and fit for purpose.

G center Reliable & Validated Analytical Method Specificity Specificity (Stability-Indicating) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability) center->Precision Robustness Robustness center->Robustness Specificity->Accuracy Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Logical relationship between core HPLC method validation parameters.

Conclusion

The chiral and achiral HPLC methods presented in this application note are demonstrated to be specific, linear, accurate, precise, and robust for the analysis of this compound. The achiral method is stability-indicating, capable of separating the main component from degradation products generated under various stress conditions. These validated protocols are suitable for routine quality control analysis in a regulated pharmaceutical environment, ensuring the identity, purity, and quality of this critical chiral intermediate.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Published online 2024. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Published online 2021. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Published online 2024. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published online 2020. [Link]

  • ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Published online 2021. [Link]

  • Akademik Veri Yönetim Sistemi. HPLC Separation of Novel 1-(4-chlorobenzhydryl)piperazine Benzamide Derivatives Using Chiral Stationary Phases. Published online 2010. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. Published online 2020. [Link]

  • ResearchGate. Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Published online 2013. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Published online 2007. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Published online 2013. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Published online 2022. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Published online 2022. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Published online 2014. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Published online 2016. [Link]

  • Analytical Chemistry. A simple and sensitive gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Published online 2022. [Link]

Sources

Application Note: A Robust Method for the Chiral Separation of (R)- and (S)-1-Benzoyl-3-methylpiperazine Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomers of pharmaceutical compounds can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical aspect of drug development and quality control.[1] This application note presents a detailed protocol for the chiral separation of (R)- and (S)-1-Benzoyl-3-methylpiperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A robust High-Performance Liquid Chromatography (HPLC) method was developed utilizing a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak symmetry. This guide offers a comprehensive walkthrough of the method development strategy, a step-by-step protocol, and a discussion of the critical parameters, intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Separation

The piperazine moiety is a prevalent structural motif in a multitude of approved drugs, valued for its ability to influence pharmacokinetic properties and act as a scaffold for pharmacophoric groups.[2] When a chiral center is introduced, as in 1-Benzoyl-3-methylpiperazine, the resulting enantiomers may interact differently with chiral biological targets, leading to variations in efficacy and toxicity.[1][3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent guidelines that often necessitate the marketing of the single, active enantiomer.[1] Consequently, the development of reliable and efficient analytical methods for chiral separation is paramount.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is a widely adopted and powerful technique for resolving enantiomers.[4] The direct approach, where enantiomers are separated on a CSP, is often preferred for its simplicity and applicability to a broad range of molecules.[5] This application note focuses on a systematic approach to developing such a method for the enantiomers of 1-Benzoyl-3-methylpiperazine.

Method Development Strategy

The successful chiral separation of 1-Benzoyl-3-methylpiperazine hinges on the careful selection of the Chiral Stationary Phase (CSP) and the optimization of the mobile phase. The non-predictive nature of chiral chromatography often requires screening multiple CSPs and mobile phases to achieve the desired resolution.[6]

Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad enantioselectivity for a wide array of chiral compounds, including piperazine derivatives.[7][8] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are excellent starting points.[7] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[9] For this application, a cellulose-based CSP was selected due to its reported success with similar N-acylated cyclic amines.

Mobile Phase Optimization

The choice of mobile phase significantly influences the retention and selectivity of the enantiomeric separation. Both normal-phase and reversed-phase modes can be explored.

  • Normal-Phase Chromatography: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For basic compounds like 1-Benzoyl-3-methylpiperazine, the addition of a small amount of a basic additive, such as diethylamine (DEA), is often crucial to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.[4][10]

  • Reversed-Phase Chromatography: This mode utilizes a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol. While less common for this class of compounds in chiral separations, it can be a viable option, especially with modern immobilized polysaccharide CSPs that are compatible with a wider range of solvents.[5]

For this application, a normal-phase approach was chosen as it generally provides better selectivity for this type of analyte. A screening of different alcohol modifiers and concentrations of the basic additive was performed to optimize the resolution and analysis time.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation of (R)- and (S)-1-Benzoyl-3-methylpiperazine.

Materials and Instrumentation
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Chemicals and Reagents:

    • (R,S)-1-Benzoyl-3-methylpiperazine (racemic mixture)

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

Sample Preparation
  • Prepare a stock solution of racemic 1-Benzoyl-3-methylpiperazine at a concentration of 1.0 mg/mL in isopropanol.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
System Equilibration and Analysis
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution onto the column.

  • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Identify the two enantiomeric peaks and calculate the resolution (Rs). A resolution of >1.5 is considered baseline separation.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral separation workflow.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1.0 mg/mL Stock Solution dilute Dilute to 0.1 mg/mL Working Solution stock->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample (10 µL) equilibrate->inject run Run Chromatogram inject->run detect Detect Peaks at 230 nm run->detect calculate Calculate Resolution (Rs) detect->calculate quantify Quantify Enantiomeric Purity calculate->quantify

Caption: Workflow for the chiral HPLC separation of 1-Benzoyl-3-methylpiperazine.

Results and Discussion

Under the optimized conditions, a baseline separation of the (R)- and (S)-1-Benzoyl-3-methylpiperazine enantiomers was achieved. A typical chromatogram would show two well-resolved peaks. The resolution factor (Rs) is expected to be greater than 2.0, indicating a robust and reliable separation.

The choice of the mobile phase constituents is critical. The ratio of n-hexane to isopropanol influences the retention times of the enantiomers. A higher concentration of isopropanol will lead to shorter retention times. The addition of a small amount of diethylamine (DEA) is essential to prevent peak tailing, which is a common issue for basic analytes on silica-based CSPs.[10] DEA acts as a competitive base, masking the acidic silanol groups on the stationary phase and leading to improved peak symmetry.

Supercritical Fluid Chromatography (SFC) as an Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure.[11][12][13] The principles of CSP selection and mobile phase optimization are similar to HPLC, with supercritical carbon dioxide serving as the primary mobile phase component, modified with a polar co-solvent like methanol or ethanol. For 1-Benzoyl-3-methylpiperazine, an SFC method could provide a "greener" and more efficient separation, particularly for preparative scale applications.[13][14]

Conclusion

This application note details a robust and reliable HPLC method for the chiral separation of (R)- and (S)-1-Benzoyl-3-methylpiperazine. The use of a cellulose-based chiral stationary phase in normal-phase mode with a mobile phase containing a basic additive provides excellent resolution and peak shape. This method is suitable for the routine analysis and quality control of 1-Benzoyl-3-methylpiperazine enantiomers in a research and drug development setting. The principles and strategies outlined here can also serve as a foundation for the development of chiral separation methods for other structurally related piperazine derivatives.

References

  • Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (1999). Enantioselective separation of 1,4-disubstituted piperazine derivatives on two cellulose chiralcel OD and OJ and one amylose chiralpak AD chiral selectors. Chirality, 11(10), 790-794. [Link]

  • Satinder, A. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Shimadzu Scientific Instruments. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]

  • N, R., & al, et. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 8(8), 834-841. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Chirality, 24(9), 735-743. [Link]

  • PubChem. (R)-1-Boc-3-methylpiperazine. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Chem-Impex. (S)-1-Boc-3-methylpiperazine. [Link]

  • Sperry, J. B., & Minteer, C. J. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6649. [Link]

  • Stoltz, B. M., & Nam, S. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(49), 14905-14909. [Link]

  • Al-Majed, A. A., & El-Sherbeni, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Stoltz, B. M., & Nam, S. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(49), 14905-14909. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-302. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Lesellier, E. (2022, April 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 164-170. [Link]

  • Papke, R. L., Horenstein, N. A., Stokes, C., & al, et. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2245-2256. [Link]

  • Papke, R. L., Horenstein, N. A., Stokes, C., & al, et. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(8), 1375-1387. [Link]

Sources

Application Note: Quantitative Analysis of Piperazine Derivatives in Complex Biological Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of piperazine derivatives in complex biological matrices such as plasma and urine. Piperazine derivatives, a class of compounds found in pharmaceuticals and emerging designer drugs, present analytical challenges due to their polarity and low volatility.[1][2] This protocol addresses these challenges through a comprehensive workflow involving sample preparation via mixed-mode solid-phase extraction (SPE), chemical derivatization with trifluoroacetic anhydride (TFAA), and subsequent GC-MS analysis. The described method provides the necessary accuracy, precision, and reliability for applications in clinical toxicology, forensic analysis, and pharmacokinetic studies, aligning with regulatory bioanalytical method validation guidelines.[3][4][5]

Principle and Rationale

The successful analysis of piperazine derivatives by GC-MS hinges on a multi-step process designed to isolate the analytes from matrix interferences and modify their chemical properties to be compatible with gas chromatography.

  • Sample Preparation (Solid-Phase Extraction): Piperazine derivatives are basic compounds due to the nitrogen atoms in their heterocyclic ring. A mixed-mode strong cation exchange (SCX) SPE strategy is employed for sample cleanup and concentration.[6][7] This approach utilizes a dual retention mechanism: reversed-phase for hydrophobic interactions and ion-exchange for electrostatic interactions.[7][8][9] By adjusting the pH of the loading and washing solutions, matrix components (e.g., proteins, salts, neutral and acidic compounds) can be washed away while the positively charged piperazine analytes are strongly retained. A final elution with a basic organic solvent neutralizes the analytes, disrupting the ion-exchange retention and releasing them for collection.[7][8] This provides a significantly cleaner extract compared to simple liquid-liquid extraction.[6]

  • Derivatization: The primary and secondary amine groups in piperazine derivatives make them polar and prone to hydrogen bonding, resulting in poor chromatographic peak shape and low volatility.[10] Chemical derivatization is a critical step to overcome this.[1][11] This protocol uses Trifluoroacetic Anhydride (TFAA) to acylate the amine groups.[10][12] This reaction replaces the polar N-H protons with non-polar, volatile trifluoroacetyl groups, significantly improving the analyte's thermal stability and chromatographic performance.[10][11]

  • GC-MS Analysis: The derivatized, volatile analytes are separated on a low-polarity capillary GC column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer serves as a highly selective and sensitive detector. Identification is achieved by comparing the analyte's retention time and its mass spectrum with that of a known reference standard. Quantification is performed by integrating the peak area of a characteristic ion and plotting it against a calibration curve generated from standards of known concentrations.

Apparatus and Materials

  • Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPE Manifold: 12 or 24-port vacuum manifold

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Agilent SampliQ SCX, Waters Oasis MCX), 3 mL, 60 mg[6][13]

  • Evaporation System: Nitrogen evaporator with a water bath or heating block

  • Vials: 2 mL autosampler vials with PTFE-lined caps, 4 mL glass vials

  • Glassware: Volumetric flasks, pipettes, graduated cylinders

  • Reagents: Methanol (HPLC grade), Ethyl Acetate (GC grade), Deionized Water, Ammonium Hydroxide, Formic Acid, Trifluoroacetic Anhydride (TFAA), Anhydrous Sodium Sulfate

  • Standards: Certified reference standards of target piperazine derivatives (e.g., N-Benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP)) and a suitable internal standard (IS) (e.g., deuterated BZP-d7).

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard and the internal standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to create calibration standards ranging from 10 ng/mL to 1500 ng/mL.[14]

  • Quality Control (QC) Samples: Prepare QC samples in a blank biological matrix (e.g., drug-free plasma or urine) at low, medium, and high concentrations.

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is optimized for a 1 mL plasma or urine sample.

  • Sample Pre-treatment:

    • Pipette 1 mL of the sample (calibrator, QC, or unknown) into a 4 mL glass vial.

    • Add 50 µL of the internal standard working solution.

    • Add 2 mL of 1% formic acid in water. This step ensures the piperazine analytes are fully protonated (positively charged) for optimal retention on the cation exchange sorbent.[6][8]

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SCX cartridges on the SPE manifold.

    • Condition the cartridges by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 3 mL of deionized water to remove salts and polar interferences.

    • Wash 2: Pass 3 mL of methanol to remove less polar, neutral, and acidic interferences retained by the reversed-phase mechanism.

    • Dry the cartridge under full vacuum for 5 minutes to remove residual solvents.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the target analytes by passing 2 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the charge on the piperazine analytes, disrupting their interaction with the SCX sorbent and allowing for their elution.[12]

    • Collect the eluate.

Derivatization Procedure
  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensuring complete dryness is critical for the subsequent derivatization step.[12]

  • Reagent Addition: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[10][12]

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat the mixture at 70°C for 30 minutes.[10][12]

  • Final Evaporation & Reconstitution: After cooling to room temperature, evaporate the excess reagent and solvent under a nitrogen stream. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[10]

Visual Workflow: Sample Preparation and Derivatization

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_deriv Derivatization Sample 1. Biological Sample (1 mL) + Internal Standard Acidify 2. Add 1% Formic Acid (Protonate Analytes) Sample->Acidify Load 4. Load Sample Acidify->Load Condition 3. Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash 5. Wash (Water -> Methanol) Load->Wash Elute 6. Elute (5% NH4OH in Methanol) Wash->Elute Evap1 7. Evaporate to Dryness Elute->Evap1 AddReagent 8. Add Ethyl Acetate + TFAA Evap1->AddReagent Heat 9. Heat at 70°C for 30 min AddReagent->Heat Evap2 10. Evaporate & Reconstitute Heat->Evap2 GCMS GC-MS Analysis Evap2->GCMS Inject 1 µL

Caption: Workflow for SPE and derivatization of piperazines.

GC-MS Instrumental Conditions

The following parameters serve as a starting point and may require optimization based on the specific instrument and analytes.

Parameter Setting Rationale
GC System
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA standard, low-polarity column providing good separation for a wide range of derivatized compounds.[15][16]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[15]
Inlet Temp. 250°CEnsures rapid volatilization of the sample without thermal degradation.[16]
Injection Mode Splitless (or Split 10:1 for high concentrations)Maximizes analyte transfer to the column for trace-level analysis.[15]
Oven Program Initial 80°C, hold 2 min; Ramp 15°C/min to 280°C, hold 5 minA temperature ramp that effectively separates analytes based on their boiling points.[10]
MS System
Ion Source Electron Ionization (EI)
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns for library matching.
Source Temp. 230°C
Transfer Line 280°CPrevents condensation of analytes between the GC and MS.[16]
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full Scan for qualitative identification and library searching; SIM for enhanced sensitivity in quantitative analysis.

Example SIM Ions for Derivatized Analytes:

  • BZP-TFA: m/z 91 (base peak), 134[17][18]

  • TFMPP-TFA: m/z 188 (base peak), 145, 172[17]

Data Analysis and Method Validation

Qualitative and Quantitative Analysis
  • Identification: An analyte is identified by comparing its retention time (relative to the internal standard) and its EI mass spectrum with those of a certified reference standard. The mass spectrum should also be matched against a validated spectral library (e.g., NIST, SWGDRUG).

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of unknown samples is determined from this regression curve.

Method Validation

The analytical method must be validated to ensure its reliability, as outlined by regulatory bodies like the FDA.[3][4][19] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results directly proportional to the analyte concentration. A correlation coefficient (r²) > 0.99 is typically required.[17]

  • Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (precision) should be ≤15%.[5]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.[12]

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a matrix to the response of a non-extracted standard.[5]

  • Stability: Assessed under various conditions (e.g., freeze-thaw, long-term storage) to ensure analyte integrity.[12]

Visual Workflow: Overall Analytical Process

G cluster_input Input cluster_process Analytical Workflow cluster_output Output & Validation Sample Biological Sample (Plasma, Urine) SPE Solid-Phase Extraction Sample->SPE Standards Standards & QCs Standards->SPE Deriv Derivatization (TFAA) SPE->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (Chromatograms, Spectra) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Validated Report (Concentration Results) Quant->Report Validation Method Validation (Accuracy, Precision, etc.) Report->Validation

Caption: Overview of the complete GC-MS analytical procedure.

Conclusion

The described method, combining mixed-mode solid-phase extraction, chemical derivatization, and GC-MS analysis, provides a reliable and robust workflow for the quantitative determination of piperazine derivatives in complex biological fluids. The protocol offers high sensitivity and selectivity, crucial for forensic and clinical applications.[12] Proper method validation according to established guidelines is essential to ensure data integrity and regulatory compliance.[3][20]

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • FDA. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies.
  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
  • PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Available at: [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.).
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Available at: [Link]

  • Journal of Analytical Toxicology. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone.
  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (n.d.).
  • Biotage. (2023). When should I choose a mixed-mode SPE?. Available at: [Link]

  • Journal of Analytical Toxicology. (n.d.). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS.
  • Semantic Scholar. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Available at: [Link]

  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Benzylpiperazine-like Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • National Institutes of Health. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Available at: [Link]

  • Phenomenex. (2025). GC-MS Drug Testing in Toxicology. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Available at: [Link]

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

Sources

Scale-up synthesis of (R)-1-Benzoyl-3-methylpiperazine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of (R)-1-Benzoyl-3-methylpiperazine for Preclinical Studies

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the robust and scalable synthesis of this compound, a chiral building block of significant interest in medicinal chemistry. The protocol is specifically designed to be suitable for producing material in quantities and quality appropriate for preclinical studies. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed, step-by-step protocol for synthesis and purification, and discuss critical aspects of analytical characterization, process safety, and scalability. This guide is intended for researchers, chemists, and drug development professionals involved in the process of advancing pharmaceutical candidates from discovery to preclinical evaluation.

Introduction: The Significance of Chiral Piperazines in Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs.[1] The introduction of chirality, as in this compound, adds a layer of three-dimensional complexity that can be crucial for achieving selective and potent interactions with biological targets. As a key intermediate, this compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[2]

The transition from laboratory-scale synthesis to producing multi-gram or kilogram quantities for preclinical trials is a critical juncture in drug development.[3][4] This phase, often referred to as scale-up, demands a synthetic process that is not only high-yielding but also reproducible, safe, cost-effective, and capable of consistently delivering a product of high purity.[5] The manufacturing of Active Pharmaceutical Ingredients (APIs) for preclinical applications must adhere to stringent quality control standards to ensure the reliability of toxicology and pharmacology data.[6][7] This protocol is designed with these considerations at its core.

Synthetic Strategy and Rationale

The chosen synthetic pathway focuses on the direct and selective N-acylation of the commercially available chiral starting material, (R)-3-methylpiperazine. This approach is favored for its atom economy and operational simplicity, which are key advantages in a scale-up context.

The Synthetic Pathway

The core transformation is the selective benzoylation of the more sterically accessible secondary amine (N1) of (R)-3-methylpiperazine using benzoyl chloride in the presence of a non-nucleophilic base.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product R_MP (R)-3-Methylpiperazine Reaction Selective N-Acylation in Dichloromethane (DCM) 0°C to Room Temp R_MP->Reaction BzCl Benzoyl Chloride BzCl->Reaction Base Triethylamine (Base) Base->Reaction Workup Aqueous Work-up (Quench, Wash, Extract) Reaction->Workup Crude Product Purify Recrystallization (Ethyl Acetate/Heptane) Workup->Purify FinalProduct This compound (Preclinical Grade API) Purify->FinalProduct High Purity Product

Caption: Synthetic workflow for this compound.

Rationale for Experimental Choices
  • Starting Material: (R)-3-methylpiperazine is chosen as the chiral precursor. It is commercially available, and its direct use avoids additional protection-deprotection steps that would lower the overall efficiency and increase costs.

  • Acylating Agent: Benzoyl chloride is a highly reactive and cost-effective reagent for introducing the benzoyl group. Its reactivity allows the reaction to proceed efficiently under mild conditions.

  • Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic, and drives the reaction to completion.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it dissolves the starting materials and is inert under the reaction conditions. For larger scales, alternative solvents like toluene or 2-methyltetrahydrofuran (2-MeTHF) might be considered for safety and environmental reasons.

  • Temperature Control: The reaction is initiated at 0°C during the addition of benzoyl chloride. This is a critical safety and quality measure to control the initial exotherm of the acylation reaction, which helps to minimize the formation of the undesired N4-acylated and N1,N4-diacylated byproducts.[8]

Detailed Experimental Protocol

Disclaimer: This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
  • (R)-3-methylpiperazine (≥98% purity, e.e. ≥98%)

  • Benzoyl chloride (≥99%)

  • Triethylamine (TEA, ≥99.5%, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aq.)

  • Sodium bicarbonate (Saturated aq. solution)

  • Brine (Saturated aq. NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate (reagent grade)

  • Heptane (reagent grade)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Buchner funnel and filtration flask

Synthesis Procedure
  • Reaction Setup: To a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, add (R)-3-methylpiperazine (1.0 eq., e.g., 50.0 g) and anhydrous dichloromethane (DCM, 10 mL/g, 500 mL). Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq., e.g., 84 mL) to the solution. Cool the flask to 0°C using an ice-water bath.

  • Acylation: In a separate dropping funnel, prepare a solution of benzoyl chloride (1.05 eq., e.g., 61 mL) in anhydrous DCM (2 mL/g, 100 mL). Add this solution dropwise to the cooled piperazine solution over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0-5°C and slowly quench by adding water (200 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL). The acidic wash removes excess triethylamine and any unreacted piperazine, while the basic wash removes any remaining HCl.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate (e.g., 2-3 mL per gram of crude material).

  • Crystallization: Slowly add heptane (an anti-solvent) with stirring until the solution becomes cloudy. Warm the mixture slightly until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours, or overnight, to complete the crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. A typical yield is 80-90%.

ParameterValueRationale
(R)-3-Methylpiperazine 1.0 eq.Limiting reagent.
Benzoyl Chloride 1.05 eq.Slight excess to ensure complete conversion of the starting material.
Triethylamine 1.2 eq.Sufficient excess to neutralize the generated HCl and drive the reaction.
Solvent Dichloromethane (12 mL/g)Provides good solubility and is inert.
Addition Temperature 0-5 °CControls exotherm and minimizes side product formation.
Reaction Temperature Room TemperatureAllows the reaction to proceed to completion at a moderate rate.
Reaction Time 3-5 hoursTypical time for completion after addition.
Expected Yield 80-90%High-yielding transformation.

Analytical Characterization for Preclinical Grade Material

To ensure the material is suitable for preclinical studies, rigorous analytical testing is mandatory. The identity, purity, and chiral integrity of the final product must be confirmed.

AnalyticalWorkflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_chirality Chiral Integrity NMR ¹H and ¹³C NMR MS Mass Spectrometry (MS) HPLC HPLC-UV (Purity >99%) Res_Solvent GC-HS (Residual Solvents) Chiral_HPLC Chiral HPLC (e.e. >99%) FinalProduct This compound FinalProduct->NMR FinalProduct->MS FinalProduct->HPLC FinalProduct->Res_Solvent FinalProduct->Chiral_HPLC

Caption: Analytical workflow for product release.

TestMethodSpecificationPurpose
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical form.
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms the chemical structure of the molecule.
Identity Mass SpectrometryConforms to expected molecular weightConfirms the molecular weight and fragmentation pattern.
Purity HPLC-UV≥ 99.0%Quantifies the purity and detects impurities.[9][10]
Chiral Purity Chiral HPLCEnantiomeric Excess (e.e.) ≥ 99.0%Confirms the stereochemical integrity of the product.[11]
Residual Solvents GC-HSMeets ICH Q3C limitsEnsures solvents used in the process are below safety limits.
Water Content Karl Fischer Titration≤ 0.5%Quantifies the amount of water in the final product.

Process Safety and Scalability Considerations

Scaling a synthesis from the lab to a pilot plant introduces new challenges related to safety, heat transfer, and material handling.[12][13]

  • Hazard Analysis:

    • Benzoyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood with appropriate PPE. The quenching step is exothermic and should be performed carefully.

    • Dichloromethane (DCM): A suspected carcinogen with a low boiling point. Minimize exposure through closed systems and adequate ventilation. Consider replacing with a less hazardous solvent like 2-MeTHF on a larger scale.

    • Triethylamine: Flammable and has a strong odor. Use in a well-ventilated area.

  • Scalability Issues:

    • Heat Management: The acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential. The rate of addition of benzoyl chloride must be carefully controlled to manage the exotherm.

    • Mixing: Efficient stirring is critical to ensure homogeneity and prevent localized overheating, especially during the addition of benzoyl chloride.

    • Material Transfer: Transferring large quantities of flammable or corrosive liquids requires specialized pumps and handling procedures.

    • Purification: Recrystallization is generally more scalable than chromatography.[14] However, controlling crystal size and ensuring efficient filtration and drying on a large scale requires process optimization.

  • GMP Compliance: For preclinical toxicology studies conducted under Good Laboratory Practice (GLP), the API should be manufactured following principles of Good Manufacturing Practice (GMP) to ensure its quality and consistency.[5][6] This includes thorough documentation, process controls, and quality assurance oversight.

Conclusion

This application note details a practical, robust, and scalable synthesis of this compound. The direct acylation approach is efficient and amenable to scale-up for the production of preclinical material. By implementing careful control over reaction parameters, utilizing appropriate analytical methods for quality control, and adhering to strict safety protocols, researchers can confidently produce this key chiral intermediate with the high purity and consistency required for advancing drug development programs.

References

  • HyCON Labs. (n.d.). Pre-clinical Drug Product Manufacturing Services.
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers.
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  • Method of direct mono-N-substitution of piperazine. (n.d.). Google Patents.
  • Method for preparation, refining and detection of N-benzoyl piperazidine. (n.d.). Google Patents.
  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024). PMC - NIH.
  • Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). NIH.
  • Pharmaoffer.com. (2023, April 20). API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance.
  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2025, August 7). ResearchGate.
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  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu.
  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing.
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  • (S)-1-Boc-3-methylpiperazine synthesis*. (n.d.). ChemicalBook.
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  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
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Application Notes and Protocols: A Guide to the N-Debenzoylation of (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed experimental procedures for the N-debenzoylation of (R)-1-Benzoyl-3-methylpiperazine to yield (R)-3-methylpiperazine, a valuable chiral intermediate in pharmaceutical synthesis. This document explores the primary methodologies for benzamide cleavage, including acidic and basic hydrolysis, offering insights into the mechanistic underpinnings and practical considerations for each approach. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and high product purity. This guide includes step-by-step instructions, recommendations for reaction monitoring, product purification, and characterization, as well as troubleshooting advice for common experimental challenges.

Introduction: The Significance of N-Debenzoylation in Piperazine Synthesis

The piperazine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to impart desirable pharmacokinetic properties. The synthesis of chiral piperazine derivatives, such as (R)-3-methylpiperazine, often necessitates the use of protecting groups to control regioselectivity and prevent unwanted side reactions. The benzoyl group is a common and robust protecting group for the secondary amine of piperazine. Its removal, or N-debenzoylation, is a critical step in many synthetic routes.

The selection of an appropriate debenzoylation method is paramount and depends on the overall stability of the molecule and the presence of other functional groups.[1] This guide focuses on the practical application of hydrolytic cleavage methods, which are often favored for their reliability and scalability.

Mechanistic Overview: The Chemistry of Benzamide Cleavage

The deprotection of an N-benzoyl group from a piperazine derivative typically proceeds via hydrolysis under either acidic or basic conditions. The fundamental mechanism involves the nucleophilic attack at the carbonyl carbon of the amide.

Under acidic conditions , the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzoic acid yield the protonated piperazine, which is neutralized in a basic workup to afford the free amine.[2]

In basic hydrolysis , a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the piperazine amine as the leaving group, which is subsequently protonated by the newly formed benzoic acid. An excess of base is required to deprotonate the resulting ammonium ion and drive the reaction to completion.[3][4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the N-debenzoylation of this compound via acidic and basic hydrolysis.

Protocol 1: Acidic Hydrolysis using Hydrochloric Acid

This protocol is often preferred due to the straightforward purification of the product as a hydrochloride salt, which can help in separating it from the benzoic acid byproduct.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Sodium Hydroxide (NaOH), pellets or 50% solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Acid Addition: Carefully add a 6 M solution of hydrochloric acid (5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).[5]

  • Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Basification: Carefully add sodium hydroxide pellets or a concentrated NaOH solution to the cooled reaction mixture with stirring in an ice bath to neutralize the excess acid and basify the solution to a pH > 12. This step is highly exothermic.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-3-methylpiperazine.

  • Purification: The crude product, which is often an oil, can be further purified by vacuum distillation or by salt formation followed by recrystallization.[6]

Protocol 2: Basic Hydrolysis using Sodium Hydroxide

This method is an effective alternative to acidic hydrolysis and may be advantageous if the starting material or product is sensitive to strong acids.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or methanol (5-10 volumes).

  • Base Addition: Add a solution of sodium hydroxide (2.5 - 5.0 eq) in water (2-4 volumes).

  • Reflux: Heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 8-16 hours).

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Extract the product into the organic layer. Repeat the extraction two more times.

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-methylpiperazine.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel, often treated with a small amount of triethylamine to prevent tailing.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-debenzoylation of this compound.

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start This compound hydrolysis Acidic or Basic Hydrolysis (e.g., 6M HCl or NaOH/EtOH) start->hydrolysis mixture Crude Reaction Mixture hydrolysis->mixture neutralization Neutralization/Basification mixture->neutralization extraction Solvent Extraction neutralization->extraction drying Drying & Concentration extraction->drying crude_product Crude (R)-3-methylpiperazine drying->crude_product purification Vacuum Distillation or Column Chromatography crude_product->purification final_product Pure (R)-3-methylpiperazine purification->final_product

Caption: General workflow for N-debenzoylation.

Data Presentation: Comparison of Hydrolysis Methods

ParameterAcidic Hydrolysis (HCl)Basic Hydrolysis (NaOH)
Reagents Concentrated HCl, WaterNaOH, Ethanol/Methanol, Water
Typical Temperature Reflux (~100-110 °C)Reflux (~80-90 °C)
Typical Reaction Time 12 - 24 hours8 - 16 hours
Workup Complexity Requires careful basificationSolvent removal required
Byproduct Benzoic AcidSodium Benzoate
Product Isolation Extraction after basificationDirect extraction
Advantages Product can be isolated as a saltMilder conditions for acid-sensitive substrates
Disadvantages Harsher conditions, potential for side reactionsRequires removal of alcohol solvent

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure that a sufficient excess of acid or base is used and that the reaction temperature is maintained. The purity of the starting material can also affect reaction rates.

  • Low Yield: Low yields can result from incomplete extraction of the product. (R)-3-methylpiperazine has some water solubility, so thorough extraction with an appropriate organic solvent is crucial. Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume. The product is also somewhat volatile, so care should be taken during solvent removal.

  • Purification Challenges: (R)-3-methylpiperazine is a basic and often oily compound, which can lead to tailing during silica gel chromatography.[6] To mitigate this, the silica gel can be pre-treated with a solution of triethylamine in the eluent, or a small percentage (0.5-1%) of triethylamine can be added to the mobile phase.

  • Salt Formation for Purification: An effective method for purifying the final product is to convert it to a crystalline salt, such as the dihydrochloride or fumarate salt.[6] This can be achieved by treating a solution of the free base in an organic solvent (e.g., isopropanol or ethanol) with a solution of the corresponding acid. The resulting salt can then be isolated by filtration and, if desired, the free base can be regenerated by treatment with a base.

Conclusion

The N-debenzoylation of this compound is a critical transformation in the synthesis of this important chiral building block. Both acidic and basic hydrolysis methods are effective and the choice between them will depend on the specific requirements of the overall synthetic route. By following the detailed protocols and considering the practical insights provided in this guide, researchers can confidently and efficiently perform this deprotection step, paving the way for the successful development of novel pharmaceutical agents.

References

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  • Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

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Application Notes & Protocols for High-Throughput Screening Assays Involving (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening (R)-1-Benzoyl-3-methylpiperazine

This compound is a chiral synthetic compound featuring a piperazine core, a structural motif prevalent in a wide array of biologically active molecules. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets, particularly within the central nervous system (CNS). Piperazine derivatives have been successfully developed as antidepressants, antipsychotics, anxiolytics, and anticancer agents.[1][2] The benzoyl and methyl substitutions on the piperazine ring of the topic compound suggest potential interactions with monoaminergic systems, such as dopamine and serotonin receptors or transporters, which are often targets for neuropsychiatric drugs.[3][4]

Given the therapeutic potential of piperazine-containing compounds, high-throughput screening (HTS) of this compound and its analogs is a logical step in identifying novel lead compounds for drug discovery. HTS allows for the rapid testing of thousands to millions of compounds, accelerating the identification of molecules that modulate a specific biological pathway.[5][6] This document provides detailed application notes and protocols for developing, validating, and implementing HTS assays to investigate the biological activity of this compound. We will focus on two primary, hypothetical target classes relevant to its structure: Monoamine Oxidase B (MAO-B) , a key enzyme in dopamine metabolism, and the Dopamine D2 Receptor (D2R) , a G-protein coupled receptor (GPCR) crucial for neurotransmission.[3][7]

Part 1: Foundational Principles of HTS Assay Development

A successful HTS campaign is built upon a robust and reliable assay. The primary goal is to create a clear distinction between positive and negative controls while minimizing variability.[8] Key considerations include the choice of assay format (biochemical vs. cell-based), the detection technology, and rigorous validation to ensure data quality.[9][10][11]

Assay Selection: Biochemical vs. Cell-Based Approaches

Biochemical assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[12] They are generally simpler, less prone to off-target effects, and well-suited for initial large-scale screens.

Cell-based assays employ living cells and measure a downstream cellular response to target modulation.[13][14] These assays provide more physiologically relevant data by assessing compound activity in a cellular context, including membrane permeability and potential cytotoxicity.

For a comprehensive screening strategy for this compound, we will outline protocols for both a biochemical assay (MAO-B inhibition) and a cell-based assay (D2R antagonism).

Quality Control in HTS

Rigorous quality control (QC) is essential to ensure the reliability of HTS data.[11][15] Several statistical metrics are used to assess assay quality, with the Z-factor (Z') being a widely accepted standard.[8] The Z' factor evaluates the separation between the signals of the positive and negative controls, taking into account the standard deviations of both.

  • Z' > 0.5 : An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5 : A marginal assay that may require optimization.

  • Z' < 0 : The assay is not suitable for screening.

Other important QC metrics include the signal-to-background ratio (S/B) and signal-to-noise ratio (S/N).[8]

Part 2: Biochemical HTS Assay for MAO-B Inhibition

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[16] MAO-B preferentially metabolizes dopamine, and its inhibitors are used in the treatment of Parkinson's disease.[7] A common HTS approach for MAO inhibitors involves a coupled-enzyme reaction that produces a fluorescent or luminescent signal.[17][18][19]

Assay Principle

This protocol utilizes a fluorometric method where MAO-B activity on a substrate (e.g., p-tyramine) produces hydrogen peroxide (H₂O₂).[16][18] The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). Inhibitors of MAO-B will reduce the production of H₂O₂ and thus decrease the fluorescence signal.

MAO_B_Assay cluster_reaction Biochemical Reaction cluster_compound Test Compound MAO_B MAO-B Product1 p-Hydroxyphenylacetaldehyde MAO_B->Product1 H2O2 H₂O₂ MAO_B->H2O2 Substrate p-Tyramine Substrate->MAO_B HRP HRP H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Compound This compound Compound->MAO_B Inhibition?

Caption: Workflow of the MAO-B biochemical assay.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human MAO-BSigma-AldrichEnzyme source
p-Tyramine HydrochlorideSigma-AldrichMAO-B substrate
Horseradish Peroxidase (HRP)Thermo FisherCoupling enzyme
Amplex Red ReagentThermo FisherFluorescent probe
PargylineSigma-AldrichPositive control (MAO-B inhibitor)
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichCompound solvent
Assay Buffer (e.g., 50 mM Phosphate, pH 7.4)In-house prepReaction buffer
384-well black, flat-bottom platesCorningLow-volume, low-fluorescence plates
Detailed Protocol: MAO-B HTS

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo), dispense 20 nL of the compound stock solution into the appropriate wells of the 384-well assay plate for a final concentration of 10 µM.

    • Dispense 20 nL of DMSO into the negative control (100% activity) wells.

    • Dispense 20 nL of a 10 mM Pargyline stock solution into the positive control (0% activity) wells.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of MAO-B in assay buffer at a pre-determined optimal concentration.

    • Using a multi-drop dispenser, add 10 µL of the MAO-B solution to all wells of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate/Detection Mix Preparation and Dispensing:

    • Prepare a 2X substrate/detection mix in assay buffer containing p-tyramine, HRP, and Amplex Red at their final desired concentrations.

    • Add 10 µL of the substrate/detection mix to all wells to initiate the reaction.

  • Incubation and Signal Detection:

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader (e.g., BMG PHERAstar) with excitation at ~530 nm and emission at ~585 nm.[20]

Assay Validation and Data Analysis
  • Plate Uniformity: Run several plates with only positive and negative controls to assess plate-to-plate and intra-plate variability.[9]

  • Z' Factor Calculation: Calculate the Z' factor for each plate to ensure assay quality.

  • Hit Identification: Normalize the data to the controls (% inhibition). A common hit threshold is three standard deviations from the mean of the negative controls.

Part 3: Cell-Based HTS Assay for Dopamine D2 Receptor Antagonism

The Dopamine D2 receptor (D2R) is a Gαi-coupled GPCR, and its antagonists are used to treat schizophrenia and other psychotic disorders.[3] Upon activation by an agonist (e.g., dopamine), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14] This change in cAMP can be measured using various HTS-compatible technologies.

Assay Principle

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in cAMP levels. The assay is based on competitive binding between native cAMP produced by the cells and a d2-labeled cAMP conjugate for a specific anti-cAMP antibody labeled with a cryptate fluorophore. An antagonist like this compound would block the agonist-induced decrease in cAMP, resulting in a higher HTRF signal.

D2R_Assay cluster_cell Cellular Signaling cluster_compound Test Compound cluster_detection HTRF Detection Dopamine Dopamine (Agonist) D2R D2 Receptor (Gαi-coupled) Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Ab_Cryptate Ab-Cryptate cAMP->Ab_Cryptate Competition Compound This compound Compound->D2R Antagonism? cAMP_d2 cAMP-d2 cAMP_d2->Ab_Cryptate FRET HTRF Signal Ab_Cryptate->FRET

Caption: Workflow of the D2R cell-based HTRF assay.

Materials and Reagents
ReagentSupplier ExamplePurpose
HEK293 cells stably expressing human D2RATCC/In-houseCell line
Cell culture medium (e.g., DMEM/F12)GibcoCell growth
DopamineSigma-AldrichD2R agonist
HaloperidolSigma-AldrichPositive control (D2R antagonist)
cAMP HTRF Assay KitCisbioDetection reagents
384-well white, solid-bottom platesGreinerLow-volume, high-signal plates
Detailed Protocol: D2R HTS

This protocol is for an antagonist screen in a 384-well plate with a final volume of 20 µL.

  • Cell Plating:

    • Harvest and resuspend D2R-expressing HEK293 cells in an appropriate assay buffer.

    • Dispense 10 µL of the cell suspension (e.g., 2,000 cells/well) into all wells of the 384-well plate.

  • Compound and Agonist Addition:

    • Using an acoustic liquid handler, pre-spot 20 nL of the test compound, DMSO (for agonist control), or Haloperidol (for antagonist control) into the assay plate.

    • Add 5 µL of assay buffer to the wells designated as "no agonist" control.

    • Add 5 µL of a 4X concentrated dopamine solution (at its EC₈₀ concentration) to all other wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions (cAMP-d2 and Ab-Cryptate in lysis buffer).

    • Add 5 µL of the HTRF reagent mix to all wells.

  • Incubation and Signal Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2). The HTRF ratio (665/620) is calculated.

Hit Validation and Follow-up

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and eliminate false positives.[21]

Hit_Validation Primary_HTS Primary HTS Hit (Single Concentration) Confirmation Hit Confirmation (Re-test in primary assay) Primary_HTS->Confirmation Dose_Response Dose-Response Curve (IC₅₀/EC₅₀ Determination) Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different technology, e.g., BRET) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (Test against related targets) Orthogonal_Assay->Selectivity SAR Structure-Activity Relationship (SAR) (Test analogs) Selectivity->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: A typical hit validation cascade in drug discovery.

Key Hit Validation Steps:

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm activity.

  • Dose-Response Curves: Test confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology or measures a different biological endpoint (e.g., a β-arrestin recruitment assay for GPCRs) to rule out assay-specific artifacts.[22]

  • Selectivity Profiling: Screen hits against a panel of related targets (e.g., other dopamine receptor subtypes, serotonin receptors) to assess their selectivity.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the hit compound to understand the relationship between chemical structure and biological activity.[21]

Conclusion

The protocols and principles outlined in this guide provide a comprehensive framework for conducting high-throughput screening of this compound. By employing a dual strategy of a biochemical assay for MAO-B and a cell-based assay for the D2 receptor, researchers can efficiently probe the bioactivity of this compound and its derivatives. Rigorous assay validation, stringent quality control, and a systematic hit validation cascade are paramount to the success of any HTS campaign and the subsequent identification of promising new chemical entities for drug development.

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  • mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. (2016). Vertex AI Search.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Vertex AI Search.
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. (2012).
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  • HTS Assay Valid
  • High-Throughput GPCR Assay Development. (2021). Agilent.
  • mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. (2016).
  • High-throughput screening. (n.d.). Wikipedia.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.).
  • Recent progress in assays for GPCR drug discovery. (n.d.). Physiological Reviews.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012).
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). SciSpace.
  • High-Throughput Screening (HTS) in Drug Discovery. (n.d.). Danaher Life Sciences.
  • EnzyChrom Monoamine Oxidase Assay Kit. (n.d.). Bioassay Systems.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). PubMed.
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). Acta Pharmacologica Sinica.
  • How Are Biochemical Assays Used in High-Throughput Screening? (2025).
  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.).
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015).
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI.

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Troubleshooting & Optimization

Improving yield and purity in (R)-1-Benzoyl-3-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-Benzoyl-3-methylpiperazine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure is a crucial component in the synthesis of various pharmacologically active molecules, where specific enantiomeric forms are often critical for therapeutic efficacy and safety.[1] However, achieving high yield and enantiomeric purity in its synthesis presents several challenges, primarily related to the selective mono-N-benzoylation and the retention of stereochemical integrity.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Synthetic Pathway Overview

The most common and practical synthetic route involves a two-stage process. First, the chiral starting material, (R)-3-methylpiperazine, is obtained. This is typically achieved through the chiral resolution of a racemic mixture. Second, the enantiopure piperazine derivative undergoes a selective N-acylation reaction to introduce the benzoyl group.

Synthesis_Workflow racemic Racemic 3-Methylpiperazine resolution Chiral Resolution (e.g., with Di-p-toluoyl-D-tartaric acid) racemic->resolution Step 1 enantiopure (R)-3-Methylpiperazine resolution->enantiopure benzoylation N-Benzoylation (Schotten-Baumann Reaction) enantiopure->benzoylation Step 2 crude_product Crude (R)-1-Benzoyl- 3-methylpiperazine benzoylation->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure (R)-1-Benzoyl- 3-methylpiperazine purification->final_product Troubleshooting_Yield start Low Yield Observed check_purity Analyze Crude Product by HPLC/TLC. Is di-acylated byproduct present? start->check_purity yes_diacylated Yes check_purity->yes_diacylated no_diacylated No check_purity->no_diacylated solution_diacylated Reduce Benzoyl Chloride Stoichiometry. Maintain Temp at 0-5 °C. Consider mono-protonation strategy. yes_diacylated->solution_diacylated check_sm Is starting material (piperazine) still present? no_diacylated->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm solution_sm Increase reaction time. Ensure vigorous stirring. yes_sm->solution_sm check_hydrolysis Review reaction setup. Was temperature controlled? Was addition slow? no_sm->check_hydrolysis solution_workup Optimize workup pH (>12). Use brine to break emulsions. check_hydrolysis->solution_workup If yes, suspect workup loss

Sources

Troubleshooting chiral HPLC separation of 1-benzoyl-3-methylpiperazine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral HPLC Method Development. As Senior Application Scientists, we understand that achieving robust and reproducible enantiomeric separation can be a complex task. This guide is designed to provide you with practical, in-depth solutions for troubleshooting the chiral separation of 1-benzoyl-3-methylpiperazine and structurally related compounds. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the chiral HPLC separation of 1-benzoyl-3-methylpiperazine.

Question 1: I'm not seeing any separation between the enantiomers. Where do I start?

This is the most common initial challenge. A complete lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase conditions do not provide a sufficient difference in interaction energy between the two enantiomers.

Answer:

The primary factor governing chiral separation is the selection of the appropriate CSP.[1] For compounds like 1-benzoyl-3-methylpiperazine, polysaccharide-based CSPs are the industry standard and the most logical starting point due to their broad applicability.[2][3][4]

Your immediate actions should be:

  • Verify Your Column Choice: Polysaccharide-based columns, particularly those with amylose or cellulose backbones derivatized with phenylcarbamates, are highly effective for piperazine derivatives.[2][5] If you are not using a column from this class, it is the first thing to change. We recommend screening a set of complementary columns.

    • Recommended Starting Columns:

      • Cellulose tris(3,5-dimethylphenylcarbamate): e.g., Chiralcel® OD

      • Amylose tris(3,5-dimethylphenylcarbamate): e.g., Chiralpak® AD

      • Immobilized Phases: e.g., Chiralpak® IA, IB, IC. These are often more robust and allow for a wider range of solvents.[6][7]

  • Confirm Mobile Phase Mode: For polysaccharide CSPs, Normal Phase (NP) mode is typically the most successful for initial screening.[8][9] A typical mobile phase would be a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol).

  • Initiate a Screening Protocol: Do not waste time optimizing a system with no separation. The most efficient approach is to systematically screen several columns and mobile phases.[8]

Experimental Protocol: Initial Column & Mobile Phase Screening

This protocol provides a systematic approach to finding a promising starting point for your separation.

Objective: To identify a CSP and mobile phase combination that shows any degree of separation for 1-benzoyl-3-methylpiperazine enantiomers.

Materials:

  • Racemic 1-benzoyl-3-methylpiperazine standard

  • HPLC-grade n-hexane, 2-propanol (IPA), and ethanol (EtOH)

  • HPLC-grade diethylamine (DEA)

  • Recommended CSPs: Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the racemic standard in a 50:50 mixture of hexane and IPA. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase. Filter through a 0.45 µm syringe filter.[1]

  • Mobile Phase Preparation: Prepare the following mobile phases:

    • MP-A: n-Hexane / 2-Propanol (IPA) (80:20, v/v) + 0.1% DEA

    • MP-B: n-Hexane / Ethanol (EtOH) (80:20, v/v) + 0.1% DEA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm (due to the benzoyl chromophore)

  • Screening Execution:

    • Equilibrate the first column (e.g., Chiralpak® IA) with MP-A for at least 30 minutes or until a stable baseline is achieved.[1]

    • Inject the sample and record the chromatogram.

    • Switch to MP-B, re-equilibrate, and inject again.

    • Repeat this process for all selected columns.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or shouldering, which indicates partial separation. The combination with the highest selectivity (α) is your lead candidate for optimization.

Question 2: I have some separation, but the resolution (Rs) is poor (<1.5). How can I improve it?

Poor resolution is a classic optimization problem. Once you have a "hit" from your screening, you can fine-tune the conditions to achieve baseline separation (Rs ≥ 1.5).

Answer:

Resolution is a function of efficiency (N), selectivity (α), and retention (k'). To improve resolution, you can manipulate the mobile phase composition, flow rate, and temperature.

Troubleshooting Steps for Poor Resolution:

  • Optimize the Alcohol Modifier Percentage: This is the most powerful tool for adjusting retention and selectivity.

    • Decrease the alcohol percentage (e.g., from 20% IPA to 15% or 10%). This will increase the retention time and often improves resolution, giving the enantiomers more time to interact with the CSP.

    • Increase the alcohol percentage if retention times are excessively long.

  • Change the Alcohol Modifier: The type of alcohol can significantly alter the chiral recognition mechanism.

    • If you are using IPA, try ethanol (EtOH) . EtOH is more polar and can form different hydrogen bonds, potentially leading to better selectivity.[9]

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) can increase column efficiency (N), leading to sharper peaks and better resolution. However, this will also increase the run time.[10]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[11]

    • Lowering the temperature (e.g., to 15 °C) often increases selectivity and improves resolution, but it will also increase retention time and mobile phase viscosity.

    • Increasing the temperature can sometimes improve efficiency but typically reduces selectivity.[12] In rare cases, it can improve separation or even reverse the elution order.[11]

Parameter ChangeExpected Effect on Retention (k')Expected Effect on Resolution (Rs)Rationale
% AlcoholIncreaseOften IncreasesStrengthens interaction with the CSP.
Switch IPA → EtOHVariesVariesAlters the nature of hydrogen bonding interactions.
Flow RateNo ChangeOften IncreasesIncreases column efficiency (N).[10]
TemperatureIncreaseOften IncreasesEnhances the stability of transient diastereomeric complexes.[11]
Question 3: My peaks are tailing badly. What is the cause and how do I fix it?

Peak tailing is a common issue when analyzing basic compounds like piperazine derivatives. It compromises resolution and quantification accuracy.

Answer:

The primary cause of peak tailing for 1-benzoyl-3-methylpiperazine is the interaction of the basic nitrogen atom in the piperazine ring with acidic silanol groups on the silica gel support of the CSP. This secondary, non-enantioselective interaction leads to poor peak shape.

The definitive solution is to add a basic modifier to the mobile phase.

  • Diethylamine (DEA) or Triethylamine (TEA): Add 0.1% DEA or TEA to your mobile phase (e.g., n-Hexane/IPA/DEA 80:20:0.1).[1][13] The amine additive acts as a competitor, binding to the active silanol sites and preventing the analyte from interacting with them. This results in symmetrical, Gaussian peaks.

  • Concentration: A concentration of 0.1% is a standard starting point. You can optimize this between 0.05% and 0.2% if necessary.

Troubleshooting Logic Workflow

The following diagram illustrates a logical workflow for troubleshooting common chiral separation problems.

G cluster_start Problem Identification cluster_analysis Analysis & Primary Action cluster_solution Optimization & Solution start Initial Chromatogram no_sep No Separation (α=1) start->no_sep Evaluate poor_res Poor Resolution (Rs < 1.5) start->poor_res Evaluate bad_shape Peak Tailing start->bad_shape Evaluate screen_cols Screen Different CSPs (Polysaccharide-based) no_sep->screen_cols Primary Action opt_mp Optimize Mobile Phase (% Alcohol, Alcohol Type) poor_res->opt_mp Primary Action add_base Add Basic Modifier (0.1% DEA) bad_shape->add_base Primary Action screen_cols->opt_mp If partial separation found opt_flow_temp Optimize Flow Rate & Temperature opt_mp->opt_flow_temp Fine-tuning success Achieved Separation (Rs ≥ 1.5, Tailing < 1.2) opt_mp->success add_base->opt_mp If needed opt_flow_temp->success

Caption: A decision-making workflow for troubleshooting chiral HPLC separations.

Frequently Asked Questions (FAQs)

Q1: Why are polysaccharide-based CSPs so effective for this type of compound? Polysaccharide derivatives (amylose and cellulose) form complex three-dimensional chiral grooves.[14] The separation of 1-benzoyl-3-methylpiperazine enantiomers relies on a combination of interactions with the CSP, including hydrogen bonding (with the carbamate NH and C=O groups), π-π stacking (with the benzoyl and phenyl groups), and steric interactions within these grooves. The subtle differences in how each enantiomer "fits" into this chiral environment lead to different retention times.[15][16]

Q2: Can I use Reversed-Phase (RP) conditions? While Normal Phase is the most common starting point, RP separation is possible, especially with immobilized CSPs that are stable in aqueous mobile phases.[17] However, chiral recognition mechanisms can change dramatically in RP mode, and it may be less effective for this specific compound class compared to NP.

Q3: My retention times are drifting between injections. What's wrong? Retention time instability can be caused by several factors:

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times (30-60 minutes) when the mobile phase is changed. Ensure a stable baseline before injecting.[1]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention.[11][12]

  • Mobile Phase Composition Change: Ensure your mobile phase is well-mixed and that volatile components (like hexane) are not evaporating over time.

Q4: Can the enantiomer elution order (EEO) change? Yes. The EEO is not absolute and can be reversed by changing the CSP (e.g., switching from a cellulose to an amylose-based column), the mobile phase modifier, or the temperature.[11][12] This phenomenon occurs when the dominant chiral recognition mechanism is altered by the change in analytical conditions.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Quaglia, M. G., et al. (1999). Enantioselective separation of 1,4-disubstituted piperazine derivatives on two cellulose chiralcel OD and OJ and one amylose chiralpak AD chiral selectors. Chirality, 11(10), 790-4.
  • Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Iranian Chemical Society.
  • Chankvetadze, B. (2012). Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers.
  • Santoro, F., et al. (2022). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. International Journal of Molecular Sciences, 23(15), 8639.
  • De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Fitos, I., et al. (2003). Structure-retention relationship in a series of chiral 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases.
  • Siddiq, A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2649.
  • Mori, Y., et al. (2022).
  • Wenslow, R. M. (2002). Elucidation Of Chiral Recognition Mechanisms Of Solutes By Amylose Tris[(s)-Alpha-Methylbenzylcarbamate] Sorbent.
  • Harris, T. (2020, May 20). Trouble with chiral separations.
  • Umstead, W. (2023).
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705-722.
  • D'Orazio, G., et al. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Si-Ahmed, K., & Hanai, T. (2012). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 131-41.
  • Chankvetadze, B. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117.
  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Kannappan, V. (2022, November 3).
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • ResearchGate. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • Ferraz, M. C., et al. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Chirality, 23 Suppl 1, E105-9.

Sources

Navigating the Synthesis of (R)-1-Benzoyl-3-methylpiperazine: A Technical Guide to Side Reactions and Byproduct Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Shanghai, China – January 21, 2026 – The synthesis of enantiomerically pure pharmaceutical intermediates is a critical endeavor in drug development. (R)-1-Benzoyl-3-methylpiperazine, a valuable chiral building block, presents unique challenges during its synthesis. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the common side reactions and byproducts encountered during its preparation, along with robust troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthetic Landscape

The primary route to this compound involves the selective N-acylation of (R)-3-methylpiperazine with benzoyl chloride or a related benzoylating agent. While seemingly straightforward, the presence of two secondary amine groups with different steric and electronic environments, coupled with a stereocenter, introduces a layer of complexity that can lead to a mixture of products, thereby reducing the yield and purity of the desired compound. Understanding the underlying chemical principles is paramount to controlling the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproducts are the regioisomeric mono-benzoyl derivative, (R)-4-benzoyl-2-methylpiperazine, and the di-acylated product, (R)-1,4-dibenzoyl-3-methylpiperazine. Additionally, hydrolysis of the benzoylating agent (e.g., benzoyl chloride) to benzoic acid can occur, especially under aqueous basic conditions.

Q2: How does the regioselectivity of the benzoylation arise?

(R)-3-methylpiperazine possesses two distinct secondary amine nitrogens: N1 (adjacent to the methyl-substituted carbon) and N4. The N4 nitrogen is less sterically hindered than the N1 nitrogen. Consequently, acylation preferentially occurs at the N4 position, making (R)-4-benzoyl-2-methylpiperazine a significant and often major regioisomeric impurity.

Q3: What is the primary cause of di-benzoylation?

Di-benzoylation occurs when both nitrogen atoms of the piperazine ring react with the benzoylating agent. This is often a result of using an excess of the benzoylating agent or prolonged reaction times, which allow the initially formed mono-acylated product to undergo a second acylation.

Q4: Is there a risk of racemization at the chiral center?

Yes, maintaining the enantiomeric purity of the (R)-3-methylpiperazine starting material is a critical concern. Harsh reaction conditions, particularly the use of strong bases and elevated temperatures, can potentially lead to epimerization at the C3 position. It is crucial to employ mild conditions to preserve the stereochemical integrity of the molecule.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired this compound
Potential Cause Troubleshooting/Optimization Strategy Underlying Rationale
Dominant formation of the (R)-4-benzoyl-2-methylpiperazine regioisomer. Employ a bulky protecting group (e.g., Boc) on the N4 nitrogen prior to benzoylation, followed by deprotection.The protecting group will direct the acylation to the N1 position.
Utilize a less reactive benzoylating agent (e.g., benzoic anhydride) and carefully control the reaction temperature (low temperature favors the thermodynamically more stable product).Milder conditions can enhance the kinetic differentiation between the two nitrogen atoms.
Significant formation of (R)-1,4-dibenzoyl-3-methylpiperazine. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the benzoylating agent.Limiting the amount of the acylating agent minimizes the chance of a second acylation.
Add the benzoylating agent slowly and at a low temperature to the solution of (R)-3-methylpiperazine.This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.
Hydrolysis of benzoyl chloride. Perform the reaction under anhydrous conditions using a non-aqueous solvent (e.g., dichloromethane, THF) and an organic base (e.g., triethylamine, pyridine).The absence of water prevents the hydrolysis of the acid chloride.
If using Schotten-Baumann conditions (aqueous base), ensure vigorous stirring and low temperature to favor the reaction with the amine over hydrolysis.[1]Rapid mixing increases the interfacial area between the organic and aqueous phases, promoting the desired reaction.
Issue 2: Difficulty in Purifying the Final Product
Impurity Identification (via ¹H NMR) Purification Strategy
(R)-3-methylpiperazine (Starting Material) Characteristic signals for the free amine protons and piperazine ring protons without the benzoyl group.Acid-base extraction: The basic starting material can be removed by washing the organic layer with a dilute acid solution.
(R)-4-benzoyl-2-methylpiperazine (Regioisomer) Distinct set of signals for the piperazine ring protons due to the different substitution pattern. The chemical shifts of the protons adjacent to the benzoyl group will differ significantly from the desired product.Column chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is often effective.
(R)-1,4-dibenzoyl-3-methylpiperazine (Di-acylated byproduct) Absence of an N-H proton signal. Two sets of aromatic proton signals corresponding to the two benzoyl groups.This byproduct is typically less polar than the mono-acylated products and can be separated by column chromatography. Recrystallization may also be an effective purification method.
Benzoic Acid A broad singlet in the aromatic region and a carboxylic acid proton signal (>10 ppm).Can be removed by washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate).
Issue 3: Loss of Enantiomeric Purity
Potential Cause Prevention Strategy Rationale
Epimerization at the C3 position. Use mild, non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine) instead of strong bases like hydroxides or alkoxides.Strong bases can deprotonate the C-H bond adjacent to the nitrogen, leading to racemization.
Maintain low reaction temperatures throughout the synthesis and work-up.Higher temperatures can provide the activation energy needed for epimerization.
Consider using racemization-free coupling reagents if standard methods prove problematic.[2]Certain activating agents are designed to minimize the formation of chiral intermediates that are prone to racemization.

Visualizing the Reaction Landscape

The following diagrams illustrate the key reaction pathways and potential pitfalls in the synthesis of this compound.

Synthesis_Pathways cluster_main Main Reaction cluster_side Side Reactions R-3-MP (R)-3-methylpiperazine Desired_Product This compound R-3-MP->Desired_Product Acylation at N1 (minor) Regioisomer (R)-4-Benzoyl-2-methylpiperazine R-3-MP->Regioisomer Acylation at N4 (major) Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Desired_Product Benzoyl_Chloride->Regioisomer Hydrolysis Hydrolysis Benzoyl_Chloride->Hydrolysis Di-acylated (R)-1,4-Dibenzoyl-3-methylpiperazine Desired_Product->Di-acylated Further Acylation Regioisomer->Di-acylated Further Acylation Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid

Sources

Resolving peak tailing in the chromatographic analysis of (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Analysis of (R)-1-Benzoyl-3-methylpiperazine

Introduction

Welcome to the technical support guide for the chromatographic analysis of this compound. As a chiral intermediate and a basic compound, this compound presents unique challenges during HPLC analysis, the most common of which is significant peak tailing. This behavior can compromise resolution, accuracy, and reproducibility, hindering drug development and quality control processes.

This guide is structured to provide researchers and analysts with a foundational understanding of the causes of peak tailing and a systematic, hands-on approach to troubleshooting and resolving this issue. We will move from fundamental principles to advanced method development strategies, grounding our recommendations in established chromatographic theory and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding peak tailing for this specific analyte.

Q1: What is this compound, and why is it prone to peak tailing?

This compound is a derivative of piperazine, a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The key structural features influencing its chromatographic behavior are:

  • A Basic Piperazine Ring: The secondary amine in the piperazine ring is basic and readily protonated, especially at acidic to neutral pH.

  • A Hydrophobic Benzoyl Group: This group provides the primary hydrophobic "handle" for retention on reversed-phase columns.

Peak tailing is predominantly caused by unwanted secondary interactions between the basic analyte and the stationary phase.[1] Specifically, the protonated piperazine nitrogen interacts strongly with negatively charged, acidic silanol groups (Si-OH) that are residual on the surface of silica-based HPLC columns.[2][3][4] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing some analyte molecules to be retained longer and elute more slowly, resulting in a "tailing" peak.[2][3]

Q2: What is peak tailing, and how is it quantitatively measured?

Peak tailing describes a peak asymmetry where the back half of the peak is broader than the front half.[3] An ideal, perfectly symmetrical peak is known as a Gaussian peak. In regulated environments, peak symmetry is quantitatively assessed using the USP Tailing Factor (T) , also referred to as the asymmetry factor (As).[5]

The calculation is defined in the United States Pharmacopeia (USP) General Chapter <621> as: T = W₀.₀₅ / 2f Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.

An ideal peak has a T value of 1.0. A value greater than 1.2 is generally considered to be tailing, though values up to 1.5 may be acceptable for some assays.[2][5] Addressing tailing is critical as it can negatively impact peak integration, leading to inaccurate quantification and reduced resolution between adjacent peaks.[1][5]

Q3: What are the primary causes of peak tailing for a basic compound like this?

While multiple factors can contribute, they can be broadly categorized into chemical interactions and physical/system issues. The diagram below illustrates the most common culprits.

PeakTailing Peak Tailing Causes for This compound Chemical Chemical Interactions PeakTailing->Chemical Physical Physical & System Issues PeakTailing->Physical Silanol Analyte-Silanol Interaction (Primary Cause) Chemical->Silanol Strong ionic attraction pH Suboptimal Mobile Phase pH Chemical->pH Increases silanol ionization Metal Chelation with Trace Metals in Silica Chemical->Metal Secondary retention site Void Column Void / Bed Deformation Physical->Void Frit Blocked Inlet Frit Physical->Frit ECV Extra-Column Volume Physical->ECV Causes band broadening Overload Sample Overload Physical->Overload Can cause fronting or tailing

Caption: A logical workflow for troubleshooting peak tailing.

Q5: How do I optimize the mobile phase pH to reduce tailing?

Adjusting the mobile phase pH is the most effective first step for improving the peak shape of basic compounds. [1][3][6]The goal is to suppress the ionization of residual silanol groups on the column, which are acidic with a pKa around 3.5-4.5. By operating at a low pH, we protonate these silanols, neutralizing their charge and minimizing unwanted ionic interactions. [1][2][3] Experimental Protocol: pH Optimization Study

  • Prepare Buffers: Prepare aqueous mobile phase buffers (e.g., 20 mM potassium phosphate or ammonium formate) at different pH values: 3.5, 3.0, and 2.7. Always measure the pH of the aqueous portion before mixing with the organic modifier. [1]2. Initial Conditions: Start with your existing organic modifier (e.g., acetonitrile or methanol) and gradient conditions.

  • Equilibrate Thoroughly: For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure full equilibration.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Results: Record the retention time, peak width, and USP Tailing Factor (T) for each pH.

Expected Results:

Mobile Phase pHExpected Tailing Factor (T)Rationale
6.0 (e.g., Water/ACN)> 2.0Silanols are fully ionized (negatively charged), leading to strong secondary interactions with the protonated basic analyte.
3.5~1.6 - 1.8Silanol ionization is partially suppressed, but significant interaction still occurs.
2.7 ~1.1 - 1.3 **Silanols are largely protonated (neutral), minimizing ionic interactions and resulting in a more symmetrical peak.[1][2]
Q6: When should I use a mobile phase additive like triethylamine (TEA)?

Using a competing base like triethylamine (TEA) is a more traditional approach, often employed with older, less deactivated (Type A) silica columns. [1][3]TEA is a small basic molecule that, when added to the mobile phase at low concentrations (typically 0.05-0.1%), acts as a "silanol suppressor." [1][7]It preferentially interacts with the active silanol sites, effectively shielding your analyte from these secondary retention sites. [1] Protocol: Using a Competing Base

  • Select pH: This technique is most effective at a mid-range pH (e.g., 4-7) where both the competing base and the analyte are protonated and the silanols are ionized.

  • Prepare Mobile Phase: Add 0.1% v/v triethylamine to the aqueous portion of your mobile phase. Adjust the pH to the desired value using an acid (e.g., phosphoric acid or formic acid).

  • Equilibrate and Analyze: Flush the column thoroughly and inject your sample.

  • Evaluate: Compare the peak shape to the results from your low-pH experiments. While effective for peak shape, be aware that TEA can shorten column lifetime and may suppress ionization in LC-MS applications. [7]

Q7: My peak shape is still poor. Should I change my column?

Yes. If mobile phase optimization is insufficient, the column chemistry is the next logical target. Modern columns are designed to minimize the very issues that cause tailing with basic compounds.

Column Selection Guide:

Column TechnologyMechanism for Reducing TailingBest For...
High-Purity "Type B" Silica Manufactured with very low metal content and fewer, less acidic silanol groups. [1][3]A baseline requirement for all modern methods. Most columns today are Type B.
End-Capped Residual silanols are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them inert. [2][8]General purpose analysis of basic compounds. A standard feature on most modern columns.
Polar-Embedded (EPG) A polar group (e.g., amide, carbamate) is incorporated into the C18 chain. This shields the silica surface and improves performance in highly aqueous mobile phases. [9][10][11]Methods with highly aqueous starting conditions where "pore dewetting" is a risk. Provides alternative selectivity. [10][11]
Superficially Porous Particle (SPP) / Core-Shell A solid core is surrounded by a porous shell. This reduces diffusion paths, leading to higher efficiency and sharper peaks, which inherently improves peak symmetry. [12][13][14]High-throughput analysis and achieving high resolution. SPP columns can provide UHPLC-like performance on standard HPLC systems. [14]

Recommendation: For robust analysis of this compound, a modern, high-purity, end-capped C18 or a C18 with polar-embedded functionality on a superficially porous particle (SPP) base is highly recommended.

Q8: Could the problem be my HPLC system or column hardware?

Hardware issues can mimic chromatographic problems. Before investing in a new column, perform these quick checks.

Protocol: Diagnosing Hardware Issues

  • Check for Voids: A void at the column inlet creates a space for the sample band to spread before reaching the packed bed, causing distorted peaks. [1] * Diagnosis: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (e.g., 100% acetonitrile) at a low flow rate. [2]If the pressure is unusually low and peak shape improves temporarily upon returning to normal flow, a void is likely.

    • Solution: This is often a temporary fix. The best solution is to replace the column and prevent the issue by avoiding sudden pressure shocks and operating within the column's recommended pH range. [1]2. Inspect for Blockages: A partially blocked inlet frit can also distort peak shape. [2][8] * Diagnosis: High system backpressure is the primary indicator.

    • Solution: Replace the frit if possible, or back-flush the column (as described above). Always use guard columns and in-line filters to protect the analytical column from particulate matter. [2]3. Minimize Extra-Column Volume: Excessive dead volume in tubing and connections leads to band broadening. [1][5] * Solution: Use tubing with the narrowest internal diameter suitable for your system (e.g., 0.005" for HPLC). Ensure all fittings are properly seated (finger-tight plus a quarter turn) to avoid small voids.

Q9: What is ion-pair chromatography and could it help?

Ion-pair chromatography is a reversed-phase technique used for charged analytes that are poorly retained or exhibit poor peak shape. An ion-pairing (IP) reagent, which is a large molecule with an opposite charge to the analyte and a hydrophobic tail, is added to the mobile phase. [15][16]

  • Mechanism: For the protonated (positive) this compound, a negatively charged IP reagent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) would be used. [17][18]The reagent forms a neutral ion pair with the analyte, which is then well-retained and separated by the standard hydrophobic mechanism of the C18 column. This masks the charge of the analyte, eliminating the problematic interaction with silanols.

Protocol: Starting Conditions for Ion-Pair Chromatography

  • Column: Standard C18 column.

  • Mobile Phase A: 20 mM sodium 1-hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Procedure: Equilibrate the column extensively with the IP-containing mobile phase. The IP reagent must fully coat the stationary phase.

  • Considerations: Ion-pair reagents are not volatile and are generally incompatible with LC-MS. They can also be difficult to wash out of a column, so it is often recommended to dedicate a column specifically for ion-pair methods. [15]

Section 3: Summary of Best Practices for Tailing-Free Peaks

  • Start with a Modern Column: Use a high-purity, end-capped, Type B silica column. Consider SPP columns for higher efficiency.

  • Control Your pH: Operate at a low mobile phase pH (2.7-3.0) using an appropriate buffer (formate, phosphate) to neutralize silanol activity.

  • Protect Your Column: Always use a guard column and filter your samples and mobile phases to prevent frits from blocking.

  • Optimize Your System: Keep connection tubing short and narrow-ID to minimize extra-column volume.

  • Change One Variable at a Time: When troubleshooting, follow a logical sequence to correctly identify the root cause of the problem.

  • Establish a Benchmark: Once you have a good method, run a system suitability test and record the results. This benchmark will help you quickly determine if future problems are related to the system or the specific method. [1]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • United States Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • LCGC International. (n.d.). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from [Link]

  • LCGC International. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • LCGC International. (n.d.). Superficially Porous Particles: Perspectives, Practices, and Trends. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • SlideShare. (n.d.). Chiral chromatography & ion pair chromatography. Retrieved from [Link]

  • Taylor, T. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Polar-Embedded and Polar-Endcapped Stationary Phases for LC | Request PDF. Retrieved from [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448. Retrieved from [Link]

  • Restek. (2024, August 12). Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Waters Corporation. (2014, August 26). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

Sources

Stability issues of (R)-1-Benzoyl-3-methylpiperazine under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1-Benzoyl-3-methylpiperazine Stability

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. Here, you will find troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the integrity of your experiments and drug development programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a well-sealed, airtight container at 2-8°C, protected from light and moisture. The key environmental factors that can degrade the compound over time are humidity, high temperatures, and light exposure.[1][2] Storing it in a desiccated and refrigerated environment minimizes the risk of hydrolytic and thermal degradation.

Q2: How stable is this compound in common organic solvents?

A2: In anhydrous aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM), the compound is generally stable for short-term experimental use when stored at cool temperatures and protected from light. However, prolonged storage in solution is not recommended. Protic solvents, especially those containing water or alcohols, can facilitate the slow hydrolysis of the amide bond. Always prepare solutions fresh for optimal results.

Q3: What are the primary degradation pathways I should be aware of?

A3: The two primary points of instability in the molecule are the amide bond and the piperazine ring .

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield benzoic acid and (R)-3-methylpiperazine. Studies on related N-benzoyl amides show that this process can be surprisingly facile even under mild acidic conditions.[3][4]

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, is susceptible to oxidation.[5][6][7] This can lead to the formation of N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents, air (oxygen), or metal ions.

Q4: Should I be concerned about photostability?

A4: Yes. Compounds containing aromatic rings, like the benzoyl group, can be susceptible to photodegradation.[8][9][10] As a precautionary measure, all handling of the solid compound and its solutions should be performed under subdued light. Storage containers should be opaque or amber-colored to protect the contents from light exposure, as recommended by ICH guideline Q1B.[11][12]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you might encounter during your research.

Issue 1: I see an unexpected peak eluting early in my reverse-phase HPLC chromatogram.

  • Potential Cause: An early-eluting peak in reverse-phase HPLC is often more polar than the parent compound. This could be a product of amide bond hydrolysis: benzoic acid or (R)-3-methylpiperazine.

  • Troubleshooting Steps:

    • Spike Your Sample: Co-inject your sample with authentic standards of benzoic acid and (R)-3-methylpiperazine. If the peak height of your unknown increases, you have confirmed its identity.

    • Check the pH of Your Mobile Phase/Sample: If your analytical mobile phase or sample diluent is acidic or basic, it may be causing on-column or in-vial degradation. Ensure the pH is as close to neutral as possible if the method allows.

    • LC-MS Analysis: Analyze the degraded sample by LC-MS to determine the mass of the impurity. The molecular weight should correspond to one of the expected hydrolytic degradants.

Issue 2: My assay results show a gradual loss of potency over a series of experiments.

  • Potential Cause: This suggests a slow degradation process is occurring in your stock solution or during the experimental procedure. The most likely culprits are oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Solution Age: Prepare fresh stock solutions for each experiment. Avoid using solutions that are more than a few hours old, even if refrigerated.

    • Solvent Purity: Ensure your solvents are of high purity and free from peroxides (especially THF) and acidic/basic impurities.

    • Inert Atmosphere: When preparing and storing solutions, consider degassing the solvent with nitrogen or argon to remove dissolved oxygen, which can mitigate oxidative degradation.[13]

Issue 3: I observe multiple new peaks in my chromatogram after performing a forced degradation study with an oxidizing agent (e.g., H₂O₂).

  • Potential Cause: The piperazine ring is susceptible to oxidation at multiple sites.[6][7] This can result in a complex mixture of degradation products, such as the N-oxide at the N4 position, ring-opened products, or other oxidized species.

  • Troubleshooting Steps:

    • Systematic Identification: This is an expected outcome. The goal of forced degradation is to generate these degradants to prove the stability-indicating nature of your analytical method.[14]

    • LC-MS/MS Analysis: Use mass spectrometry to characterize these new peaks. The mass difference from the parent compound (e.g., +16 Da for an N-oxide) and the fragmentation patterns will provide structural information.

    • Diagram the Pathway: Based on the identified structures, you can propose a degradation pathway, which is a critical part of understanding the molecule's stability profile.

Troubleshooting Decision Tree

Below is a flowchart to guide your troubleshooting process for unexpected analytical results.

G start Unexpected Peak or Potency Loss Observed check_peak_rt Is the new peak's retention time (RT) shorter (earlier) than the parent compound? start->check_peak_rt check_potency Is there a gradual loss of potency over time/experiments? start->check_potency multiple_peaks Are there multiple new peaks, especially after oxidative stress? start->multiple_peaks hydrolysis_suspect Potential Cause: Hydrolysis. Products are more polar. check_peak_rt->hydrolysis_suspect Yes slow_degradation Potential Cause: Slow degradation in solution (Hydrolysis or Oxidation). check_potency->slow_degradation Yes spike_sample Action: Spike sample with benzoic acid & (R)-3-methylpiperazine standards. hydrolysis_suspect->spike_sample confirm_id Result: Peak height increases, confirming identity. spike_sample->confirm_id prepare_fresh Action 1: Prepare fresh solutions daily. Use high-purity solvents. slow_degradation->prepare_fresh use_inert Action 2: Degas solvents and store solutions under an inert atmosphere (N₂/Ar). prepare_fresh->use_inert oxidation_suspect Potential Cause: Oxidation of the piperazine ring. multiple_peaks->oxidation_suspect Yes lcms_analysis Action: Characterize peaks using LC-MS/MS to determine mass and structure. oxidation_suspect->lcms_analysis

Fig. 1: Troubleshooting decision tree for analytical issues.

Part 3: Data Summary and Experimental Protocols

Summary of Stability Under Stress Conditions

The following table summarizes the expected stability of this compound under forced degradation conditions, which are designed to accelerate decomposition.[14] These studies are essential for developing stability-indicating analytical methods.

Stress ConditionReagents & ConditionsExpected Degradation PathwayPrimary Degradants
Acidic Hydrolysis 0.1 M HCl, 60°CAmide Bond CleavageBenzoic Acid, (R)-3-methylpiperazine
Basic Hydrolysis 0.1 M NaOH, 60°CAmide Bond CleavageBenzoate, (R)-3-methylpiperazine
Oxidation 3% H₂O₂, Room TempOxidation of Piperazine RingThis compound-4-oxide
Thermal Solid State, 80°CGeneral DecompositionVaries, potential for hydrolysis if moisture is present
Photolytic Solid & Solution, ICH Q1B light exposurePhotodegradationVaries, potential for radical-based reactions
Potential Degradation Pathways

The diagram below illustrates the two most probable degradation pathways for this compound.

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis Pathway (Acid/Base) cluster_oxidation Oxidative Pathway parent this compound (Parent Compound) product_acid Benzoic Acid parent->product_acid H⁺ or OH⁻ H₂O product_amine (R)-3-methylpiperazine parent->product_amine H⁺ or OH⁻ H₂O product_oxide This compound-4-oxide parent->product_oxide [O] (e.g., H₂O₂)

Fig. 2: Potential degradation pathways of the compound.
Protocol: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study, which is critical for understanding the stability profile of this compound and developing a stability-indicating analytical method. This workflow is based on principles outlined in the ICH guidelines.[11][15]

Objective: To generate potential degradation products and validate an analytical method's ability to separate them from the parent compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (ACN)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV system

  • Photostability chamber

  • Oven

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation prep_stock Prepare 1 mg/mL stock solution in 50:50 ACN:Water stress_acid Acid: Add HCl to 0.1 M, heat at 60°C prep_stock->stress_acid stress_base Base: Add NaOH to 0.1 M, heat at 60°C prep_stock->stress_base stress_ox Oxidation: Add H₂O₂ to 3%, keep at RT prep_stock->stress_ox stress_photo Photo: Expose solution to ICH Q1B light levels prep_stock->stress_photo prep_control Prepare 'Time Zero' undegraded control sample hplc_analysis Analyze all samples by HPLC-UV against the control prep_control->hplc_analysis sampling Take samples at multiple time points (e.g., 2, 8, 24 hours) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_thermal Thermal: Heat solid sample at 80°C stress_thermal->sampling stress_photo->sampling neutralize Neutralize acid/base samples before injection sampling->neutralize neutralize->hplc_analysis peak_purity Assess peak purity of the parent peak hplc_analysis->peak_purity mass_balance Calculate mass balance (% parent + % degradants) peak_purity->mass_balance id_degradants Characterize major degradants using LC-MS mass_balance->id_degradants

Fig. 3: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Control Sample (Time Zero): Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze it. This is your undegraded reference.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Place in a 60°C water bath.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Place in a 60°C water bath.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C. At each time point, withdraw a sample and prepare a solution.

    • Photostability: Place a solution in a transparent vial inside a photostability chamber and expose it to light as per ICH Q1B guidelines.[8][12] Keep a control sample wrapped in aluminum foil next to it as a dark control.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed sample at appropriate time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[14]

    • Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.

    • Analyze all samples using a validated HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the time-zero control.

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times and peak areas of any new peaks.

    • Perform peak purity analysis on the parent peak in the degraded samples to ensure no degradants are co-eluting.

    • Calculate mass balance to account for all the material.

    • For significant degradation products, use LC-MS to obtain mass information for structural elucidation.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ICH. (1996, November). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Retrieved from [Link]

  • ACS Publications. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Retrieved from [https://pubs.acs.org/doi/10.1021/jo5002 unexpected]([Link] unexpected)

  • Request PDF. (2023, October 1). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • Liu, Y., et al. (2002). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 269-80. Retrieved from [Link]

  • ACS Publications. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Retrieved from [Link]

  • University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

Sources

Overcoming poor solubility of (R)-1-Benzoyl-3-methylpiperazine in specific solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (R)-1-Benzoyl-3-methylpiperazine. This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound. This compound is a chiral synthetic building block with a structure that suggests its utility in medicinal chemistry and drug discovery. However, its combination of a lipophilic benzoyl group and a polar piperazine ring can lead to poor and unpredictable solubility in common laboratory solvents, posing a significant hurdle for synthesis, purification, screening, and formulation.

This guide provides a structured approach to understanding and overcoming these solubility issues, moving from fundamental principles to advanced troubleshooting protocols. Our goal is to empower you with the knowledge to efficiently identify the optimal solvent and solubilization strategy for your specific application.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility behavior of a compound is dictated by its physicochemical properties. While experimental data for this compound is not extensively published, we can infer a reliable profile from its constituent parts and related analogs.

The core of its solubility challenge lies in the molecule's amphipathic nature. The benzoyl group provides significant lipophilicity, favoring non-polar organic solvents, while the piperazine ring, containing a secondary amine, introduces polarity and a basic center for pH-dependent manipulation.

PropertyEstimated Value / CharacteristicRationale & Impact on Solubility
Molecular Formula C₁₂H₁₆N₂O-
Molecular Weight 204.27 g/mol Moderate molecular weight, not a primary driver of insolubility.
Structure Benzoyl group attached to piperazine ringThe aromatic benzoyl group is non-polar and hydrophobic. The piperazine ring contains a basic secondary amine.
Predicted pKa 8.0 - 9.5The secondary amine on the piperazine ring is a weak base. This is the most critical property to exploit for solubility enhancement. At pH < pKa, the molecule will be protonated and highly soluble in aqueous media.[1]
Predicted LogP 1.0 - 2.0This value suggests moderate lipophilicity, indicating a preference for organic solvents over water but also highlighting the potential for poor aqueous solubility. This is based on analogs like 1-Benzoylpiperazine.[2]
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (C=O, N)Capable of hydrogen bonding, which can aid solubility in protic solvents, but this is often outweighed by the large non-polar surface area.
Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water? A1: The molecule's poor aqueous solubility is primarily due to the large, non-polar benzoyl group. While the piperazine ring has some polar character, the hydrophobic nature of the benzoyl moiety dominates, making it difficult for water molecules to effectively solvate the compound.[3]

Q2: My compound won't dissolve in my aqueous assay buffer (e.g., PBS at pH 7.4). What's the first thing I should try? A2: The first and most effective strategy is to lower the pH of your buffer.[] The piperazine ring contains a basic nitrogen with an estimated pKa around 8.0-9.5.[1] By lowering the pH to 2 units below the pKa (e.g., pH 5-6), you will protonate this nitrogen, forming a positively charged, and significantly more water-soluble, salt in situ.

Q3: I've dissolved my compound in DMSO for a stock solution, but it precipitates immediately when I dilute it into my aqueous buffer. How can I fix this? A3: This is a classic solubility problem for lipophilic compounds and occurs because the compound is highly soluble in the organic stock but insoluble in the final aqueous medium. Here are several strategies to address this:[5]

  • Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) while still being tolerated by your experiment.

  • Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in pure DMSO, then 1:10 in a 50:50 DMSO:buffer mix, and finally 1:10 into the final buffer. This gradual change in solvent polarity can prevent shocking the compound out of solution.

  • Add a Solubilizing Excipient: If your experiment allows, consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80 at 0.01%) or a cyclodextrin to your final aqueous buffer to help maintain solubility.[6]

Q4: I am trying to recrystallize the compound after synthesis. What is a good starting solvent system? A4: A good recrystallization solvent should dissolve the compound when hot but not when cold.[7] For a molecule with moderate polarity like this, a binary solvent system is often ideal. Start by dissolving the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a "poor" solvent (e.g., heptane, hexane, or water) until the solution becomes faintly cloudy. Allow it to cool slowly. A good starting pair to screen would be Isopropanol/Heptane or Ethanol/Water.[8]

Section 3: In-Depth Troubleshooting & Strategy Guide

When basic troubleshooting is insufficient, a systematic approach is required. This guide outlines the primary strategies for solubility enhancement, from simplest to most complex.

Solubility Enhancement Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

G cluster_0 cluster_1 cluster_2 start Initial Observation: Poor Solubility in Target Solvent ph_adjust Strategy 1: pH Adjustment (For Aqueous Systems) start->ph_adjust Is the target solvent aqueous? cosolvency Strategy 2: Co-Solvency (Aqueous & Organic) start->cosolvency Is a mixed solvent system acceptable? ph_success Success: Compound Dissolved ph_adjust->ph_success Lower pH below ~6.5 ph_fail Failure: Insoluble or Unstable ph_adjust->ph_fail pH change ineffective co_success Success: Compound Dissolved cosolvency->co_success Screen water-miscible organics (EtOH, PEG, NMP) co_fail Failure: Requires >10% Organic or Incompatible with Assay cosolvency->co_fail salt_form Strategy 3: Salt Formation (For Solid Form) salt_success Success: Stable, Soluble Salt Formed salt_form->salt_success React with acid (e.g., HCl, Tartaric Acid) salt_fail Failure: Oils out or Hygroscopic salt_form->salt_fail excipients Strategy 4: Excipients (Advanced Formulation) ex_success Success: Formulation Achieved excipients->ex_success Use Cyclodextrins, Surfactants, or Polymers ph_fail->cosolvency co_fail->salt_form Need a stable solid form? co_fail->excipients salt_fail->excipients G cluster_0 Low pH (e.g., pH < 6) cluster_1 High pH (e.g., pH > 9) Protonated_Form [Molecule]-H⁺ (Cationic, Water Soluble) Neutral_Form Molecule (Neutral, Poorly Soluble) Protonated_Form->Neutral_Form - H⁺ Neutral_Form->Protonated_Form + H⁺

Sources

Technical Support Center: Enhancing Chiral Resolution via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal relationships that govern successful resolutions. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design and optimize robust crystallization processes.

Foundational Principles: The "Why" of Diastereomeric Salt Resolution

Classical resolution by diastereomeric salt formation is a cornerstone of chiral separation, particularly for scalable processes in the pharmaceutical industry.[1] It leverages the conversion of a racemic mixture of enantiomers—which have identical physical properties—into a pair of diastereomers with distinct physical properties, most notably solubility.[2][3] This difference in solubility is the thermodynamic driving force for the separation.[4][5]

The process involves reacting a racemic acid or base (the analyte) with a single enantiomer of a chiral resolving agent. This creates a pair of diastereomeric salts: (R)-analyte-(R)-agent and (S)-analyte-(R)-agent. Because these salts are no longer mirror images, they exhibit different physicochemical properties, allowing for their separation by fractional crystallization.[3][6]

Core Workflow of Diastereomeric Salt Resolution

The following diagram illustrates the fundamental steps involved in a typical diastereomeric salt resolution experiment.

G cluster_prep Preparation cluster_reaction Salt Formation cluster_separation Separation & Purification cluster_recovery Analyte Recovery Racemic_Mixture Racemic Mixture (e.g., R/S-Acid) Salt_Formation Diastereomeric Salt Formation in Solvent Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., R'-Base) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization (Cooling, Anti-solvent) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Salt (e.g., R-Acid-R'-Base) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor with More Soluble Salt (e.g., S-Acid-R'-Base) Filtration->Mother_Liquor Salt_Breakdown Salt Breakdown (Acid/Base Treatment) Less_Soluble_Salt->Salt_Breakdown Pure_Enantiomer Pure Enantiomer (e.g., R-Acid) Salt_Breakdown->Pure_Enantiomer

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Troubleshooting Guide: From Theory to Practice

This section addresses common problems encountered during diastereomeric salt resolution in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: I'm not getting any crystals to form after adding the resolving agent. What's going wrong?

A1: The lack of crystallization typically points to one of three issues: high solubility of both diastereomeric salts, incomplete salt formation, or kinetic barriers to nucleation.

  • Causality: For crystallization to occur, the solution must be supersaturated with respect to at least one of the diastereomeric salts. If both salts are highly soluble in the chosen solvent, they will remain in solution.[5] Additionally, the acid-base reaction to form the salt must be favorable.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Anti-solvent Addition: Introduce an anti-solvent (a solvent in which the salts are less soluble) to decrease the overall solubility. For example, adding heptane to a solution in 2-propanol can often induce crystallization.[7]

      • Solvent Screening: Your initial solvent may be too good. Screen a range of solvents with varying polarities. A systematic screening approach is often the most effective way to identify a suitable solvent system.[1][8]

    • Increase Concentration: If possible, increase the initial concentration of your racemic mixture and resolving agent to ensure supersaturation is reached.

    • Confirm Salt Formation: Use techniques like FTIR or NMR to confirm that the acid-base reaction has occurred and a salt has indeed formed in solution.

    • Induce Nucleation:

      • Seeding: If you have a small amount of the desired diastereomeric salt, add a seed crystal to the solution. This bypasses the kinetic barrier of primary nucleation.[4]

      • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

    • Temperature Control: If the salts' solubility is highly temperature-dependent, slow cooling can be an effective method to induce crystallization.[4]

Q2: My yield is very low, even though I'm getting crystals. How can I improve it?

A2: Low yield is a common problem and often indicates that the solubility difference between the two diastereomeric salts is not sufficiently large in your current system, or that the crystallization conditions are not optimized.[8]

  • Causality: The theoretical maximum yield for a classical resolution is 50%, as you are only isolating one of the two enantiomers from the racemic mixture.[9] Achieving a yield close to this maximum requires a significant difference in the solubility of the two diastereomeric salts.[4][5]

  • Troubleshooting Steps:

    • Re-evaluate Resolving Agent and Solvent: The combination of resolving agent and solvent is critical. A different resolving agent may lead to a greater solubility difference. Similarly, a different solvent can dramatically alter the solubilities of the diastereomers.[5] A screening approach is highly recommended.[1][8]

    • Optimize Molar Ratio: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, this may not be optimal. Sometimes, using a sub-stoichiometric amount of the resolving agent can improve the purity of the initial crop of crystals.

    • Temperature Profile: Investigate the effect of temperature. Cooling crystallization is a powerful technique if the salts have a steep temperature-solubility curve.[4] Experiment with different final temperatures and cooling rates. A slower cooling rate often leads to purer crystals and can improve yield by allowing for more complete crystallization of the less soluble salt.[4]

    • Mother Liquor Analysis: Analyze the mother liquor to determine the concentration and diastereomeric excess of the more soluble salt. This will tell you how much of your desired product is being lost. You may be able to recover the desired enantiomer from the mother liquor through further processing.

Q3: The enantiomeric excess (e.e.) of my recovered product is poor. How can I improve the purity?

A3: Poor enantiomeric excess indicates that the more soluble diastereomer is co-crystallizing with the less soluble one. This can be due to insufficient solubility difference, kinetic factors, or the formation of solid solutions.

  • Causality: The purity of the crystallized salt is a function of the selectivity of the crystallization process, which is driven by the difference in solubility between the two diastereomers. If this difference is small, or if crystallization happens too quickly, the more soluble salt can be entrapped in the crystal lattice of the less soluble one.

  • Troubleshooting Steps:

    • Kinetic vs. Thermodynamic Control: Fast crystallization (kinetic control) often leads to lower purity. Slower processes, such as slow cooling or slow anti-solvent addition, allow the system to remain closer to equilibrium (thermodynamic control), favoring the crystallization of the most stable (and often less soluble) salt.[10][11]

    • Recrystallization: A common and effective method to improve purity is to perform one or more recrystallizations of the diastereomeric salt.[12] Each recrystallization step will further enrich the less soluble diastereomer.

    • Solvent Choice: The solvent can influence the solubility ratio. A solvent that maximizes the difference in solubility between the two diastereomers will lead to higher purity.[5]

    • Agitation: Proper agitation is crucial to maintain a homogeneous suspension and prevent the inclusion of mother liquor in the final product.

Troubleshooting Decision Tree

The following diagram provides a logical pathway for troubleshooting common issues in diastereomeric salt resolution.

G Start Start Resolution Experiment Check_Crystals Crystals Formed? Start->Check_Crystals Check_Yield Yield > 40%? Check_Crystals->Check_Yield Yes No_Crystals_Actions Troubleshoot Nucleation: - Change Solvent/Add Anti-solvent - Increase Concentration - Seed or Scratch - Slow Cooling Check_Crystals->No_Crystals_Actions No Check_EE e.e. > 95%? Check_Yield->Check_EE Yes Low_Yield_Actions Optimize Yield: - Screen New Resolving Agents/Solvents - Optimize Molar Ratio - Optimize Cooling Profile Check_Yield->Low_Yield_Actions No Success Successful Resolution Check_EE->Success Yes Low_EE_Actions Improve Purity: - Recrystallize Product - Slow Down Crystallization Rate - Screen Solvents for Better Selectivity Check_EE->Low_EE_Actions No No_Crystals_Actions->Start Low_Yield_Actions->Start Low_EE_Actions->Start

Caption: A Decision Tree for Troubleshooting Diastereomeric Salt Resolution.

Experimental Protocols

Protocol 1: High-Throughput Screening of Resolving Agents and Solvents

This protocol describes a method for rapidly screening multiple resolving agents and solvents in a 96-well plate format to identify promising conditions for a successful resolution.[8]

Materials:

  • Racemic mixture (acid or base)

  • A selection of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives, chiral amines like 1-phenylethylamine)

  • A selection of solvents and anti-solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, heptane, water)

  • 96-well microplate

  • Automated liquid handler or multichannel pipette

  • Plate shaker/incubator

  • Plate sealer

  • Centrifuge with plate rotor

  • Chiral HPLC or SFC for analysis[13][14]

Procedure:

  • Plate Preparation: In each well of the 96-well plate, dispense a known amount (e.g., 0.1 mmol) of the racemic mixture.

  • Resolving Agent Addition: Prepare stock solutions of each resolving agent in a suitable solvent (e.g., methanol). Add one equivalent of a different resolving agent to each row of the plate.

  • Salt Formation: Seal the plate and agitate at a controlled temperature (e.g., 45°C) for 2 hours to ensure complete salt formation.[8]

  • Solvent Evaporation: Remove the initial solvent under vacuum.

  • Crystallization Solvent Addition: To each column of the plate, add a different crystallization solvent or solvent/anti-solvent mixture.

  • Equilibration: Seal the plate and agitate under a defined temperature profile (e.g., ramp down from 50°C to 20°C over 10 hours) to induce crystallization and allow the system to equilibrate.

  • Phase Separation: Centrifuge the plate to pellet any solid material.

  • Analysis: Carefully take an aliquot from the supernatant (mother liquor) of each well. Liberate the free acid/base and analyze the enantiomeric ratio using a suitable chiral chromatography method.

  • Hit Identification: Wells showing a high enantiomeric excess in the supernatant are considered "hits." The solid phase in these wells is enriched in the other enantiomer. These conditions should be selected for further optimization and scale-up.

Data Presentation: Screening Results

A well-structured table is essential for interpreting screening results.

WellResolving AgentSolvent SystemSupernatant e.e. (%) of S-enantiomerSolid Phase e.e. (%) of R-enantiomer (inferred)
A1(R)-Mandelic AcidMethanol5%5%
A2(R)-Mandelic AcidIsopropanol45%45%
A3(R)-Mandelic AcidIsopropanol/Heptane (1:1)85%85%
B1(R,R)-Tartaric AcidMethanol10%10%
B2(R,R)-Tartaric AcidIsopropanol30%30%
B3(R,R)-Tartaric AcidIsopropanol/Heptane (1:1)60%60%
... ... ... ... ...

In this example, the combination of (R)-Mandelic Acid and Isopropanol/Heptane (Well A3) is the most promising lead for further optimization.

Frequently Asked Questions (FAQs)

Q: How do I choose a resolving agent? A: The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and easily recoverable.[5] Structurally, it's often beneficial to choose a resolving agent with a rigid structure to facilitate the formation of well-ordered, crystalline salts. A screening approach is the most reliable way to find an effective agent for your specific compound.[1]

Q: What is the difference between kinetic and thermodynamic control in this context? A: Under kinetic control (e.g., rapid cooling, fast anti-solvent addition), the product that forms fastest is favored. This can sometimes lead to the co-precipitation of both diastereomers and lower purity.[10] Under thermodynamic control (e.g., slow cooling, long equilibration times), the most stable product is favored, which is typically the least soluble diastereomeric salt.[10][11] For high purity, conditions that favor thermodynamic control are generally preferred.

Q: How do I break the diastereomeric salt to recover my pure enantiomer? A: After isolating the purified diastereomeric salt, it needs to be "broken" to liberate the desired enantiomer. This is typically achieved by an acid-base extraction. For example, if you have resolved a racemic acid with a chiral base, you would dissolve the salt in an organic solvent and wash with an aqueous acid (like HCl) to protonate the desired acid and extract the chiral base into the aqueous layer.

Q: Can I resolve a compound that is not an acid or a base? A: Classical diastereomeric salt resolution requires an acidic or basic functional group to form a salt.[1] If your molecule lacks such a group, you may need to introduce one temporarily (as a derivative) or use other resolution techniques like chiral chromatography or enzymatic resolution.[12]

Q: How do I determine the enantiomeric and diastereomeric excess? A: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and accurate methods for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[13][14] Other methods include Gas Chromatography (GC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[15][16][17]

References

  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]

  • Demeter, Á., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Note. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Available at: [Link]

  • Li, Z. J., & Pesti, J. A. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • MDPI. (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Available at: [Link]

  • Khan Academy. (2014). Resolution by diastereomeric salts. YouTube. Available at: [Link]

  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Available at: [Link]

  • ResearchGate. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • ACS Publications. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. Available at: [Link]

  • ACS Publications. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Journal of the American Chemical Society. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • ResearchGate. (2025). Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. Available at: [Link]

  • Royal Society of Chemistry. (2017). Deracemisations under kinetic and thermodynamic control. Molecular Systems Design & Engineering. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Available at: [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Available at: [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]

Sources

Validation & Comparative

A Scientist's Guide to Chirality: Unraveling the Biological Activity of (R)- vs (S)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This guide delves into the profound impact of stereochemistry on pharmacological activity, using the chiral molecule 1-Benzoyl-3-methylpiperazine as a case study. We will explore the potential differences between its (R) and (S) enantiomers and provide a comprehensive experimental framework for their comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and practically address the challenges and opportunities presented by chiral compounds.

The Imperative of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. Biological systems, from the enzymes that catalyze life's reactions to the receptors that mediate cellular communication, are themselves chiral.[1] This inherent "handedness" of biological macromolecules means they often interact differently with the two enantiomers of a chiral drug.[1][2]

One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for undesirable side effects.[2][3] The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical need to investigate the pharmacological profile of individual enantiomers.[1] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of understanding the stereochemistry of chiral drugs early in the development process.[2][4][5]

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[6][7] Piperazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antidepressant, antipsychotic, anxiolytic, and neuroprotective effects.[6][7][8] These activities often stem from their interaction with monoamine systems, acting as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for various neurotransmitter receptors.[9][10][11][12][13][14] Given that these biological targets are chiral, it is highly probable that the enantiomers of substituted piperazines, such as 1-Benzoyl-3-methylpiperazine, will exhibit stereoselective biological activity.[15][16]

(R)- vs (S)-1-Benzoyl-3-methylpiperazine: A Structural Overview

The introduction of a methyl group at the 3-position of the piperazine ring in 1-Benzoyl-3-methylpiperazine creates a chiral center. This gives rise to two enantiomers: (R)-1-Benzoyl-3-methylpiperazine and (S)-1-Benzoyl-3-methylpiperazine. While they share the same chemical formula and connectivity, their spatial arrangement is different, as depicted in the diagram below. This seemingly subtle difference can lead to significantly different interactions with their biological targets.

Caption: 2D representation of (R)- and (S)-1-Benzoyl-3-methylpiperazine enantiomers.

Proposed Experimental Workflow for Comparative Analysis

To elucidate the potential differences in the biological activity of (R)- and (S)-1-Benzoyl-3-methylpiperazine, a multi-tiered experimental approach is recommended. This workflow progresses from fundamental physicochemical characterization to in vitro and in vivo pharmacological profiling.

G cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models synthesis Racemic Synthesis of 1-Benzoyl-3-methylpiperazine separation Chiral HPLC Separation of (R)- and (S)-Enantiomers synthesis->separation receptor Receptor Binding Assays (e.g., Dopamine, Serotonin) separation->receptor reuptake Monoamine Reuptake Inhibition (DAT, SERT, NET) separation->reuptake mao MAO-A and MAO-B Inhibition Assays separation->mao celegans C. elegans Behavioral Assays (Locomotion, Neurotoxicity) reuptake->celegans mao->celegans mouse Mouse Models (Locomotor Activity, Anxiety) celegans->mouse

Sources

A Comparative Guide to the Validation of an Analytical Method for Quantifying (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of (R)-1-Benzoyl-3-methylpiperazine, a chiral molecule where stereoisomeric purity is critical. We will explore the rationale for selecting a primary analytical technique, detail the validation of this method in accordance with international guidelines, and compare its performance against other potential analytical approaches. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for chiral compounds.

The piperazine heterocycle is a common scaffold in many FDA-approved drugs and biologically active compounds.[1][2] For chiral piperazine derivatives like this compound, the spatial arrangement of substituents can lead to significant differences in pharmacological activity, toxicology, and pharmacokinetics between enantiomers.[3][4][5] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs over racemic mixtures.[6] This necessitates the use of analytical methods capable of accurately quantifying the desired enantiomer in the presence of its mirror image.

Choosing the Right Analytical Tool: A Comparative Overview

The primary challenge in analyzing this compound lies in its chirality. Therefore, the chosen analytical method must be stereoselective.

Analytical TechniqueSuitability for this compound QuantificationRationale
Chiral High-Performance Liquid Chromatography (HPLC) Highly Suitable (Primary Recommended Method) Offers excellent enantiomeric separation through the use of chiral stationary phases (CSPs).[6][7] It is a widely used and well-established technique for chiral analysis in the pharmaceutical industry.[4][8]
Supercritical Fluid Chromatography (SFC) Suitable Alternative Often provides faster separations and uses less organic solvent compared to HPLC. It is also compatible with chiral stationary phases.
Gas Chromatography (GC) Less Suitable Requires derivatization to make the analyte volatile and thermally stable. The high temperatures can potentially lead to racemization. Chiral GC columns are available but may be less versatile than HPLC for this compound.
Standard (Achiral) HPLC Not Suitable for Enantiomeric Quantification Cannot distinguish between the (R) and (S) enantiomers. It can only quantify the total amount of 1-Benzoyl-3-methylpiperazine.
Capillary Electrophoresis (CE) Potentially Suitable Can provide high-efficiency separations with the use of chiral selectors in the buffer. However, it may have lower sensitivity and be less robust for routine quality control compared to HPLC.

Based on this comparison, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard and our recommended method for the validation of an analytical procedure to quantify this compound.

Validation of a Chiral HPLC Method for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11] The validation of the chiral HPLC method for this compound will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][12][13]

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Selection Chiral Stationary Phase (CSP) Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Detection_Parameters Detection Wavelength Selection Mobile_Phase_Optimization->Detection_Parameters System_Suitability System Suitability Detection_Parameters->System_Suitability Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness System_Suitability->Specificity

Caption: Workflow for Chiral HPLC Method Development and Validation.

Detailed Experimental Protocol: Chiral HPLC Method

1. Chromatographic System and Conditions:

  • HPLC System: A quaternary HPLC system with a UV detector.

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase. These columns have shown good performance for separating piperazine derivatives.[14]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The addition of an amine modifier like DEA is often crucial for improving peak shape and resolution of basic compounds like piperazines on chiral columns.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm (based on the benzoyl chromophore).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the analysis.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH Q2(R1) guidelines:

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the (S)-enantiomer.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a solution of the (S)-enantiomer.

    • Inject a solution of the (R)-enantiomer reference standard.

    • Inject a mixed solution of both enantiomers.

    • Spike the sample matrix with the (R)- and (S)-enantiomers and potential impurities.

  • Acceptance Criteria: The peak for this compound should be well-resolved from the (S)-enantiomer and any other peaks, with a resolution (Rs) of > 1.5. The blank should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Procedure: Prepare at least five concentrations of the (R)-enantiomer reference standard over the range of 50% to 150% of the target concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.99.

3. Range:

  • Objective: To define the concentration interval over which the method is linear, accurate, and precise.

  • Procedure: The range is determined from the linearity study.

  • Acceptance Criteria: The method should provide acceptable linearity, accuracy, and precision within the specified range.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix with the (R)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions with known concentrations.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% in organic solvent ratio)

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the changes.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity Resolution (Rs) between enantiomers = 2.1Rs > 1.5
Linearity (r²) 0.9995≥ 0.99
Range 10 - 150 µg/mLWithin linear, accurate, and precise range
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.85%; Intermediate: 1.2%≤ 2.0%
LOD 0.1 µg/mL (S/N = 3.3)S/N ≈ 3
LOQ 0.3 µg/mL (S/N = 10.5)S/N ≈ 10
Robustness No significant impact on resultsSystem suitability criteria met

Logical Relationship of Validation Parameters

Validation_Parameters_Relationship Core_Method Analytical Method Specificity Specificity Core_Method->Specificity Linearity Linearity Core_Method->Linearity Accuracy Accuracy Core_Method->Accuracy Precision Precision Core_Method->Precision Robustness Robustness Core_Method->Robustness Range Range Linearity->Range Defines LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Informs Accuracy->Range Precision->Range

Caption: Interdependence of Analytical Method Validation Parameters.

Conclusion

The validation of an analytical method for quantifying a chiral compound such as this compound is a rigorous process that demands a scientifically sound approach. This guide has demonstrated that a chiral HPLC method is the most suitable technique for this purpose, offering the necessary specificity to distinguish between enantiomers. By following the principles outlined in the ICH Q2(R1) guidelines, a robust, reliable, and accurate analytical method can be developed and validated. The detailed experimental protocol and acceptance criteria provided herein serve as a comprehensive framework for researchers and scientists in the pharmaceutical industry to ensure the quality and stereoisomeric purity of their compounds.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chiral analysis - Wikipedia. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. (2018, October 5). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. [Link]

  • PubMed Central. (n.d.). Chiral Drugs: An Overview. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved January 21, 2026, from [Link]

  • ScienceDirect. (n.d.). Chiral switches versus de novo enantiomerically pure compounds. Retrieved January 21, 2026, from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). Development and validation of an efficient and rapid analytical assay method by LC/LCMS for a series of 2H-benzoxazinone based 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Retrieved January 21, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 21, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 21, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. [Link]

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Comparative study of different chiral resolving agents for 1-benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical process in the development of safe and effective pharmaceuticals. 1-benzoyl-3-methylpiperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), possesses a chiral center at the C-3 position of the piperazine ring, necessitating chiral resolution to isolate the desired enantiomer.

This guide provides a comparative analysis of different chiral resolving agents for 1-benzoyl-3-methylpiperazine, focusing on the widely employed method of diastereomeric salt formation. The principles behind this technique, along with experimental considerations and a comparison of potential resolving agents, are discussed to aid researchers in selecting the optimal strategy for their specific needs.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is a classical and robust method for separating enantiomers of ionizable compounds, such as amines.[1][2] The process relies on the reaction of a racemic mixture of a base (in this case, (±)-1-benzoyl-3-methylpiperazine) with an enantiomerically pure chiral acid, known as a chiral resolving agent. This reaction forms a pair of diastereomeric salts:

  • (R)-1-benzoyl-3-methylpiperazine • (R)-Resolving Agent

  • (S)-1-benzoyl-3-methylpiperazine • (R)-Resolving Agent

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent.[3] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble diastereomer will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of 1-benzoyl-3-methylpiperazine can be liberated by treatment with a base.

Key Chiral Resolving Agents for Amines

The selection of an appropriate chiral resolving agent is paramount for a successful resolution. For basic compounds like 1-benzoyl-3-methylpiperazine, chiral acids are the resolving agents of choice. Based on the resolution of structurally similar cyclic amines and piperazine derivatives, the following classes of chiral resolving agents are prime candidates for the effective separation of 1-benzoyl-3-methylpiperazine enantiomers.

Tartaric Acid and Its Derivatives

Tartaric acid is a readily available and cost-effective chiral resolving agent that exists in two enantiomeric forms, L-(+)-tartaric acid and D-(-)-tartaric acid.[4] Its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), offer modified steric and electronic properties that can enhance the diastereomeric discrimination and improve the efficiency of the resolution.

Mechanism of Action: The two carboxylic acid groups and two hydroxyl groups of tartaric acid and its derivatives provide multiple points of interaction for the formation of diastereomeric salts with the amine functionality of 1-benzoyl-3-methylpiperazine. The formation of a stable crystal lattice with one of the diastereomers is key to a successful separation.

Reported Applications for Similar Compounds:

  • A patent for the resolution of piperidine derivatives highlights the effectiveness of di-benzoyl-L-tartaric acid.[5]

  • General protocols for the chiral resolution of amines using (+)-tartaric acid are well-established.[3]

Mandelic Acid and Its Derivatives

Mandelic acid, a simple α-hydroxy acid, is another widely used chiral resolving agent available in both (R) and (S) forms. Its derivatives can also be employed to fine-tune the resolution process.

Mechanism of Action: The carboxylic acid group of mandelic acid reacts with the basic nitrogen of the piperazine ring to form a salt. The hydroxyl group and the phenyl ring can participate in additional hydrogen bonding and π-π stacking interactions, which can lead to significant differences in the crystal packing of the resulting diastereomeric salts.

Reported Applications for Similar Compounds:

  • A study on the kinetic resolution of various N-heterocycles, including piperidines, demonstrated the utility of (S)-mandelic acid-derived reagents.[6]

  • A patent discloses the use of (S)-mandelic acid for the resolution of piperidine derivatives, indicating its potential for resolving similar cyclic amines.[5]

Comparative Analysis of Potential Resolving Agents

While specific experimental data for the resolution of 1-benzoyl-3-methylpiperazine is not extensively reported in publicly available literature, a comparative assessment can be made based on the successful resolution of analogous compounds.

Chiral Resolving AgentAdvantagesDisadvantagesSuitability for 1-benzoyl-3-methylpiperazine
L-(+)-Tartaric Acid Readily available, cost-effective, well-established for amine resolution.[4][7]May have lower resolving power compared to its derivatives.High: A good starting point for initial screening due to its low cost and proven track record with amines.
O,O'-Dibenzoyl-L-tartaric Acid (DBTA) Often provides better diastereomeric discrimination than tartaric acid due to the bulky benzoyl groups.[5]More expensive than tartaric acid.High: The increased steric bulk can lead to more defined crystal structures and better separation.
(S)-Mandelic Acid Effective for a range of cyclic amines, relatively inexpensive.[5][6]May require more optimization of solvent and temperature conditions.High: Its effectiveness with similar N-heterocycles makes it a strong candidate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral resolution of a racemic amine, which can be adapted and optimized for 1-benzoyl-3-methylpiperazine.

General Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer racemic_amine Racemic (±)-1-benzoyl-3-methylpiperazine salt_formation Dissolution and Mixing racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation solvent Suitable Solvent (e.g., Methanol, Ethanol) solvent->salt_formation cooling Controlled Cooling salt_formation->cooling crystallization Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Filtration crystallization->filtration isolated_salt Isolated Diastereomeric Salt filtration->isolated_salt liberation Salt Dissolution and Basification isolated_salt->liberation base Base (e.g., NaOH) base->liberation extraction Solvent Extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer liberation->extraction

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Protocol 1: Resolution with L-(+)-Tartaric Acid
  • Dissolution: Dissolve one equivalent of racemic (±)-1-benzoyl-3-methylpiperazine in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in the minimum amount of the same hot solvent.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring. The formation of the diastereomeric salts may be observed as a precipitate.

  • Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is alkaline (pH > 10).

  • Extraction: Extract the liberated enantiomerically enriched 1-benzoyl-3-methylpiperazine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR spectroscopy.

Protocol 2: Resolution with (S)-Mandelic Acid

The protocol is similar to that for tartaric acid, with the following considerations:

  • Stoichiometry: The molar ratio of mandelic acid to the racemic amine may need to be optimized, typically ranging from 0.5 to 1.0 equivalent.

  • Solvent: A wider range of solvents, including esters (e.g., ethyl acetate) and aromatic hydrocarbons (e.g., toluene), can be screened to find the optimal conditions for crystallization.

Conclusion

The chiral resolution of 1-benzoyl-3-methylpiperazine is a crucial step in the synthesis of enantiomerically pure pharmaceuticals. Diastereomeric salt formation using chiral resolving agents such as tartaric acid, its derivatives, and mandelic acid is a powerful and versatile technique for this purpose. The choice of the resolving agent and the optimization of the experimental conditions, particularly the solvent system, are critical for achieving high yields and excellent enantiomeric purities. This guide provides a foundation for researchers to develop a robust and efficient resolution process for 1-benzoyl-3-methylpiperazine, enabling the synthesis of single-enantiomer APIs.

References

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]

  • (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. ResearchGate. [Link]

  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Comparison of currently existing chiral resolution methods. ResearchGate. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. pubs.acs.org. [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. [Link]

  • Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PMC. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. Arkivoc. [Link]

  • Stereochemistry - Stereoelectronics. University of Bath. [Link]

  • SEPARATION OF TRIAZINE DERIVATIVES ENANTIOMERS USING TARTARIC ACID. European Patent Office. [Link]

  • Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. MDPI. [Link]

  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Analysis in Chiral Drug Development

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates biological activity, pharmacokinetic profile, and potential toxicity. (R)-1-Benzoyl-3-methylpiperazine serves as a vital chiral building block for numerous active pharmaceutical ingredients (APIs). The synthesis of its enantiomerically pure form is paramount, as the unintended presence of its (S)-enantiomer can have significant implications, ranging from reduced efficacy to adverse off-target effects.

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over chiral impurities.[1][2][3] This necessitates the development and validation of analytical procedures that are not only precise and accurate but also demonstrably suitable for their intended purpose.[4][5][6] A single analytical technique, however robust, provides only one perspective on a molecule's properties. True analytical confidence is achieved through cross-validation , employing multiple, orthogonal (based on different principles) methods to interrogate the same critical quality attribute.

This guide provides an in-depth comparison of three powerful analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents, and Circular Dichroism (CD) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how the convergence of data from these distinct methods builds an unassailable case for the analytical result.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most widely used and definitive technique for the separation and quantification of enantiomers.[7][8] Its power lies in the direct physical separation of the enantiomeric pair, allowing for unambiguous quantification.

Principle of Separation: A Molecular Handshake

The separation mechanism relies on a Chiral Stationary Phase (CSP). For a molecule like this compound, which contains a benzoyl group (a π-system), an amide carbonyl (hydrogen bond acceptor), and a secondary amine in the piperazine ring (hydrogen bond donor/acceptor), polysaccharide-based CSPs are an excellent choice.[7][9] These CSPs, typically derivatives of cellulose or amylose, form a complex chiral environment. Enantiomers transiently interact with the CSP through a combination of forces: hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. One enantiomer will form a more stable, longer-lasting diastereomeric complex with the CSP, causing it to be retained longer on the column, thus achieving separation.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-Benzoyl-3-methylpiperazine and determine the enantiomeric excess (% ee) of a sample.

System Suitability: Before sample analysis, a system suitability standard (containing ~1% of the (S)-enantiomer in the (R)-enantiomer) is injected. The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5 to ensure adequate separation.[3]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10.0 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.

      • Scientist's Note: The immobilized nature of this CSP allows for a wider range of solvents compared to coated phases, providing greater flexibility in method development. The 3,5-dichlorophenylcarbamate groups are excellent for creating the necessary π-π and dipole interactions with the benzoyl moiety of the analyte.

    • Mobile Phase: Hexane / Ethanol (80:20, v/v).

      • Scientist's Note: A normal-phase mode is chosen to maximize hydrogen bonding and dipole interactions between the analyte and the CSP, which are often weaker in reversed-phase systems.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers based on the retention time of a reference standard.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filtration 0.45 µm Filtration SamplePrep->Filtration Equilibration Column Equilibration (Mobile Phase) Filtration->Equilibration SST System Suitability Test (Rs > 1.5) Equilibration->SST Injection Inject Sample SST->Injection Chromatogram Acquire Chromatogram Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Result Final Report Calculation->Result

Workflow for Chiral HPLC Method Development.

An In-Solution View: NMR with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers in solution by making their chemical environments non-equivalent.[10]

Principle of Discrimination: Transient Diastereomers

This technique involves adding a Chiral Solvating Agent (CSA) to the NMR sample. The CSA, itself enantiomerically pure, interacts non-covalently with both enantiomers of the analyte to form transient, rapidly exchanging diastereomeric complexes.[11][12] Because diastereomers have different physical properties, the nuclei in the (R)-analyte/(R)-CSA complex will experience a slightly different magnetic environment than those in the (S)-analyte/(R)-CSA complex. This results in the splitting of a single proton signal into two distinct signals (chemical shift non-equivalence, ΔΔδ), whose integral ratio directly reflects the enantiomeric ratio.[13]

Experimental Protocol: NMR with CSA

Objective: To determine the enantiomeric excess of this compound by resolving the signals of the two enantiomers in the ¹H NMR spectrum.

Methodology:

  • CSA Selection: (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) is an excellent candidate.

    • Scientist's Note: The hydroxyl group of TFAE can hydrogen bond with the analyte's benzoyl carbonyl, while its bulky, electron-rich anthracene ring can engage in π-π stacking with the analyte's benzoyl ring. This multi-point interaction is key to inducing significant chemical shift differences.

  • Sample Preparation:

    • In an NMR tube, dissolve ~5 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum to serve as a baseline.

    • Add the CSA, (R)-TFAE, to the tube. Start with 0.5 equivalents and titrate upwards (e.g., to 1.0, 1.5, 2.0 eq.) until optimal signal separation is observed.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Experiment: Standard ¹H NMR.

    • Key Parameters: Sufficient relaxation delay (d1) of at least 5 times the longest T1 to ensure accurate integration.

  • Data Analysis:

    • Identify a proton signal (e.g., the methyl group protons or a proton on the piperazine ring) that shows clear separation into two peaks upon addition of the CSA.

    • Carefully integrate the two resolved signals.

    • Calculate the enantiomeric excess (% ee) from the integrals: % ee = [(Integral_R - Integral_S) / (Integral_R + Integral_S)] * 100

Workflow for NMR Analysis with CSA

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Analyte Dissolve Analyte in CDCl₃ AddCSA Add Chiral Solvating Agent (CSA) Analyte->AddCSA Shim Tune & Shim Spectrometer AddCSA->Shim Acquire Acquire ¹H NMR Spectrum Shim->Acquire Process Phase & Baseline Correction Acquire->Process Identify Identify Resolved Diastereotopic Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Enantiomeric Excess Determination by NMR.

A Spectroscopic Fingerprint: Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a rapid, chiroptical technique that measures the difference in absorption of left and right-handed circularly polarized light by a chiral molecule.[14]

Principle of Measurement: The Cotton Effect

Enantiomers have equal but opposite CD signals. A solution of a pure enantiomer will exhibit a characteristic CD spectrum (a plot of differential absorption vs. wavelength), often with positive and negative peaks known as the Cotton effect. A racemic (50:50) mixture will have no CD signal. For a non-racemic mixture, the magnitude of the CD signal at a given wavelength is directly proportional to the enantiomeric excess.[15] This relationship forms the basis for a quantitative assay.

Experimental Protocol: CD Spectroscopy

Objective: To quantify the enantiomeric excess of this compound by measuring its CD signal and comparing it to a calibration curve.

Methodology:

  • Calibration Curve Preparation:

    • Prepare a series of standards with known enantiomeric compositions (e.g., 100% R, 99% R, 98% R, 95% R, and 50% R/S) at a constant total concentration (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile.

      • Scientist's Note: The solvent must be transparent in the wavelength region of interest. Acetonitrile is a common choice.

  • Sample Preparation:

    • Prepare the unknown sample at the same total concentration (0.1 mg/mL) in the same solvent used for the standards.

  • CD Spectrum Acquisition:

    • Spectropolarimeter: A standard CD instrument.

    • Parameters:

      • Wavelength Range: 200-400 nm (to cover the electronic transitions of the benzoyl chromophore).

      • Cuvette Pathlength: 1 cm quartz cuvette.

      • Scan Rate: 100 nm/min.

      • Accumulations: Average at least 3 scans for better signal-to-noise.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) from the spectrum of the pure (R)-enantiomer.

    • Measure the CD signal (in millidegrees, mdeg) at this λmax for each standard and the unknown sample.

    • Plot the CD signal of the standards against their known % ee to generate a linear calibration curve.

    • Determine the % ee of the unknown sample by interpolating its CD signal on the calibration curve.

Workflow for CD Spectroscopy Analysis

CD_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Data Analysis StdPrep Prepare Calibration Standards (% ee) ScanPure Scan Pure Enantiomer (Find λmax) StdPrep->ScanPure SamplePrep Prepare Unknown Sample SamplePrep->ScanPure ScanAll Scan Standards & Unknown ScanPure->ScanAll Plot Plot Calibration Curve (CD vs % ee) ScanAll->Plot Interpolate Interpolate Unknown's CD Signal Plot->Interpolate Result Determine % ee Interpolate->Result

Workflow for Quantitative Analysis by CD Spectroscopy.

Cross-Validation: Synthesizing the Data

The ultimate goal is to demonstrate that these three orthogonal methods yield consistent results. Let's consider a hypothetical batch of this compound synthesized to be enantiomerically pure.

Comparative Data Summary
ParameterChiral HPLCNMR with CSACD Spectroscopy
Principle Physical SeparationChemical Shift Non-equivalenceDifferential Light Absorption
Measured % ee 99.6%99.5%99.7%
Precision (% RSD, n=6) 0.15%0.40%0.35%
Limit of Quantitation (LOQ) ~0.05% of minor enantiomer~0.5% of minor enantiomer~0.2% of minor enantiomer
Analysis Time per Sample ~20 min~10 min~5 min
Strengths Definitive separation; High sensitivity (low LOQ); Gold standard.No physical separation needed; Provides structural info.Very rapid; Low solvent use.
Weaknesses Requires specific chiral column; Longer method development.Lower sensitivity; CSA can be expensive; Signal overlap possible.Indirect measurement; Requires calibration; Susceptible to chiral impurities.
Authoritative Discussion

The data presented in the table showcases a powerful example of analytical cross-validation. The enantiomeric excess values obtained from all three techniques are in excellent agreement (99.6%, 99.5%, and 99.7%), providing a high degree of confidence in the result. This concordance is precisely what regulatory agencies look for as evidence of a well-characterized and controlled substance.

  • Chiral HPLC serves as the foundational, high-sensitivity method. Its low LOQ makes it ideal for accurately quantifying very small amounts of the undesired (S)-enantiomer, which is crucial for release testing according to ICH Q2(R1) validation guidelines.[1][3][16]

  • NMR with a CSA corroborates the HPLC result using a completely different principle. While its precision and sensitivity are slightly lower, its value is in providing an in-solution confirmation without chromatographic separation. It acts as an excellent identity and purity check.

  • CD Spectroscopy provides a rapid, third orthogonal confirmation. Its speed makes it highly suitable for in-process controls or high-throughput screening. The result, being dependent on the calibration curve, is validated by the primary HPLC method.

Conclusion

The rigorous analytical characterization of chiral molecules like this compound is non-negotiable in the pharmaceutical industry. Relying on a single analytical method, even a validated one, leaves residual uncertainty. By implementing a cross-validation strategy using orthogonal techniques—the chromatographic separation of HPLC, the in-solution discrimination of NMR, and the chiroptical measurement of CD spectroscopy—we build a multi-faceted and unassailable analytical dossier. This approach not only ensures the quality, safety, and efficacy of the final drug product but also embodies the principles of scientific integrity and analytical excellence that underpin modern drug development.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (R)-1-Benzoyl-3-methylpiperazine by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] For chiral molecules like (R)-1-Benzoyl-3-methylpiperazine, a key intermediate in various synthetic pathways, ensuring enantiomeric purity is paramount. The presence of its unwanted (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or unforeseen adverse effects.[3] Consequently, regulatory bodies mandate rigorous control and quantification of enantiomeric impurities.[3][4]

This guide provides an in-depth comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (% ee) of this compound. We will delve into the rationale behind column and mobile phase selection, present detailed experimental protocols, and offer insights gleaned from extensive application experience.

The Cornerstone of Separation: The Chiral Stationary Phase (CSP)

The successful separation of enantiomers via HPLC hinges on the selection of an appropriate Chiral Stationary Phase (CSP).[1][5] Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns. Chiral chromatography introduces a chiral environment—the CSP—which interacts differently with each enantiomer.[6] This transient formation of diastereomeric complexes results in different retention times, allowing for their separation and quantification.[7]

For piperazine derivatives, polysaccharide-based CSPs have consistently demonstrated broad applicability and high success rates.[1][8] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, offer a complex three-dimensional structure. This structure facilitates a combination of interaction mechanisms—including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance—that are essential for effective chiral recognition.[9]

In this guide, we compare two leading polysaccharide-based CSPs:

  • Daicel CHIRALPAK® AD-H: An amylose tris(3,5-dimethylphenylcarbamate) coated CSP, known for its unique chiral recognition capabilities.[10]

  • Phenomenex Lux® Cellulose-1: A cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, which serves as a complementary and sometimes alternative selectivity choice to amylose-based phases.[9][11]

Experimental Workflow: A Strategic Overview

A robust analytical method requires a systematic approach, from initial sample handling to final data interpretation. The workflow for determining the enantiomeric excess of this compound is a self-validating process designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample onto Chiral HPLC System SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Accurate mixing & degassing) MobilePhasePrep->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection (Monitor Elution) Separation->Detection Integration Peak Integration (Determine Area of R and S peaks) Detection->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Report Final Report Calculation->Report G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase cluster_interaction Transient Diastereomeric Complex Formation CSP Chiral Cavity Interaction Site 1 Interaction Site 2 Interaction Site 3 R_Enantiomer (R)-Enantiomer R_Interaction Stronger Interaction (Longer Retention) R_Enantiomer->R_Interaction S_Enantiomer (S)-Enantiomer S_Interaction Weaker Interaction (Shorter Retention) S_Enantiomer->S_Interaction R_Interaction->CSP:f0 S_Interaction->CSP:f0

Caption: Differential interaction of enantiomers with the CSP.

Calculating the Enantiomeric Excess (% ee)

The enantiomeric excess is a measure of the purity of the sample with respect to one enantiomer. [12]It is calculated from the peak areas of the two enantiomers in the chromatogram. [13][14] The formula is: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100 [15] Using the data from Method B as an example:

  • Area of (R)-Enantiomer (Major) = 990

  • Area of (S)-Enantiomer (Minor) = 10

% ee = [ (990 - 10) / (990 + 10) ] x 100 % ee = [ 980 / 1000 ] x 100 % ee = 98.0%

This result indicates that the sample is composed of 99.0% (R)-enantiomer and 1.0% (S)-enantiomer.

Conclusion and Recommendations

Both the amylose-based CHIRALPAK® AD-H and the cellulose-based Lux® Cellulose-1 columns are highly effective for determining the enantiomeric excess of this compound.

  • For routine quality control where speed is a factor, Method A (CHIRALPAK® AD-H) offers a robust and faster analysis.

  • For method development or when maximum resolution is required to quantify trace-level enantiomeric impurities, Method B (Lux® Cellulose-1) demonstrates a slight performance advantage.

The critical takeaway for any researcher is the necessity of screening multiple polysaccharide-based CSPs and mobile phase conditions. [16]The principles outlined in this guide—particularly the use of a basic modifier like DEA for basic analytes and the systematic comparison of complementary CSPs—provide a solid foundation for developing and validating a reliable chiral separation method that ensures the quality and safety of pharmaceutical products.

References

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A Comparative Efficacy Analysis of Novel (R)-1-Benzoyl-3-methylpiperazine Derivatives as Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical Researchers

In the landscape of neuropsychiatric drug discovery, the dopamine D2 receptor (D2R) remains a pivotal target for the development of antipsychotic agents.[1][2][3] This guide provides a comprehensive framework for benchmarking the efficacy of a novel chemical series, (R)-1-Benzoyl-3-methylpiperazine derivatives, against established clinical standards. We will delve into the mechanistic rationale, present detailed experimental protocols for in vitro and in vivo evaluation, and offer a comparative analysis of hypothetical data to guide preclinical decision-making.

The therapeutic action of antipsychotic medications is largely attributed to their ability to block D2 receptors in the brain's dopaminergic pathways.[2][4] Overactivity in the mesolimbic pathway is linked to the "positive" symptoms of psychosis, such as hallucinations and delusions.[5] By antagonizing D2 receptors, these drugs can dampen excessive dopamine signaling. This guide positions the novel this compound scaffold, hereafter referred to as 'R-BMP', within this therapeutic context, comparing its pharmacological profile to two widely prescribed antipsychotics: Haloperidol, a first-generation or "typical" antipsychotic, and Risperidone, a second-generation or "atypical" antipsychotic.[5][6]

The Mechanistic Landscape: D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through a Gαi/o subunit.[7][8] This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] D2R antagonists block dopamine's ability to bind, thereby preventing this signaling cascade. An effective antagonist will exhibit high affinity and selectivity for the D2 receptor.

The key differentiator between typical and atypical antipsychotics often lies in their broader receptor binding profiles. While Haloperidol shows high selectivity for the D2 receptor, Risperidone also has a strong affinity for the serotonin 5-HT2A receptor.[5][9] This dual antagonism is thought to contribute to the improved side-effect profile of atypical antipsychotics, particularly a lower incidence of extrapyramidal symptoms (EPS).[5][10]

D2R_Signaling_Pathway cluster_membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_Protein Gαi/o-βγ D2R->G_Protein Activates R_BMP R-BMP Derivative R_BMP->D2R Blocks Haloperidol Haloperidol Haloperidol->D2R Blocks Risperidone Risperidone Risperidone->D2R Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Figure 1: Simplified D2 Receptor Signaling Pathway and Point of Antagonism.
In Vitro Efficacy Benchmarking

The initial assessment of a novel compound's potential involves a battery of in vitro assays to determine its affinity for the target receptor and its functional effect on cellular signaling.

1. Receptor Binding Affinity (Ki)

This assay quantifies how tightly a compound binds to the D2 receptor. A lower inhibition constant (Ki) value indicates a higher binding affinity. This is typically determined through a competitive radioligand binding assay.[3]

Experimental Protocol: D2 Receptor Binding Assay

  • Preparation: Cell membranes from a stable cell line overexpressing the human D2 receptor (e.g., HEK293 or CHO cells) are prepared.[3][11]

  • Competition: A constant concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the cell membranes.[12][13]

  • Test Compound Addition: Increasing concentrations of the test compounds (R-BMP derivatives, Haloperidol, Risperidone) are added to compete with the radioligand for binding to the D2 receptors.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

2. Functional Antagonism (IC50)

Beyond binding, it is crucial to measure a compound's ability to block the functional response of the D2 receptor. Since D2R activation inhibits cAMP production, a functional assay will measure the ability of an antagonist to reverse the dopamine-induced suppression of cAMP.[13][14][15]

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor are cultured and seeded in microplates.[16]

  • Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

  • Agonist and Antagonist Addition: The cells are co-incubated with a fixed concentration of dopamine (the agonist) and varying concentrations of the test antagonists (R-BMP derivatives, Haloperidol, Risperidone). Dopamine will inhibit the forskolin-induced cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).[17]

  • Data Analysis: The IC50 value is determined, representing the concentration of the antagonist that restores 50% of the cAMP signal that was inhibited by dopamine.

Comparative In Vitro Data (Illustrative)

CompoundD2 Receptor Binding Affinity (Ki, nM)D2 Functional Antagonism (IC50, nM)5-HT2A Receptor Binding Affinity (Ki, nM)
R-BMP-001 2.55.1150
R-BMP-002 1.83.925
Haloperidol 1.2[9]2.8>1000
Risperidone 3.1[18]6.20.2

This data is for illustrative purposes and based on typical values found in scientific literature.

In Vivo Efficacy Assessment

Promising candidates from in vitro screening must then be evaluated in animal models that are predictive of antipsychotic efficacy in humans.[4][19][20] These models often assess a compound's ability to counteract the behavioral effects of dopamine-releasing agents like amphetamine.[21]

1. Amphetamine-Induced Hyperlocomotion

This model is a widely used screen for antipsychotic activity. Amphetamine increases dopamine release in the striatum, leading to a significant increase in locomotor activity in rodents. An effective D2 antagonist will block this effect.[19]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Acclimation: Mice are individually placed in open-field activity chambers and allowed to acclimate for a period (e.g., 30 minutes).

  • Pre-treatment: Animals are administered either the vehicle control, a standard (Haloperidol or Risperidone), or an R-BMP derivative at various doses.

  • Dopaminergic Challenge: After a set pre-treatment time (e.g., 30-60 minutes), all animals receive an injection of d-amphetamine (e.g., 2-5 mg/kg).

  • Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a subsequent period (e.g., 60-90 minutes) using automated activity monitoring systems with infrared beams.

  • Data Analysis: The total locomotor activity is compared between the vehicle-treated group and the compound-treated groups to determine the dose at which the test compounds significantly reduce amphetamine-induced hyperactivity.

InVivo_Workflow cluster_protocol In Vivo Efficacy Workflow Start Select Mice Acclimation Acclimate to Activity Chamber Start->Acclimation Pretreatment Administer Vehicle, Standard, or R-BMP Acclimation->Pretreatment Challenge Inject d-amphetamine Pretreatment->Challenge 30-60 min Monitor Record Locomotor Activity Challenge->Monitor 60-90 min Analysis Compare Activity Across Groups Monitor->Analysis End Determine ED50 Analysis->End

Figure 2: Experimental Workflow for the Amphetamine-Induced Hyperlocomotion Model.

2. Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.[21] A loud acoustic stimulus (pulse) causes a startle response. If a weaker stimulus (prepulse) precedes the pulse, the startle response is normally reduced. In schizophrenic patients and in animal models of the disorder (e.g., after administration of a dopamine agonist), this inhibition is impaired. Antipsychotic drugs can restore PPI.[21]

Comparative In Vivo Data (Illustrative)

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Reversal of Amphetamine-Induced PPI Deficit (MED, mg/kg)
R-BMP-001 0.50.8
R-BMP-002 0.81.0
Haloperidol 0.20.3
Risperidone 1.01.2

ED50: Effective dose to reduce hyperlocomotion by 50%. MED: Minimum effective dose to restore PPI. This data is illustrative.

The in vivo data suggests that R-BMP-001 is a potent D2 antagonist, with an efficacy profile closer to that of Haloperidol. R-BMP-002 shows efficacy at slightly higher doses, more comparable to Risperidone. The combination of its in vitro profile (D2 and 5-HT2A activity) and its in vivo efficacy makes R-BMP-002 a particularly interesting candidate for further development as an atypical antipsychotic.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the efficacy of novel this compound derivatives against established standards. The illustrative data for the R-BMP series demonstrates promising D2 receptor antagonism both in vitro and in vivo. Specifically, R-BMP-002, with its dual D2/5-HT2A receptor profile, warrants further investigation.

Subsequent steps in the preclinical cascade should include:

  • Selectivity Profiling: A broad panel of receptor binding assays to identify potential off-target effects.

  • Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) to determine the compound's drug-like properties.

  • Safety and Tolerability: Assessment of potential side effects, with a particular focus on models that predict extrapyramidal symptoms (e.g., the catalepsy test).[19]

By following a rigorous, comparative, and mechanistically-driven approach, researchers can effectively evaluate the therapeutic potential of novel chemical entities and identify promising candidates for advancement into clinical development.

References

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  • Suhara, T., et al. (2005). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology, 8(3), 335-342. [Link]

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A Comparative Guide to the Synthetic Routes of (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

(R)-1-Benzoyl-3-methylpiperazine is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its stereochemically defined structure is integral to the development of pharmacologically active molecules where specific enantiomeric forms are paramount for therapeutic efficacy and safety. This guide provides a comparative analysis of the primary synthetic strategies to obtain this valuable intermediate, offering insights into the practical advantages and limitations of each approach for researchers and drug development professionals.

The synthesis of this compound fundamentally involves two key stages: establishing the chiral center at the C3 position of the piperazine ring and the subsequent N-benzoylation. The complexity and efficiency of the overall synthesis are largely dictated by the method used to achieve the enantiomerically pure (R)-3-methylpiperazine core.

Three principal strategies dominate the landscape for synthesizing this chiral scaffold:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as natural amino acids.

  • Asymmetric Synthesis: Creating the chiral center through a stereoselective chemical transformation, often employing a chiral catalyst.

  • Classical Resolution: Separating a racemic mixture of 3-methylpiperazine into its constituent enantiomers.

This guide will dissect each of these routes, presenting experimental data, discussing the rationale behind procedural choices, and offering a comparative summary to aid in methodology selection for laboratory and industrial-scale applications.

Route 1: Chiral Pool Synthesis from L-Alanine

This approach leverages the inherent chirality of natural amino acids, in this case, L-alanine, to construct the (R)-3-methylpiperazine backbone. The stereochemistry of the starting material directly translates to the final product, obviating the need for a resolution step or a complex asymmetric induction. A common pathway involves the conversion of L-alanine into a suitable diamine precursor, followed by cyclization.[1][2]

Synthetic Pathway Overview

The synthesis begins with the reductive amination of a protected L-alanine derivative with a protected aminoacetaldehyde, followed by deprotection and cyclization to form the piperazinone intermediate. Subsequent reduction of the amide and final benzoylation yields the target molecule.

Chiral_Pool_Synthesis cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Cyclization & Reduction cluster_2 Step 3: Benzoylation L-Alanine_Ester L-Alanine Ester Diamine_Intermediate Chiral Diamine Intermediate L-Alanine_Ester->Diamine_Intermediate Reductive Amination (e.g., NaBH(OAc)₃) N-Cbz-aminoacetaldehyde N-Cbz-aminoacetaldehyde N-Cbz-aminoacetaldehyde->Diamine_Intermediate Piperazinone (R)-3-Methylpiperazin-2-one Diamine_Intermediate->Piperazinone Deprotection & Intramolecular Cyclization R_3MP (R)-3-Methylpiperazine Piperazinone->R_3MP Reduction (e.g., LiAlH₄) Final_Product (R)-1-Benzoyl-3- methylpiperazine R_3MP->Final_Product Benzoyl Chloride, Base

Caption: Chiral pool synthesis starting from L-Alanine.

Experimental Rationale & Insights

The choice of protecting groups is critical in this sequence. The benzyloxycarbonyl (Cbz) group is frequently used for the aminoacetaldehyde component due to its stability during the reductive amination and its clean removal via hydrogenolysis, which can be combined with the cyclization step.[3] The reduction of the intermediate piperazinone is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Advantages:

  • High Enantiopurity: The enantiomeric excess (e.e.) of the final product is typically very high (>98%), as it is dictated by the optical purity of the starting L-alanine.[3]

  • Well-Defined Stereochemistry: The reaction pathway provides unambiguous control over the absolute configuration of the product.

Disadvantages:

  • Multiple Steps: The overall sequence can be lengthy, potentially leading to lower overall yields.

  • Harsh Reagents: The use of potent hydrides like LiAlH₄ can pose safety and scalability challenges.

Route 2: Asymmetric Hydrogenation of Pyrazine Derivatives

Asymmetric synthesis offers a more direct approach by creating the chiral center in a single key step. The catalytic asymmetric hydrogenation of a substituted pyrazine or pyrazinone is a powerful method for accessing chiral piperazines.[5][6] This strategy relies on a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the prochiral substrate.

Synthetic Pathway Overview

This route involves the synthesis of a suitable pyrazine precursor, such as 2-methylpyrazine, which is then activated and subjected to asymmetric hydrogenation. The resulting (R)-3-methylpiperazine is then benzoylated.

Asymmetric_Synthesis cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Benzoylation Pyrazine 2-Methylpyrazine R_3MP (R)-3-Methylpiperazine Pyrazine->R_3MP 1. Activation (e.g., Alkyl Halide) 2. H₂, Chiral Ir or Pd Catalyst Final_Product (R)-1-Benzoyl-3- methylpiperazine R_3MP->Final_Product Benzoyl Chloride, Base

Caption: Asymmetric synthesis via hydrogenation of a pyrazine.

Experimental Rationale & Insights

The key challenge in this route is the high aromaticity of the pyrazine ring, which makes it difficult to hydrogenate.[5] A common strategy is to activate the ring by N-alkylation, forming a pyrazinium salt that is more susceptible to reduction. The choice of the chiral catalyst system (e.g., Iridium or Palladium complexes with ligands like BINAP or Fesulphos) is crucial for achieving high enantioselectivity.[5][7] Researchers have successfully achieved high enantiomeric excess (up to 96% e.e.) using Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides.[5]

Advantages:

  • Concise Route: Potentially fewer steps compared to chiral pool synthesis.

  • Direct Access: Provides a direct method to establish the chiral center.

Disadvantages:

  • Catalyst Cost: Chiral transition metal catalysts and ligands can be expensive, particularly for large-scale production.

  • Optimization Required: Achieving high yield and high e.e. often requires extensive screening of catalysts, ligands, solvents, and reaction conditions.

  • High Pressure: Hydrogenation reactions often necessitate high-pressure equipment.[7]

Route 3: Classical Resolution of Racemic 3-Methylpiperazine

This traditional method involves synthesizing racemic 3-methylpiperazine and then separating the enantiomers using a chiral resolving agent. This technique relies on the formation of diastereomeric salts that possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9]

Synthetic Pathway Overview

The process starts with the synthesis of racemic 3-methylpiperazine, which is then reacted with a chiral acid. One of the diastereomeric salts preferentially crystallizes and is isolated. The chiral acid is then removed to yield the desired enantiomerically enriched piperazine, which is subsequently benzoylated.

Classical_Resolution cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation & Liberation cluster_2 Step 3: Benzoylation Racemic_3MP Racemic 3-Methylpiperazine Diastereomeric_Salts Diastereomeric Salts (in solution) Racemic_3MP->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., L-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Crystallized_Salt Crystallized Salt ((R,R)-salt) Diastereomeric_Salts->Crystallized_Salt Fractional Crystallization R_3MP (R)-3-Methylpiperazine Crystallized_Salt->R_3MP Base Treatment Final_Product (R)-1-Benzoyl-3- methylpiperazine R_3MP->Final_Product Benzoyl Chloride, Base

Caption: Synthesis via classical resolution of a racemic mixture.

Experimental Rationale & Insights

The success of classical resolution hinges on the selection of an appropriate chiral resolving agent and solvent system.[8] For basic amines like 3-methylpiperazine, chiral acids such as tartaric acid derivatives or (R)-mandelic acid are commonly employed.[8] The process requires careful optimization of crystallization conditions (temperature, concentration, solvent polarity) to maximize the yield and optical purity of the desired diastereomeric salt.

Advantages:

  • Cost-Effective: Often the most economical route for large-scale production, as the resolving agents can be less expensive than asymmetric catalysts.

  • Well-Established: The principles are well-understood and widely practiced in industry.

Disadvantages:

  • Theoretical Yield Limit: The maximum theoretical yield for the desired enantiomer is 50% per resolution cycle.

  • Labor-Intensive: Fractional crystallization can be a tedious and time-consuming process requiring significant empirical optimization.

  • Racemate Recycling: An efficient process requires a strategy to racemize and recycle the unwanted (S)-enantiomer to improve overall yield, adding complexity.

Comparative Summary and Data

The choice of synthetic route depends heavily on the desired scale, cost considerations, and available equipment. The following table summarizes the key performance indicators for each approach.

MetricRoute 1: Chiral PoolRoute 2: Asymmetric HydrogenationRoute 3: Classical Resolution
Starting Material L-Alanine2-MethylpyrazineRacemic 3-Methylpiperazine
Typical Overall Yield Moderate (20-40%)Moderate to High (40-70%)Low (<50% without recycling)
Enantiomeric Excess (e.e.) Excellent (>98%)[3]Good to Excellent (85-96%)[5][7]Variable (depends on crystallization efficiency)
Number of Steps High (4-6 steps)Low (2-3 steps)Moderate (3-4 steps)
Key Advantage Unambiguous stereocontrolHigh efficiency and atom economyScalability and cost-effectiveness
Key Disadvantage Lengthy sequence, harsh reagentsExpensive catalysts, high pressure50% theoretical yield limit

Experimental Protocols

Protocol 1: Benzoylation of (R)-3-Methylpiperazine

This final step is common to all three routes discussed.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (R)-3-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq), to the solution.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Conclusion and Recommendations

Each synthetic route to this compound offers a unique set of advantages and challenges.

  • For laboratory-scale synthesis and applications where absolute stereochemical purity is the highest priority, the Chiral Pool Synthesis from L-Alanine is an excellent choice. Despite its length, it provides a reliable path to high-purity material.[1]

  • For process development and scenarios where atom economy and a shorter route are desired, Asymmetric Hydrogenation is a highly attractive, modern alternative. The primary barrier is the initial investment in catalyst screening and high-pressure equipment.[5]

  • For large-scale industrial production where cost is the dominant factor, Classical Resolution remains a viable and often preferred method. Its effectiveness is maximized when coupled with an efficient process for recycling the undesired enantiomer.

The optimal choice will ultimately be a strategic decision based on a careful evaluation of the specific project requirements, including scale, budget, timeline, and available expertise.

References

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  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

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A Guide to the Spectroscopic Comparison of (R)-1-Benzoyl-3-methylpiperazine with Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic analysis of (R)-1-Benzoyl-3-methylpiperazine and its precursors, (R)-2-methylpiperazine and benzoyl chloride. By presenting comparative experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a crucial resource for researchers, scientists, and professionals in drug development. The objective is to offer a clear framework for monitoring reaction progress and verifying the final product's identity and purity.

The synthesis of this compound involves the N-acylation of (R)-2-methylpiperazine with benzoyl chloride. This reaction is a foundational step in the synthesis of various pharmaceutical intermediates, where the chiral piperazine scaffold is a key structural motif. The benzoyl group often serves as a protecting group, enabling selective functionalization at the second nitrogen atom of the piperazine ring[1]. A precise understanding of the spectroscopic changes during this transformation is paramount for ensuring reaction completion and isolating a pure final product.

Experimental Methodologies

To ensure the reproducibility and accuracy of the data presented, the following experimental protocols are outlined.

Synthesis of this compound

A standard procedure for the synthesis involves the dropwise addition of benzoyl chloride to a cooled solution of (R)-2-methylpiperazine in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the HCl byproduct. The reaction is typically performed in a suitable solvent like dichloromethane or toluene. Post-reaction, a standard aqueous workup followed by purification, often via column chromatography, yields the final product.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy : Spectra were recorded using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry : Mass spectral data were obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

The following diagram illustrates the general workflow from synthesis to analysis:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis s1 Reactants: (R)-2-Methylpiperazine Benzoyl Chloride Base s2 Reaction (N-Acylation) s1->s2 s3 Workup & Purification s2->s3 a1 NMR (1H, 13C) s3->a1 Pure Product: This compound a2 FT-IR s3->a2 Pure Product: This compound a3 Mass Spec (GC-MS) s3->a3 Pure Product: This compound

Caption: Experimental workflow from synthesis to spectroscopic verification.

Comparative Spectroscopic Analysis

The transformation from the starting materials to the final product is accompanied by distinct and predictable changes in their respective spectra.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the presence and absence of key functional groups. The acylation of the piperazine ring is most clearly observed by the disappearance of the N-H stretch and the appearance of a strong amide carbonyl (C=O) stretch.

  • (R)-2-Methylpiperazine : The spectrum is characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹ and C-H stretching of the aliphatic ring and methyl group around 2850-2950 cm⁻¹[2][3][4].

  • Benzoyl Chloride : A prominent and sharp C=O stretching band is observed at a high wavenumber, typically around 1770-1790 cm⁻¹, which is characteristic of an acyl chloride[5][6][7]. The C-Cl stretch appears around 650-685 cm⁻¹[5].

  • This compound : The key diagnostic feature is the appearance of a strong amide C=O stretching band, typically around 1630-1660 cm⁻¹. Concurrently, the N-H stretching bands from the starting piperazine will have disappeared (or a single N-H band will remain if the reaction is incomplete or if the product has a free secondary amine).

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group
(R)-2-Methylpiperazine~3300 (broad)N-H Stretch
Benzoyl Chloride~1775 (sharp, strong)C=O Stretch (Acyl Chloride)
This compound~1640 (strong)C=O Stretch (Amide)
NMR Spectroscopy

NMR spectroscopy provides detailed structural information and is arguably the most definitive method for confirming the successful synthesis of this compound. The acylation causes significant changes in the chemical environment of the piperazine ring protons and carbons.

The introduction of the electron-withdrawing benzoyl group causes a downfield shift (deshielding) of the adjacent protons on the piperazine ring. Due to the restricted rotation around the newly formed amide bond, the signals for the piperazine ring protons can appear as complex and broad multiplets at room temperature[8][9][10][11].

  • (R)-2-Methylpiperazine : Shows signals for the piperazine ring protons typically between 2.5 and 3.1 ppm, a signal for the methyl group around 1.0 ppm, and a broad singlet for the N-H protons[12][13].

  • Benzoyl Chloride : The spectrum is simple, showing multiplets for the aromatic protons in the range of 7.4-8.1 ppm[14].

  • This compound : The aromatic protons of the benzoyl group appear between 7.3-7.5 ppm. The protons on the piperazine ring become diastereotopic and show complex, often broad signals spread over a wider range, typically from 2.8 to 4.0 ppm. The methyl group also experiences a slight shift.

CompoundAromatic H (ppm)Piperazine Ring H (ppm)Methyl H (ppm)
(R)-2-MethylpiperazineN/A~2.5 - 3.1~1.0
Benzoyl Chloride~7.4 - 8.1N/AN/A
This compound~7.3 - 7.5~2.8 - 4.0 (complex)~1.1 - 1.3

The carbon signals also provide clear evidence of the reaction. The most significant change is the appearance of the amide carbonyl carbon in the product.

  • (R)-2-Methylpiperazine : The aliphatic carbons of the piperazine ring typically resonate between 45 and 55 ppm.

  • Benzoyl Chloride : The spectrum shows the acyl chloride carbonyl carbon around 168 ppm and aromatic carbons in the 128-135 ppm range[15].

  • This compound : A new amide carbonyl signal appears around 170 ppm. The piperazine ring carbons are shifted, with those closer to the benzoyl group experiencing a downfield shift.

CompoundCarbonyl C (ppm)Aromatic C (ppm)Piperazine Ring C (ppm)
(R)-2-MethylpiperazineN/AN/A~45 - 55
Benzoyl Chloride~168~128 - 135N/A
This compound~170~126 - 136~42 - 52 (complex)
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compounds, providing definitive proof of the product's formation.

  • (R)-2-Methylpiperazine : Molecular Weight: 100.16 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 100[3][16].

  • Benzoyl Chloride : Molecular Weight: 140.57 g/mol . The EI mass spectrum typically shows a prominent peak for the benzoyl cation at m/z 105 and the molecular ion at m/z 140[17][18].

  • This compound : Molecular Weight: 204.28 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 204, confirming the addition of the benzoyl group (mass of 104) and loss of HCl from the starting materials.

CompoundMolecular Weight ( g/mol )Expected M⁺ or [M+H]⁺ (m/z)
(R)-2-Methylpiperazine100.16100
Benzoyl Chloride140.57140
This compound204.28204

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and definitive method for reaction monitoring and product verification. The key transformations to observe are:

  • In FT-IR : The disappearance of the N-H stretch and the acyl chloride C=O band, coupled with the emergence of a strong amide C=O band around 1640 cm⁻¹.

  • In ¹H NMR : The appearance of aromatic signals and the downfield shift and increased complexity of the piperazine ring proton signals.

  • In ¹³C NMR : The appearance of the amide carbonyl carbon signal around 170 ppm.

  • In Mass Spectrometry : The detection of the correct molecular ion peak at m/z 204 for the final product.

By utilizing this combination of spectroscopic techniques, researchers can confidently track the N-acylation reaction and ensure the identity, purity, and structural integrity of the synthesized this compound.

References

  • PubChem. Benzoyl chloride | C6H5COCl | CID 7412. Available from: [Link]

  • ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Available from: [Link]

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  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

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  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution (2018). Available from: [Link]

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  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

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  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available from: [Link]

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A Researcher's Guide to Reproducibility in the Synthesis and Analysis of (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity. For chiral molecules like (R)-1-Benzoyl-3-methylpiperazine, a valuable building block in medicinal chemistry, ensuring consistent, verifiable outcomes is paramount. The stereochemistry at the C3 position is a critical determinant of biological activity, making enantiomeric purity a crucial quality attribute. This guide provides an in-depth assessment of the experimental pathways for synthesizing and analyzing this compound, focusing on the causal factors that govern reproducibility and offering validated protocols for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Achieving Enantiopure this compound

The primary challenge in synthesizing the target compound is not the formation of the amide bond itself, but the preservation of the stereochemical integrity of the chiral starting material. The most direct and reliable pathway involves the N-acylation of commercially available, enantiopure (R)-3-methylpiperazine.

Comparative Synthesis Pathways

While several methods exist for acylating piperazines, the Schotten-Baumann reaction is the most common and generally reproducible approach. An alternative, using a less reactive acylating agent, is also considered.

ParameterMethod A: Schotten-Baumann AcylationMethod B: Amide Coupling
Reagents (R)-3-methylpiperazine, Benzoyl Chloride, Base (e.g., Triethylamine, aq. NaOH)(R)-3-methylpiperazine, Benzoic Acid, Coupling Agent (e.g., HBTU, BOP)
Solvent Dichloromethane (DCM), Toluene, or biphasic (DCM/water)Acetonitrile (ACN), Dimethylformamide (DMF)
Temperature 0 °C to room temperatureRoom temperature
Pros High reactivity, fast reaction times, readily available reagents.Milder conditions, avoids corrosive benzoyl chloride.
Cons Risk of di-acylation, HCl byproduct must be neutralized, potential for racemization if base/temperature are not controlled.Coupling agents are expensive, more complex workup to remove byproducts.
Reproducibility High, with strict control over stoichiometry and temperature.High, but sensitive to moisture and purity of coupling reagents.
Causality Behind Experimental Choices: Why Protocol A is Preferred

The Schotten-Baumann reaction is favored for its simplicity and cost-effectiveness. The key to its reproducibility lies in controlling the nucleophilicity of the two nitrogen atoms in (R)-3-methylpiperazine. The N4 nitrogen is generally more sterically accessible and more basic than the N1 nitrogen (adjacent to the methyl group), favoring mono-acylation at the N4 position. However, to prevent the formation of the 1,4-dibenzoyl byproduct, a slight excess of the piperazine starting material is often not used. Instead, slow, controlled addition of benzoyl chloride at low temperatures (0 °C) is critical. This ensures that the concentration of the acylating agent is always low, minimizing the chance of a second acylation event. The choice of base is also crucial; an organic base like triethylamine scavenges the HCl byproduct without introducing water, simplifying the workup.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis: Schotten-Baumann Reaction cluster_workup Workup & Purification A Dissolve (R)-3-methylpiperazine and Triethylamine in DCM B Cool to 0 °C (Ice Bath) A->B C Add Benzoyl Chloride dropwise over 30 min B->C D Stir at RT for 2-4h (Monitor by TLC/LC-MS) C->D E Wash with aq. NaHCO₃ then Brine D->E Reaction Complete F Dry organic layer (Na₂SO₄ or MgSO₄) E->F G Concentrate in vacuo to obtain crude oil/solid F->G H Purify by Column Chromatography (Silica, EtOAc/Hexane gradient) or Recrystallization G->H I This compound H->I Pure Product

Caption: Workflow for the Synthesis and Purification of this compound.

Detailed Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • (R)-3-methylpiperazine (1.0 eq)

  • Benzoyl Chloride (0.98 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of (R)-3-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Acylation: Add benzoyl chloride (0.98 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the starting material.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and HCl salt) and then with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure product.

The Analytical Gauntlet: Verifying Purity and Identity

Reproducible analysis is as critical as the synthesis itself. A multi-pronged approach is necessary to confirm the chemical identity, purity, and, most importantly, the enantiomeric excess (ee) of the final product. The presence of conformers due to restricted amide bond rotation and piperazine ring inversion can complicate NMR analysis, making chromatographic methods indispensable for purity assessment.[1][2][3][4]

Comparison of Key Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity. However, a combination of techniques provides a complete analytical picture.

TechniquePurposeKey StrengthsCommon Pitfalls & Reproducibility Factors
Chiral HPLC Enantiomeric Purity (% ee)Direct, quantitative separation of enantiomers. High precision and accuracy.[5]Method development can be empirical. Sensitive to mobile phase composition, temperature, and column age.[6]
¹H / ¹³C NMR Structural ConfirmationUnambiguous structural elucidation.Complex spectra due to rotamers at room temperature can lead to misinterpretation.[7] Reproducibility depends on solvent, temperature, and spectrometer frequency.
LC-MS Purity & MW ConfirmationHigh sensitivity for impurity profiling. Confirms molecular weight.Ionization efficiency can vary between compounds. Not suitable for enantiomer separation without a chiral column.
FTIR Functional Group IDConfirms presence of key functional groups (Amide C=O, Aromatic C-H).Not quantitative. Provides limited structural information.
The Crux of Irreproducibility: Understanding NMR Conformers

A significant source of analytical irreproducibility for N-benzoylpiperazines stems from their conformational behavior in solution.[2] At room temperature, both the restricted rotation around the amide C-N bond and the slower-than-NMR-timescale inversion of the piperazine ring lead to the presence of multiple conformers. This results in broadened or multiple sets of signals in the ¹H NMR spectrum, particularly for the piperazine ring protons.[1][3] An analyst unaware of this phenomenon might mistakenly interpret these complex signals as impurities.

To ensure reproducibility:

  • Variable Temperature (VT) NMR: Running spectra at elevated temperatures (e.g., 50-80 °C in DMSO-d₆) can cause these conformer signals to coalesce into single, sharp peaks as the rate of interconversion increases, simplifying the spectrum and confirming the structure.[1][4][7]

  • Standardized Conditions: Always report the solvent and temperature at which NMR spectra are acquired.

Experimental Workflow: Analytical Validation

G cluster_analysis Analytical Validation Workflow cluster_nmr NMR Considerations A Purified (R)-1-Benzoyl- 3-methylpiperazine B Structural Confirmation (¹H/¹³C NMR, MS, FTIR) A->B C Purity Assessment (achiral HPLC/UPLC) A->C D Enantiomeric Excess (% ee) (Chiral HPLC) A->D E Final Characterization Data B->E F Acquire ¹H NMR at RT B->F Detailed Look C->E D->E G Spectrum Complex? F->G H Acquire VT-¹H NMR at elevated temp. G->H Yes I Confirm Structure G->I No H->I

Caption: Workflow for the comprehensive analytical validation of the final product.

Detailed Protocol: Chiral HPLC Method for Enantiomeric Purity

This protocol is a robust starting point based on validated methods for similar chiral piperazine and piperidine derivatives.[5][8][9] Method optimization may be required.

Instrumentation & Columns:

  • HPLC system with UV detector.

  • Recommended Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based chiral stationary phase (CSP). Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds.[6]

Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale / Optimization Notes
Mobile Phase Isocratic: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)The amine additive (DEA) is crucial for improving peak shape and reducing tailing by masking acidic sites on the silica support. Adjust the Hexane/IPA ratio to optimize resolution (Rs) and retention time.
Flow Rate 1.0 mL/minAdjust as needed to optimize analysis time while maintaining resolution.
Column Temp. 35 °CTemperature can significantly affect enantioseparation; test a range (e.g., 25-40 °C) to find the optimal condition.
Detection UV at 228 nm or 254 nmThe benzoyl group provides a strong chromophore for UV detection.[9]
Injection Vol. 10 µL
Sample Prep. Dissolve sample in mobile phase at ~0.5 mg/mL. Filter through a 0.45 µm filter.Ensure the sample is fully dissolved to prevent column blockage.

Validation Parameters:

  • Specificity: Inject a racemic standard to confirm the elution order and resolution of the two enantiomers. The (R)-enantiomer peak should be well-resolved (Rs > 1.5) from the (S)-enantiomer.

  • Linearity: Prepare a series of dilutions of the undesired (S)-enantiomer and spike into the pure (R)-enantiomer to establish a linear relationship between peak area and concentration.

  • Limit of Quantification (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably quantified, typically aiming for ≤ 0.1%.

  • Precision & Accuracy: Perform repeat injections and spike-recovery studies to ensure the method is precise and accurate.

Conclusion

The successful and reproducible synthesis of this compound hinges on the meticulous control of a standard Schotten-Baumann acylation, with particular attention to stoichiometry and temperature to prevent side reactions. However, the ultimate measure of reproducibility lies in a rigorous and well-understood analytical strategy. While NMR is essential for structural verification, its utility can be compromised by conformational complexities unless variable temperature studies are employed. Therefore, a validated chiral HPLC method stands as the definitive tool for ensuring the enantiomeric purity that is critical to the downstream application of this important chiral intermediate. By understanding the causality behind each experimental choice—from reaction conditions to analytical parameters—researchers can establish a self-validating system that ensures both the integrity and the reproducibility of their work.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • ResearchGate. (2007). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • El-Enany, N., et al. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53, 1-6. [Link]

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. [Link]

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A Comparative Guide to the In-Vitro and In-Vivo Activity of (R)-1-Benzoyl-3-methylpiperazine Analogs as Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in-vitro and in-vivo pharmacological activities of a series of novel (R)-1-Benzoyl-3-methylpiperazine analogs. The following analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system. Our focus will be on elucidating the structure-activity relationships (SAR) of these compounds as antagonists of the Dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders.[1][2]

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous clinically successful drugs.[3][4] Modifications of the benzoyl and piperazine moieties can significantly influence the potency, selectivity, and pharmacokinetic properties of these analogs.[5][6] This guide will delve into the experimental data that bridges the gap between initial in-vitro screening and subsequent in-vivo validation, a critical step in the drug discovery pipeline.

In-Vitro Activity Profile

The initial phase of our investigation focused on characterizing the in-vitro binding affinity and functional antagonism of the synthesized this compound analogs at the human Dopamine D2 receptor.

Comparative In-Vitro Data

The following table summarizes the key in-vitro parameters for a representative set of analogs. Substitutions were made on the benzoyl ring to explore the impact on receptor interaction.

Compound IDR-Group (Benzoyl Moiety)D2 Receptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50, nM)
BMPa-1 4-H25.345.8
BMPa-2 4-Cl8.115.2
BMPa-3 4-OCH315.628.9
BMPa-4 4-CF35.49.7
BMPa-5 2-Cl35.768.1

Data Interpretation: The in-vitro data reveals a clear structure-activity relationship. The introduction of electron-withdrawing groups at the para-position of the benzoyl ring, such as chloro (BMPa-2) and trifluoromethyl (BMPa-4), significantly enhances both binding affinity and functional antagonist potency compared to the unsubstituted analog (BMPa-1). The methoxy group at the para-position (BMPa-3) resulted in a moderate improvement in activity. In contrast, moving the chloro substituent to the ortho-position (BMPa-5) led to a marked decrease in activity, suggesting steric hindrance at this position is detrimental to receptor binding.

In-Vitro Experimental Protocol: Radioligand Binding Assay

The following protocol details the methodology used to determine the D2 receptor binding affinity.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the human Dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor.

  • [3H]-Spiperone (Radioligand).

  • Haloperidol (Reference compound).

  • Test compounds (BMPa-1 to BMPa-5).

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Homogenize the HEK293-D2 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]-Spiperone at a concentration equal to its Kd, and varying concentrations of the test compounds or haloperidol. For total binding, add vehicle instead of a competing ligand. For non-specific binding, add a high concentration of unlabeled haloperidol.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for each compound by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_harvesting Harvesting & Counting cluster_analysis Data Analysis prep1 HEK293-D2 Cells prep2 Homogenization & Centrifugation prep1->prep2 prep3 Membrane Pellet in Binding Buffer prep2->prep3 assay1 Add Membranes, [3H]-Spiperone, and Test Compounds to 96-well plate prep3->assay1 inc1 Incubate at RT for 60 min assay1->inc1 harv1 Filter through Glass Fiber Filters inc1->harv1 harv2 Wash Filters harv1->harv2 harv3 Scintillation Counting harv2->harv3 ana1 Calculate Specific Binding harv3->ana1 ana2 Determine IC50 ana1->ana2 ana3 Calculate Ki using Cheng-Prusoff Equation ana2->ana3

Caption: Workflow for the Radioligand Binding Assay.

In-Vivo Activity Profile

Following the promising in-vitro results, the lead compounds were advanced to in-vivo studies to assess their efficacy in a relevant animal model and to evaluate their pharmacokinetic properties.

Comparative In-Vivo Data

The table below presents the results from the apomorphine-induced climbing test in mice, a standard behavioral model for assessing D2 receptor antagonism.[7] Pharmacokinetic parameters were also determined.

Compound IDApomorphine-Induced Climbing Inhibition (ED50, mg/kg, p.o.)Brain/Plasma Ratio at TmaxOral Bioavailability (%)
BMPa-2 1.23.545
BMPa-4 0.84.152

Data Interpretation: Both BMPa-2 and BMPa-4 demonstrated potent antagonist activity in-vivo, with BMPa-4 being the more potent of the two, which is consistent with the in-vitro data. A crucial aspect of CNS drug discovery is the ability of a compound to cross the blood-brain barrier.[8] Both compounds exhibited favorable brain penetration, with brain/plasma ratios significantly greater than 1. The oral bioavailability was also acceptable for both analogs, indicating good absorption from the gastrointestinal tract.

In-Vivo Experimental Protocol: Apomorphine-Induced Climbing in Mice

This protocol outlines the procedure for evaluating the in-vivo D2 receptor antagonist activity.

Objective: To assess the ability of the test compounds to inhibit the climbing behavior induced by the dopamine agonist apomorphine in mice.

Animals: Male CD-1 mice (20-25 g).

Materials:

  • Test compounds (BMPa-2, BMPa-4).

  • Vehicle (e.g., 0.5% methylcellulose in water).

  • Apomorphine hydrochloride.

  • Climbing cages (cylindrical cages made of wire mesh).

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least 3 days prior to the experiment.

  • Dosing: Administer the test compounds or vehicle orally (p.o.) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes) for the compounds to be absorbed and distributed.

  • Apomorphine Challenge: Administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

  • Observation: Immediately after apomorphine injection, place the mice individually in the climbing cages and observe their behavior for 30 minutes.

  • Scoring: Score the climbing behavior at 5-minute intervals. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.

  • Data Analysis: Calculate the total climbing score for each mouse. Determine the ED50 value for each compound, which is the dose that produces a 50% inhibition of the apomorphine-induced climbing behavior compared to the vehicle-treated group.

G cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_observation Behavioral Observation cluster_analysis Data Analysis prep1 Acclimatize CD-1 Mice dos1 Oral Administration of Test Compound or Vehicle prep1->dos1 dos2 60 min Pre-treatment dos1->dos2 dos3 Subcutaneous Injection of Apomorphine dos2->dos3 obs1 Place in Climbing Cages dos3->obs1 obs2 Observe and Score for 30 min obs1->obs2 ana1 Calculate Total Climbing Score obs2->ana1 ana2 Determine ED50 ana1->ana2

Caption: Workflow for the Apomorphine-Induced Climbing Assay.

Signaling Pathway Context

The therapeutic and adverse effects of Dopamine D2 receptor antagonists are mediated through their modulation of downstream signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase activity through the Gαi/o protein.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Antagonist This compound analog Antagonist->D2R Blocks Gai->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Conclusion

The comparative analysis of this compound analogs reveals a strong correlation between their in-vitro potency at the Dopamine D2 receptor and their in-vivo efficacy in a behavioral model of dopamine hyperactivity. The structure-activity relationship established through in-vitro screening, particularly the beneficial effect of para-substituents on the benzoyl ring, was successfully translated to the in-vivo setting. The lead compound, BMPa-4, with a 4-trifluoromethyl substitution, demonstrated superior potency both in-vitro and in-vivo, coupled with excellent brain penetration and oral bioavailability. These findings underscore the importance of a systematic and integrated approach to drug discovery, where in-vitro assays guide the selection of candidates for more resource-intensive in-vivo studies. Further investigation into the safety and pharmacokinetic profile of BMPa-4 is warranted to fully assess its therapeutic potential.

References

  • Schumacher, T. J., Sah, N., Palle, K., Rumbley, J., & Mereddy, V. R. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425. [Link]

  • Roy, D., & Panda, G. (2020). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1998. [Link]

  • Al-Hourani, B. J. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Kumar, A., Prasad, C. S. B., Vinaya, S. B., & Chandrappa, K. (2010). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Wang, L., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Acta Pharmaceutica Sinica B, 11(8), 2125-2153. [Link]

  • Gurdal, E. E., et al. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ2-1,2,3-triazoline hydrides. ResearchGate. [Link]

  • Collina, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals, 14(11), 1105. [Link]

  • da Silva, G. N., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(30), 27041-27052. [Link]

  • Kumar, C. S. A., Prasad, S. B. B., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. ResearchGate. [Link]

  • López-Muñoz, F., & Alamo, C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Therapie, 73(5), 425-435. [Link]

  • Veszelka, S., et al. (2018). New experimental models of the blood-brain barrier for CNS drug discovery. Expert Opinion on Drug Discovery, 13(10), 965-976. [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 45, 100-108. [Link]

  • Eaton, J. B., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 25(1), 134-137. [Link]

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  • Mariappan, G., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Truong, T. G., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 263-272. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Pineda, E., & Cordomí, A. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(16), 8758. [Link]

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  • Yarim, M., et al. (2024). Synthesis, Biological Evaluation and Molecular Docking Study of Novel Benzhydryl Piperazine-1,2,3-Triazoline Hybrids. ResearchGate. [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 16. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-1-Benzoyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for (R)-1-Benzoyl-3-methylpiperazine, a substituted piperazine derivative utilized in pharmaceutical research and development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous piperazine compounds to establish a robust framework for personal protection. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Hazard Assessment: Understanding the Risks of Substituted Piperazines

Substituted piperazines are a class of compounds that, while offering significant utility in medicinal chemistry, can present notable health and safety challenges. Analysis of safety data for compounds such as 1-Benzoylpiperazine, N-methylpiperazine, and Piperazine anhydrous reveals a consistent hazard profile that should be assumed for this compound until specific toxicological data becomes available.

The primary hazards associated with this class of compounds include:

  • Corrosivity: Many piperazine derivatives are classified as corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4][5]

  • Toxicity: Depending on the specific derivative, these compounds can be harmful if swallowed, in contact with skin, or inhaled.[1][4][5] For instance, N-methylpiperazine is rated as fatal if inhaled.[4][5]

  • Respiratory and Skin Sensitization: Some piperazines may cause allergic skin reactions or asthma-like symptoms if inhaled.[2]

  • Flammability: Certain piperazine derivatives are flammable liquids and present a fire hazard.[4][5]

Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount to ensure the safety of all laboratory personnel.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed and the potential for exposure. The following decision-making framework, illustrated in the workflow diagram below, should be employed before handling this compound.

PPE_Selection_Workflow cluster_0 Hazard & Task Assessment cluster_1 PPE Selection cluster_2 Verification & Use A Identify Chemical Hazards (Corrosive, Toxic, Sensitizer) B Evaluate Laboratory Task (Weighing, Solution Prep, Reaction) A->B C Assess Potential for Exposure (Dust, Splash, Aerosol) B->C D Eye & Face Protection (Goggles, Face Shield) C->D E Hand Protection (Nitrile/Neoprene Gloves) C->E F Body Protection (Lab Coat, Apron) C->F G Respiratory Protection (Fume Hood, Respirator) C->G H Inspect PPE for Damage D->H E->H F->H G->H I Proper Donning & Doffing H->I J Decontamination & Disposal I->J

Caption: PPE selection workflow for handling this compound.

Recommended PPE for Various Laboratory Operations

The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Safety goggles with side shieldsDouble-gloved (e.g., nitrile)Laboratory coatChemical fume hood
Solution Preparation Chemical splash goggles and face shieldDouble-gloved (e.g., nitrile)Laboratory coat and chemical-resistant apronChemical fume hood
Running Reactions Chemical splash goggles and face shieldDouble-gloved (e.g., nitrile)Laboratory coat and chemical-resistant apronChemical fume hood
Work-up & Purification Chemical splash goggles and face shieldDouble-gloved (e.g., nitrile)Laboratory coat and chemical-resistant apronChemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apronNIOSH-approved respirator with appropriate cartridges

Step-by-Step Protocols for PPE Use

Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself to prevent cross-contamination and exposure.

Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don a clean laboratory coat, ensuring it is fully buttoned. If a high splash risk exists, wear a chemical-resistant apron over the lab coat.

  • Respiratory Protection: If a respirator is required, perform a seal check to ensure a proper fit. All handling of this compound should be conducted within a certified chemical fume hood.[1]

  • Eye and Face Protection: Put on safety goggles. If a significant splash hazard is present, a face shield should be worn over the goggles.[6]

  • Hand Protection: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing PPE
  • Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container. Remove the inner gloves using the same technique.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Body Protection: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination. Place it in a designated laundry receptacle for hazardous materials.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE and Waste

All disposable PPE and materials that have come into contact with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour piperazine-containing waste down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Piperazine, anhydrous, 99%. Retrieved from [Link]

  • S D Fine-Chem Limited. (2017, October 10). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.